molecular formula C10H7NO2 B1356282 2-Phenyl-1,3-oxazole-4-carbaldehyde CAS No. 20771-08-8

2-Phenyl-1,3-oxazole-4-carbaldehyde

Cat. No.: B1356282
CAS No.: 20771-08-8
M. Wt: 173.17 g/mol
InChI Key: SMJNJCYAIKTNKK-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-oxazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7NO2 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7NO2/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJNJCYAIKTNKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574040
Record name 2-Phenyl-1,3-oxazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20771-08-8
Record name 2-Phenyl-1,3-oxazole-4-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-oxazole-4-carbaldehyde
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Foundational & Exploratory

physicochemical properties of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Introduction

This compound is a heterocyclic aromatic aldehyde that has garnered significant interest within the scientific community. Its unique molecular architecture, featuring a phenyl group appended to an oxazole ring bearing a reactive carbaldehyde moiety, positions it as a highly versatile building block in synthetic organic chemistry.[1] This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, spectral characteristics, and reactivity profile. The insights presented herein are tailored for researchers, scientists, and drug development professionals who seek to leverage this compound's potential in the creation of novel bioactive molecules, functional materials, and advanced chemical probes.[1]

Core Molecular and Physicochemical Profile

The fundamental properties of a molecule are critical determinants of its behavior in both chemical and biological systems. The combination of an aromatic phenyl group, a heteroaromatic oxazole core, and an electrophilic aldehyde functional group in this compound gives rise to its distinct characteristics.

Structural and Physical Data Summary

A compilation of the key identifiers and physical properties for this compound is presented below. It is noteworthy that while core data is well-established, specific experimental values for properties such as melting and boiling points are not consistently reported across primary literature and databases.

PropertyValueSource(s)
Molecular Formula C₁₀H₇NO₂[1]
Molecular Weight 173.17 g/mol [1]
CAS Number 20771-08-8[1][2]
Appearance Light yellow solid[1]
Purity ≥ 95% (as determined by NMR)[1]
Storage Conditions Store at 0-8°C under inert gas[1][3]
Melting Point Data not available in cited sources.
Boiling Point Data not available in cited sources.
Solubility Data not available in cited sources.

Synthesis and Spectroscopic Characterization

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While a specific, dedicated synthesis for this compound is not extensively detailed in a single source, a logical and efficient pathway can be constructed from known methodologies for oxazole formation and subsequent functionalization.

Proposed Synthetic Workflow

A highly plausible route involves the initial synthesis of the 2-phenyloxazole core, followed by regioselective formylation. The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich heterocyclic systems, making it an ideal choice for this transformation.[4]

G cluster_0 Step 1: 2-Phenyloxazole Synthesis cluster_1 Step 2: Formylation start Benzaldehyde + TosMIC reagents1 Base (e.g., K2CO3) Methanol start->reagents1 Van Leusen Reaction product1 2-Phenyl-1,3-oxazole reagents1->product1 reagents2 POCl3, DMF (Vilsmeier Reagent) product1->reagents2 Vilsmeier-Haack Reaction product2 This compound reagents2->product2

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative procedure based on established methods for formylating electron-rich heterocycles.

  • Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3 eq.) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve the precursor, 2-phenyl-1,3-oxazole (1 eq.), in a minimal amount of a suitable solvent like dichloromethane or use it neat if liquid, and add it dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Workup: Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic (pH > 8).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic Profile

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are anticipated.[6][7][8]

  • ¹H NMR: The proton spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically in the δ 9.8-10.1 ppm range. The single proton on the oxazole ring (at C5) would likely resonate as a singlet around δ 8.0-8.5 ppm. The protons of the phenyl group will appear in the aromatic region, approximately δ 7.4-8.0 ppm.

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl carbon around 185-195 ppm. The carbons of the oxazole ring are expected in the 120-160 ppm range, with the C2 carbon (bearing the phenyl group) being the most deshielded. Aromatic carbons from the phenyl ring will also appear in the 125-135 ppm region.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically around 1690-1715 cm⁻¹. Other key signals include C=N stretching of the oxazole ring (approx. 1600-1650 cm⁻¹) and C-O-C stretching vibrations.[7][11]

  • Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion (M⁺) peak corresponding to the molecular weight of 173.17. Common fragmentation patterns for phenyl-substituted oxazoles involve the loss of CO and HCN from the heterocyclic ring.[8]

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the electrophilic nature of the aldehyde group and the aromatic stability of the oxazole core. This dual functionality makes it a valuable intermediate for constructing more complex molecular frameworks.

Key Transformations

The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.[4]

Caption: Key chemical reactions of the carbaldehyde group.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0) using standard oxidizing agents.[4][12] This carboxylic acid derivative is itself a valuable precursor for amides, esters, and other acid derivatives.

  • Reduction: Mild reducing agents like sodium borohydride will selectively reduce the aldehyde to the primary alcohol, (2-phenyl-1,3-oxazol-4-yl)methanol.

  • Condensation Reactions: The aldehyde undergoes condensation with primary amines to form imines (Schiff bases), which are important intermediates for the synthesis of various nitrogen-containing heterocycles.

  • Carbon-Carbon Bond Formation: The aldehyde is an excellent electrophile for reactions such as the Wittig, Grignard, and aldol reactions, allowing for the extension of the carbon skeleton.

Applications in Drug Discovery and Materials Science

The oxazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[5][13][14]

  • Pharmaceutical Research: Derivatives of this compound are explored as potential inhibitors of enzymes like phosphodiesterase type 4 (PDE4), which are targets for treating inflammatory diseases such as asthma and COPD.[15] The ability to easily modify the aldehyde group allows for the systematic exploration of structure-activity relationships (SAR).

  • Materials Science: The conjugated π-system of the molecule makes it a candidate for the development of functional materials. It is utilized in the synthesis of fluorescent probes for biological imaging and as a core structure for luminescent materials and chemical sensors.[1]

Conclusion

This compound is a compound of significant synthetic utility. Its well-defined structure, predictable reactivity, and the biological relevance of the oxazole core make it a valuable tool for chemists in both academic and industrial settings. This guide has outlined its fundamental physicochemical properties, provided a logical synthetic strategy, and detailed its reactivity and applications, offering a solid foundation for its use in advanced research and development projects.

References

An In-Depth Technical Guide to 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Phenyl-1,3-oxazole-4-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, synthesis, spectroscopic profile, reactivity, and applications, grounding all technical claims in authoritative sources.

Core Compound Identity and Properties

This compound is an aromatic aldehyde featuring a phenyl group at the 2-position and a formyl group at the 4-position of a 1,3-oxazole ring. This unique arrangement of functional groups makes it a valuable and versatile intermediate in synthetic organic chemistry. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, while the 2-phenyloxazole core is a recognized pharmacophore present in numerous biologically active molecules.

PropertyValueSource(s)
Chemical Name This compoundIUPAC Nomenclature
Synonyms 2-Phenyl-oxazole-4-carbaldehyde[1][2]
CAS Number 20771-08-8[1][3]
Molecular Formula C₁₀H₇NO₂[1][2]
Molecular Weight 173.17 g/mol [1][2]
Appearance Light yellow solid[4]
Storage Conditions 2-8 °C, under inert gas[2]

Synthesis and Mechanistic Insight

The most direct and widely applicable method for the synthesis of aryl-carbaldehydes on electron-rich heterocyclic systems is the Vilsmeier-Haack reaction [5][6]. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic ring[7][8].

The synthesis of this compound would proceed via the electrophilic formylation of 2-phenyloxazole. The oxazole ring is sufficiently electron-rich to undergo this substitution, with the C4 position being a likely site for electrophilic attack.

Vilsmeier-Haack Reaction Mechanism

The mechanism involves two primary stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic aromatic substitution on the 2-phenyloxazole substrate, followed by hydrolysis.

Vilsmeier_Mechanism cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Aromatic Substitution & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 Attacks P POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Eliminates OP(O)Cl₂⁻ SigmaComplex Sigma Complex VilsmeierReagent->SigmaComplex Oxazole 2-Phenyloxazole Oxazole->SigmaComplex Attacks Vilsmeier Reagent IminiumSalt Aryl Iminium Salt SigmaComplex->IminiumSalt Rearomatization (-H⁺) FinalProduct 2-Phenyl-1,3-oxazole- 4-carbaldehyde IminiumSalt->FinalProduct H₂O Workup (Hydrolysis) Workflow A 1. Form Vilsmeier Reagent (DMF + POCl₃ @ 0°C) B 2. Add 2-Phenyloxazole Solution @ 0°C A->B C 3. Heat Reaction (50-60°C, 2-6h) B->C D 4. TLC Monitoring C->D D->C Incomplete E 5. Quench on Ice & Neutralize (NaHCO₃) D->E Complete F 6. Aqueous Workup & Extraction (EtOAc) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography Purification G->H I Final Product H->I Applications cluster_reactions Chemical Transformations cluster_products Derivative Classes Scaffold 2-Phenyl-1,3-oxazole- 4-carbaldehyde ReductiveAmination Reductive Amination Scaffold->ReductiveAmination Oxidation Oxidation Scaffold->Oxidation Reduction Reduction Scaffold->Reduction Wittig Wittig Reaction Scaffold->Wittig Amines Substituted Amines ReductiveAmination->Amines CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids Alcohols Primary Alcohols Reduction->Alcohols Alkenes Alkenes Wittig->Alkenes Bioactive Biologically Active Candidates Amines->Bioactive Lead Optimization & Screening Library CarboxylicAcids->Bioactive Lead Optimization & Screening Library Alcohols->Bioactive Lead Optimization & Screening Library Alkenes->Bioactive Lead Optimization & Screening Library

References

discovery and history of phenyl-oxazole compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Phenyl-Oxazole Compounds

Abstract

Phenyl-oxazole compounds represent a cornerstone in the architecture of modern heterocyclic chemistry. Characterized by the fusion of a phenyl group to a five-membered oxazole ring, this structural motif is a privileged scaffold, appearing in a vast array of molecules with significant applications in medicinal chemistry, materials science, and diagnostics. The unique electronic properties and rigid, planar geometry of the phenyl-oxazole core enable it to participate in diverse non-covalent interactions with biological macromolecules, making it a frequent constituent of pharmacologically active agents. This technical guide provides a comprehensive exploration of the seminal discoveries, historical evolution of synthetic methodologies, and the burgeoning significance of phenyl-oxazole compounds. We will delve into the foundational synthetic routes pioneered in the late 19th and early 20th centuries, trace their evolution, and contextualize their enduring impact on contemporary drug discovery and development.

Chapter 1: The Dawn of Oxazole Chemistry – The Fischer Synthesis (1896)

The journey into oxazole chemistry begins with the foundational work of the Nobel laureate Emil Fischer. In 1896, Fischer reported the first rational synthesis of a 2,5-disubstituted oxazole, a method that would pave the way for the creation of phenyl-oxazole derivatives.[1] The Fischer Oxazole Synthesis involves the acid-catalyzed condensation of a cyanohydrin with an aldehyde.[2][3] This discovery was a landmark achievement, providing the first reliable entry into this class of heterocycles.

Causality and Mechanistic Insight

The ingenuity of the Fischer synthesis lies in its use of readily available starting materials to construct the aromatic oxazole ring. The reaction proceeds under anhydrous acidic conditions, typically with gaseous hydrogen chloride in dry ether.[2][4] The mechanism involves the initial protonation of the cyanohydrin's hydroxyl group, facilitating its elimination as water. The aldehyde then attacks the resulting intermediate, followed by cyclization and dehydration to yield the stable, aromatic 2,5-disubstituted oxazole.[2] Although historically significant, the method's reliance on often unstable cyanohydrins and harsh acidic conditions limited its broad applicability.[5]

Fischer_Oxazole_Synthesis cluster_start Starting Materials cluster_process Reaction Conditions cluster_product Product Cyanohydrin Aldehyde Cyanohydrin (e.g., Benzaldehyde Cyanohydrin) Reaction Anhydrous HCl in Dry Ether Cyanohydrin->Reaction Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction Product 2,5-Diphenyloxazole Reaction->Product Dehydration & Cyclization

Caption: Workflow of the Fischer Oxazole Synthesis (1896).

Historical Experimental Protocol: Fischer Synthesis of 2,5-Diphenyloxazole

This protocol is based on the principles described by Fischer.[4]

  • Preparation of Reactants: An equimolar amount of benzaldehyde cyanohydrin (mandelic acid nitrile) and benzaldehyde are prepared.

  • Reaction Setup: The reactants are dissolved in anhydrous diethyl ether in a reaction vessel equipped with a gas inlet tube and protected from atmospheric moisture.

  • Acid Catalysis: Dry, gaseous hydrogen chloride is bubbled through the ethereal solution. The reaction is typically conducted at room temperature.

  • Precipitation: The product, 2,5-diphenyloxazole hydrochloride, precipitates from the solution as a solid.

  • Isolation and Neutralization: The precipitate is collected by filtration. The free base (2,5-diphenyloxazole) is obtained by treating the hydrochloride salt with a weak base, such as by boiling in alcohol or careful addition of water.[2]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Chapter 2: A Paradigm Shift – The Robinson-Gabriel Synthesis (1909-1910)

A decade after Fischer's discovery, a more versatile and general method for synthesizing oxazoles emerged from the independent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910).[6][7][8] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent, most commonly concentrated sulfuric acid or phosphorus oxychloride.[9][10]

Expertise in Action: Why the Robinson-Gabriel Synthesis Prevailed

The Robinson-Gabriel synthesis represented a significant leap forward for several reasons. Firstly, the 2-acylamino-ketone precursors were more readily accessible and stable than the cyanohydrins used in the Fischer method.[6] They could be reliably prepared via methods like the Dakin-West reaction. Secondly, the reaction was more general, allowing for the synthesis of a wider variety of 2,5-di- and 2,4,5-trisubstituted oxazoles, including those with both alkyl and aryl (phenyl) substituents.[10] This flexibility was crucial for exploring structure-activity relationships and became the cornerstone of phenyl-oxazole synthesis for decades.[11]

Robinson_Gabriel_Synthesis Start 2-Acylamino-ketone Reagent Dehydrating Agent (e.g., H₂SO₄, POCl₃) Start->Reagent Protonation Intermediate1 Enol Intermediate Reagent->Intermediate1 Enolization Intermediate2 Cyclized Dihydrooxazolol Intermediate1->Intermediate2 Intramolecular Cyclization Product 2,4,5-Trisubstituted Oxazole Intermediate2->Product Dehydration (-H₂O)

Caption: Key steps in the Robinson-Gabriel Synthesis mechanism.

Validated Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Diaryloxazole

This generalized protocol is representative of the Robinson-Gabriel cyclodehydration.[8][9]

  • Reactant Preparation: The starting 2-acylamino-ketone (1 equivalent) is placed in a round-bottom flask.

  • Reaction: Concentrated sulfuric acid (e.g., 2-3 equivalents) is carefully added to the flask while cooling in an ice bath to manage the exothermic reaction.

  • Heating: The reaction mixture is then allowed to warm to room temperature and may be gently heated (e.g., on a water bath) for a period of 1 to 3 hours to ensure complete cyclization.

  • Workup: The reaction mixture is cooled and then carefully poured onto crushed ice.

  • Precipitation and Isolation: The resulting precipitate (the crude oxazole product) is collected by vacuum filtration and washed thoroughly with water to remove residual acid.

  • Purification: The crude solid is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the pure 2,5-diaryloxazole.

Chapter 3: The Continuing Evolution of Synthetic Strategies

While the Fischer and Robinson-Gabriel syntheses are foundational, the field has continuously evolved. The development of new reagents and a deeper mechanistic understanding has led to milder and more efficient methods.

Synthesis Method Key Figures/Year Core Reaction Significance
Fischer Synthesis Emil Fischer (1896)Condensation of a cyanohydrin and an aldehyde with acid.The first reported synthesis of substituted oxazoles.[1]
Robinson-Gabriel Synthesis R. Robinson (1909), S. Gabriel (1910)Cyclodehydration of a 2-acylamino-ketone.[6][7]A more general, higher-yielding method with more accessible starting materials.[10]
Van Leusen Synthesis van Leusen et al. (1972)Reaction of an aldehyde with Tosylmethyl isocyanide (TosMIC).[12][13]A mild and efficient one-pot method for 5-substituted oxazoles.[12]
Bredereck Reaction Bredereck et al.Reaction of α-haloketones with amides.[13]An efficient process for synthesizing 2,4-disubstituted oxazoles.[13]

One of the most significant modern advancements was the Van Leusen oxazole synthesis , reported in 1972.[12] This method utilizes tosylmethyl isocyanide (TosMIC) as a versatile C2N1 synthon that reacts with aldehydes in the presence of a base to form 5-substituted oxazoles.[13] The mild conditions and tolerance for a wide range of functional groups have made it a powerful tool in modern organic synthesis.[12]

Timeline node_fischer 1896 Fischer Oxazole Synthesis node_rg 1909-1910 Robinson-Gabriel Synthesis node_vanleusen 1972 Van Leusen Synthesis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4

Caption: Timeline of key phenyl-oxazole synthesis discoveries.

Chapter 4: The Ascendance of Phenyl-Oxazoles in Drug Discovery

The true value of these synthetic advancements was realized as the remarkable biological activities of phenyl-oxazole derivatives came to light. The oxazole ring is considered a "bioisostere" of ester and amide groups, meaning it can mimic their spatial and electronic properties while offering improved metabolic stability.[14] This has made the phenyl-oxazole scaffold a fertile ground for the discovery of new therapeutic agents.

Phenyl-oxazole derivatives have been investigated for a wide spectrum of pharmacological activities, demonstrating their versatility and importance in medicinal chemistry.[15] Their planar structure allows for effective π-π stacking interactions with aromatic residues in enzyme active sites and receptors, while the heteroatoms can participate in hydrogen bonding.[13]

Phenyl-Oxazole Derivative Class Reported Biological Activity Example Application Area
Substituted 2,5-DiphenyloxazolesAnti-inflammatory, COX-2 Inhibition[16]Development of novel non-steroidal anti-inflammatory drugs (NSAIDs).
Aryl-oxazole SulfonamidesAntibacterial, Antifungal[13][17]Targeting microbial infections.
Fused Phenyl-BenzoxazolesAnticancer, Antiviral[17][18]Agents for oncology and virology.
Oxazole-containing Natural ProductsDiverse, including antitumor and antibiotic[6][17]Inspiration for synthetic drug development programs.

Conclusion and Future Outlook

From the pioneering work of Emil Fischer in the late 19th century to the sophisticated, high-throughput methodologies of the 21st, the history of phenyl-oxazole compounds is a narrative of continuous innovation. The foundational discoveries of Fischer, Robinson, and Gabriel provided the critical tools needed to access this versatile heterocyclic core.[11] Their work established a chemical grammar that has been expanded and refined by subsequent generations of chemists.

Today, the phenyl-oxazole scaffold remains a high-value target for researchers in drug development and materials science. Future efforts will likely focus on developing more sustainable and atom-economical synthetic routes, exploring novel substitution patterns through late-stage functionalization, and applying computational methods to design next-generation phenyl-oxazole derivatives with precisely tailored biological and physical properties. The rich history of this compound class serves as both a foundation and an inspiration for future discoveries.

References

stability and reactivity profile of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of 2-Phenyl-1,3-oxazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, organic synthesis, and materials science.[1] Its utility stems from the dual reactivity of the aromatic oxazole core and the synthetically amenable aldehyde functional group. This guide provides a comprehensive analysis of the molecule's stability profile, detailing its notable thermal stability alongside its significant hydrolytic instability under both acidic and basic conditions. Furthermore, it explores the rich reactivity of the aldehyde moiety and the oxazole ring, offering insights into its synthetic transformations. Detailed, field-proven experimental protocols for its synthesis and a key derivatization are provided, underpinned by an explanation of the causal factors driving methodological choices. This document is intended to equip researchers with the expert knowledge required to effectively handle, store, and utilize this valuable synthetic intermediate.

Introduction: The Versatile Oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a privileged scaffold in modern medicinal chemistry.[2][3][4] Molecules incorporating this ring system exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5] this compound (CID 15555141) distinguishes itself as a particularly useful intermediate.[6] The phenyl group at the C2 position and the carbaldehyde at C4 provide distinct points for molecular elaboration, enabling the construction of complex and diverse chemical libraries for drug discovery and the development of functional materials like fluorescent probes.[1] Understanding its inherent stability and reactivity is paramount for its successful application in multi-step synthetic campaigns.

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 20771-08-8[1]
Molecular Formula C₁₀H₇NO₂[1][6]
Molecular Weight 173.17 g/mol [1]
Appearance Light yellow solid[1]
Purity ≥ 95% (NMR)[1]
MDL Number MFCD06738551[1]
PubChem CID 15555141[1][6]

Comprehensive Stability Profile

The practical utility of a synthetic intermediate is dictated by its stability under various experimental and storage conditions. While the oxazole ring is generally robust, it possesses specific vulnerabilities.

Thermal Stability

Oxazole derivatives are noted for their thermal stability, capable of withstanding high temperatures without decomposition.[2][7] This characteristic allows for a broader range of reaction conditions, including those requiring elevated temperatures, without significant degradation of the heterocyclic core.

Hydrolytic Instability: The Critical pH Dependence

The most significant challenge in working with oxazoles is their inherent hydrolytic instability, which is highly pH-dependent.[8] This vulnerability is a critical consideration during reaction work-ups and purification.

  • Acidic Conditions: In the presence of acid, the ring nitrogen can be protonated. This protonation activates the oxazole ring towards nucleophilic attack by water, leading to hydrolytic cleavage and ring opening.[8][9]

  • Basic Conditions: Under basic conditions, the primary point of instability is the C2 proton, which is the most acidic hydrogen on the oxazole ring (pKa ≈ 20).[2][7] Deprotonation at this position can initiate a cascade of reactions that result in ring opening and subsequent degradation.[8]

The following diagram illustrates the mechanisms of pH-dependent hydrolytic degradation.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A_Start Oxazole Ring A_Protonation Protonation of Ring Nitrogen A_Start->A_Protonation H⁺ A_Attack Nucleophilic Attack by H₂O A_Protonation->A_Attack A_End Ring-Opened Products A_Attack->A_End B_Start Oxazole Ring B_Deprotonation Deprotonation at C2 B_Start->B_Deprotonation OH⁻ B_Intermediate Reactive Intermediate B_Deprotonation->B_Intermediate B_End Ring-Opened Products B_Intermediate->B_End

Caption: pH-Dependent Hydrolytic Degradation Pathways.

Oxidative and Photochemical Stability

Oxazoles generally exhibit more resistance to acids and oxidation compared to pyridine, though they share some instability characteristics with furans.[2][7] While broadly stable, some oxazole derivatives can undergo photolysis, leading to oxidation products.[2] Therefore, it is prudent to protect this compound from prolonged exposure to high-intensity light.

Storage Recommendations

Based on its stability profile, the following storage conditions are recommended to ensure the long-term integrity of the compound:

  • Temperature: Store at 0-8°C.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture.

  • Light: Store in an amber vial or in the dark to protect from light.

  • pH: Avoid contact with strong acids and bases.

Reactivity Profile: A Tale of Two Moieties

The synthetic versatility of this compound arises from the distinct reactivity of the aldehyde group and the oxazole ring.

Caption: Key Reactivity Sites of the Molecule.

Reactions Involving the Aldehyde Group

The aldehyde is the most reactive functional group and serves as a versatile handle for derivatization.[10]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 2-Phenyl-1,3-oxazole-4-carboxylic acid.[10][11] Mild oxidizing agents are typically employed to avoid potential side reactions with the oxazole ring.

  • Reduction: The aldehyde can be reduced to the primary alcohol, 2-Phenyl-1,3-oxazole-4-methanol, using standard reducing agents like sodium borohydride.

  • Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and ylides (Wittig reaction), to form new carbon-carbon bonds.

  • Condensation Reactions: It readily condenses with primary amines to form Schiff bases (imines) and can participate in reactions like the Knoevenagel condensation with active methylene compounds.[12]

Reactions of the Oxazole Ring

The oxazole ring itself can undergo several transformations, although it is generally less reactive than the aldehyde group.

  • Electrophilic Aromatic Substitution: The oxazole ring can undergo electrophilic substitution, typically at the C5 position.[2] The presence of the phenyl group at C2 and the aldehyde at C4 influences the electron density and regioselectivity of this reaction.

  • Deprotonation (Lithiation): As mentioned, the C2 proton is the most acidic, followed by the C5 proton.[2][7] Treatment with a strong base (e.g., n-BuLi) can lead to deprotonation, creating a nucleophilic species that can be trapped with various electrophiles.

  • Diels-Alder Reaction: N-substituted oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to substituted pyridines.[2]

  • Ring-Opening: As detailed in the stability section, the ring is susceptible to hydrolytic cleavage under non-neutral pH conditions.[8]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process controls and purification steps to ensure the integrity of the final product.

Protocol 1: Synthesis via Oxidation of 2-Phenyl-1,3-oxazole-4-methanol

This method is a common and reliable route to aldehydes, involving the controlled oxidation of the corresponding primary alcohol.[10] The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Workflow Diagram: Synthesis of this compound

G start Dissolve 2-Phenyl-1,3-oxazole-4-methanol in Dichloromethane (DCM) add_pcc Add Pyridinium Chlorochromate (PCC) portion-wise at 0°C start->add_pcc stir Stir at Room Temperature (Monitor by TLC) add_pcc->stir tlc TLC Check: Is starting material consumed? stir->tlc tlc->stir No workup Filter through Celite/Silica Gel Wash with DCM tlc->workup Yes extract Concentrate Filtrate under reduced pressure workup->extract purify Purify by Column Chromatography (e.g., Hexane/Ethyl Acetate) extract->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Experimental Workflow for Aldehyde Synthesis.

Step-by-Step Methodology:

  • Setup: To a solution of 2-Phenyl-1,3-oxazole-4-methanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂), add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at 0°C.

    • Causality: Anhydrous DCM is used as it is a relatively non-polar solvent that dissolves the starting material and is compatible with the oxidizing agent. The reaction is started at 0°C to control the initial exotherm. PCC is a mild oxidant suitable for converting primary alcohols to aldehydes without significant over-oxidation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Self-Validation: TLC is a critical in-process control to determine the reaction endpoint, preventing both incomplete conversion and potential degradation from prolonged reaction times.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite or silica gel to remove the chromium byproducts. Wash the filter cake thoroughly with additional DCM.

    • Causality: Filtration through Celite/silica effectively removes the insoluble chromium salts, which is essential for a clean work-up.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Self-Validation: Column chromatography isolates the desired aldehyde from any unreacted starting material, over-oxidized carboxylic acid, and other minor impurities, yielding a product of high purity.

  • Characterization: Combine the pure fractions, evaporate the solvent, and confirm the structure and purity of the resulting light yellow solid by NMR spectroscopy and Mass Spectrometry.

Protocol 2: Oxidation of the Aldehyde to 2-Phenyl-1,3-oxazole-4-carboxylic acid

This protocol demonstrates a key reaction of the aldehyde group, converting it into a carboxylic acid, another valuable synthetic handle.[10][11]

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.

  • Reagent Addition: To this solution, add 2-methyl-2-butene (4-5 eq) followed by a solution of sodium chlorite (NaClO₂) (4.0 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water, while maintaining the temperature below 20°C.

    • Causality: This is the Pinnick oxidation. Sodium chlorite is the oxidant. 2-methyl-2-butene is used as a scavenger for the hypochlorite byproduct, which can otherwise cause unwanted side reactions. The phosphate buffer maintains a weakly acidic pH to facilitate the desired reaction pathway.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, quench by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to pH ~2-3.

    • Causality: Sodium sulfite quenches any remaining oxidant. Acidification protonates the carboxylate salt, precipitating the desired carboxylic acid.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-Phenyl-1,3-oxazole-4-carboxylic acid.

    • Self-Validation: The purity of the precipitated product can be checked by melting point and NMR. If necessary, it can be further purified by recrystallization.

Conclusion

This compound is a high-value building block whose effective use hinges on a nuanced understanding of its stability and reactivity. While its thermal stability is an asset, researchers must remain vigilant of its pronounced hydrolytic instability, implementing neutral or anhydrous conditions whenever feasible. The aldehyde group provides a primary site for facile and diverse chemical modifications, while the oxazole ring offers further opportunities for substitution. By leveraging the insights and protocols detailed in this guide, scientists and developers can confidently and efficiently incorporate this versatile scaffold into their synthetic programs, accelerating the discovery of novel therapeutics and advanced materials.

References

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Biological Activities of Oxazole Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Oxazole Core

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its inherent structural features, including its planarity and capacity for diverse substitutions, render it a versatile scaffold for the design of novel therapeutic agents. The oxazole nucleus is a key constituent in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the significant biological potential of oxazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. By delving into the mechanisms of action, providing detailed experimental protocols, and presenting key structure-activity relationship data, this document aims to equip researchers and drug development professionals with the critical knowledge required to harness the full therapeutic potential of this remarkable heterocyclic system.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Oxazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a range of cancer cell lines, including those resistant to conventional therapies.[2] Their multifaceted mechanisms of action often involve the inhibition of key signaling pathways and cellular processes that are fundamental to tumor growth, proliferation, and survival.

A. Mechanisms of Anticancer Action

The anticancer effects of oxazole derivatives are diverse and target multiple facets of cancer cell biology. Key mechanisms include:

  • Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for the formation of the mitotic spindle during cell division.[3][4][5][6] Certain oxazole derivatives bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle and subsequently induces apoptosis.[2][6]

  • Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[7][8][9][10][11] Several oxazole-containing compounds have been identified as potent inhibitors of STAT3 phosphorylation and dimerization, thereby blocking its translocation to the nucleus and the transcription of its target genes.[2]

  • Inhibition of Receptor Tyrosine Kinases (RTKs): RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are critical for tumor angiogenesis and metastasis.[12][13][14][15] Oxazole derivatives have been developed as inhibitors of these kinases, blocking downstream signaling pathways that are essential for tumor progression.

  • Other Mechanisms: Oxazole derivatives have also been shown to inhibit other important cancer-related targets, including DNA topoisomerases, G-quadruplexes, and various protein kinases.[2]

B. Quantitative Data: Anticancer Potency of Oxazole Derivatives

The following table summarizes the in vitro anticancer activity of selected oxazole derivatives against various cancer cell lines, expressed as IC50 values.

Compound IDCancer Cell LineIC50 (µM)Reference
Oxazole-1 SGC-7901 (Gastric)1.61 ± 0.06[16]
Oxazole-2 SGC-7901 (Gastric)2.56 ± 0.11[16]
Oxazole-3 HepG2 (Liver)7.21[16]
Oxazole-4 HepG2 (Liver)8.54[16]
Oxadiazole-7b MCF-7 (Breast)0.31[17]
Resveratrol-linked Oxadiazole-74 MCF-7 (Breast)0.11 - 1.56[17]
Furan-based Oxazole Various0.2 - 0.6 (GI50)[18]
Benzoxazole-3d MCF-7 (Breast)43.4[19]
Benzoxazole-4d MCF-7 (Breast)39.0[19]
C. Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Step 1: Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Step 2: Compound Treatment: Add serial dilutions of the oxazole derivatives to the wells and incubate for 48-72 hours.

  • Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Step 4: Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Step 5: Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

  • Step 1: Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP.

  • Step 2: Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing various concentrations of the oxazole derivatives or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).

  • Step 3: Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Step 4: Absorbance Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.

  • Step 5: Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.[17]

D. Signaling Pathway Visualization

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates Gene Target Gene (Proliferation, Survival) Nucleus->Gene Transcription Oxazole Oxazole Derivative Oxazole->JAK Inhibits Oxazole->STAT3_dimer Inhibits Dimerization

Caption: Simplified STAT3 signaling pathway and points of inhibition by oxazole derivatives.

II. Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Oxazole derivatives have demonstrated significant potential as antibacterial and antifungal agents, often exhibiting activity against multidrug-resistant strains.[20]

A. Mechanisms of Antimicrobial Action

The antimicrobial activity of oxazoles is often attributed to their ability to interfere with essential bacterial and fungal processes, such as:

  • Inhibition of Cell Wall Synthesis: The bacterial cell wall, composed of peptidoglycan, is a critical structure for maintaining cell integrity.[21][22][23][24][25] Some oxazole derivatives may inhibit enzymes involved in the synthesis of peptidoglycan precursors or the cross-linking of peptidoglycan chains.

  • Disruption of Membrane Function: The cell membrane is vital for maintaining cellular homeostasis. Oxazole compounds can intercalate into the lipid bilayer, disrupting membrane potential and permeability, leading to cell death.

  • Inhibition of Nucleic Acid and Protein Synthesis: Some derivatives may interfere with DNA replication, transcription, or translation, thereby halting cell growth and proliferation.

B. Quantitative Data: Antimicrobial Potency of Oxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected oxazole derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Oxazole-1e S. epidermidis 75656.2[26]
Oxazole-1e E. coli ATCC 2592228.1[26]
Oxazole-1e C. albicans 12814[26]
Oxazole-3a P. aeruginosa ATCC 2785314[26]
Oxazole-4a C. albicans 12814[26]
Oxazole-81 M. tuberculosis H37Rv6.25[1]
Benzothiazole-Oxazole Hybrid S. aureus17[27]
Isoxazole Derivative B. subtilis25[28]
C. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

  • Step 1: Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Step 2: Serial Dilution: Perform a two-fold serial dilution of the oxazole derivative in a 96-well microtiter plate containing broth.

  • Step 3: Inoculation: Inoculate each well with the standardized microbial suspension.

  • Step 4: Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

  • Step 5: Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

D. Workflow Visualization

MIC_Workflow Start Start Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilution of Oxazole Derivative Start->Serial_Dilution Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Read MIC Value (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

III. Anti-inflammatory, Antiviral, and Antidiabetic Activities

Beyond their anticancer and antimicrobial properties, oxazole derivatives have demonstrated promising activities against a range of other diseases.

A. Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[29][30][31]

  • Quantitative Data:

    • Benzoxazolone derivative 3d : IC50 = 5.43 ± 0.51 µM (against IL-6)[32]

    • Benzoxazolone derivative 3g : IC50 = 5.09 ± 0.88 µM (against IL-6)[32]

    • Oxadiazole derivative Ox-6f : 74.16% inhibition of inflammation[33]

  • Experimental Protocol: Lipoxygenase Inhibition Assay

    • Prepare a reaction mixture containing lipoxygenase enzyme, linoleic acid (substrate), and the test compound.

    • Incubate the mixture at room temperature.

    • Monitor the formation of hydroperoxides by measuring the absorbance at 234 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

B. Antiviral Activity

The emergence of viral pandemics has highlighted the urgent need for new antiviral drugs. Oxazole-based compounds have shown activity against a variety of viruses, including human cytomegalovirus (HCMV) and SARS-CoV-2.[34][35][36][37] Mechanisms of action include the inhibition of viral enzymes like neuraminidase and reverse transcriptase.[37]

  • Quantitative Data:

    • Oxazole-4-carbonitrile derivative: EC50 < 0.05 µM (against HCMV)[36]

    • Benzimidazole-oxazole hybrids: IC50 range 1.5–28 µM (against SARS-CoV-2)[34]

  • Experimental Protocol: Neuraminidase Inhibition Assay

    • Pre-incubate the influenza virus with serial dilutions of the oxazole derivative.

    • Add a fluorogenic substrate (e.g., MUNANA) to initiate the enzymatic reaction.

    • Incubate at 37°C.

    • Stop the reaction and measure the fluorescence of the product.

    • Calculate the percentage of inhibition and determine the IC50 value.

C. Antidiabetic Activity

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia. Oxazole derivatives have been investigated for their potential to manage diabetes, primarily through the inhibition of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates.[1]

  • Experimental Protocol: α-Glucosidase Inhibition Assay

    • Pre-incubate α-glucosidase enzyme with the oxazole derivative.

    • Add the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

    • Incubate at 37°C.

    • Stop the reaction by adding sodium carbonate.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • Calculate the percentage of inhibition and determine the IC50 value.

IV. Synthesis of Oxazole Derivatives

The synthesis of the oxazole core can be achieved through several established methods, providing access to a wide array of substituted derivatives. Two of the most common and versatile methods are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

A. Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone using a dehydrating agent such as sulfuric acid or phosphorus pentoxide.

B. Van Leusen Oxazole Synthesis

This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form a 5-substituted oxazole.

V. Conclusion and Future Perspectives

The oxazole scaffold has unequivocally established itself as a "privileged" structure in medicinal chemistry, giving rise to a plethora of derivatives with potent and diverse biological activities. The insights provided in this technical guide underscore the vast therapeutic potential of oxazole-containing compounds in addressing some of the most pressing global health challenges, including cancer, infectious diseases, and metabolic disorders.

The continued exploration of the oxazole chemical space, guided by a deeper understanding of structure-activity relationships and mechanistic pathways, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. The experimental protocols and data presented herein serve as a valuable resource for researchers and drug development professionals, facilitating the rational design, synthesis, and evaluation of the next generation of oxazole-based drugs.

VI. References

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References

The Synthetic Versatility and Therapeutic Potential of 2-Phenyl-1,3-oxazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1] Among the vast family of oxazole derivatives, 2-phenyl-1,3-oxazole-4-carbaldehyde stands out as a pivotal building block. Its unique arrangement of a stable aromatic phenyl group, a reactive aldehyde function, and the versatile oxazole core makes it an invaluable intermediate for the synthesis of complex heterocyclic systems with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers in drug discovery and organic synthesis.

I. The Oxazole Core: A Privileged Scaffold in Drug Discovery

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. This structural motif is found in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][3][4] The stability of the oxazole ring, coupled with its ability to participate in various non-covalent interactions with biological targets, makes it a favored scaffold in the design of novel therapeutic agents.[3][5] The presence of the phenyl group at the 2-position and the carbaldehyde at the 4-position of the oxazole ring in the title compound provides distinct points for molecular elaboration, allowing for the systematic exploration of structure-activity relationships.

II. Synthesis of this compound: A Methodological Deep Dive

The construction of the this compound framework can be approached through various synthetic strategies. A prevalent and efficient method for introducing the formyl group onto the oxazole ring is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic compounds.[8][9]

Underlying Principle of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This reagent is then attacked by the electron-rich oxazole ring in an electrophilic aromatic substitution manner. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.[7] The regioselectivity of the formylation on the oxazole ring is influenced by the electronic nature of the substituents present. For a 2-phenyloxazole, the C4 position is generally more susceptible to electrophilic attack.[10]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenyloxazole (Representative)

This protocol is a representative example based on established Vilsmeier-Haack reaction conditions for heterocyclic compounds.

Reagents and Materials:

  • 2-Phenyloxazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate

  • Water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-phenyloxazole (1.0 eq) in anhydrous DMF (10 volumes). Cool the solution to 0 °C in an ice bath.

  • Addition of POCl₃: Add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium acetate (5-6 eq) to quench the reaction and hydrolyze the intermediate.

  • Extraction: Dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

III. Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of both the aldehyde functional group and the oxazole ring system.

Reactions of the Aldehyde Group

The aldehyde moiety serves as a versatile handle for a plethora of chemical transformations, including:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-phenyl-1,3-oxazole-4-carboxylic acid, a valuable intermediate for the synthesis of amides and esters with potential biological activities.[11]

  • Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, (2-phenyl-1,3-oxazol-4-yl)methanol, which can be further functionalized.

  • Condensation Reactions: The aldehyde undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and α,β-unsaturated systems, respectively. These reactions are fundamental in the construction of more complex molecular architectures.

  • Wittig and Related Reactions: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) and related olefination reagents.

Reactivity of the Oxazole Ring

The oxazole ring, while aromatic, can participate in several types of reactions:

  • Electrophilic Substitution: As demonstrated by its formylation, the oxazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan.[10]

  • Nucleophilic Substitution: Nucleophilic attack on the oxazole ring is generally difficult but can occur at the C2 position, especially if a good leaving group is present.[10]

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. This reactivity provides a pathway to synthesize pyridine and furan derivatives.[10]

  • Metalation: The protons on the oxazole ring can be abstracted by strong bases to form organometallic intermediates, which can then react with various electrophiles.

IV. Applications in Drug Discovery and Materials Science

The this compound scaffold is a gateway to a diverse range of molecules with significant applications, particularly in the pharmaceutical industry.

Anticancer Agents

Derivatives of the oxazole core have shown promising anticancer activity. For instance, benzoxazole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. The aldehyde functionality of this compound allows for the synthesis of a library of derivatives to probe structure-activity relationships and optimize anticancer potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
5-Chlorobenzoxazole derivativeNCI-H460 (Lung)0.9[12]
5-Chlorobenzoxazole derivativeHCT-116 (Colon)2.4[12]
Morpholino-substituted benzoxazoleNCI-H460 (Lung)0.4[12]

This table presents IC₅₀ values for representative benzoxazole derivatives, highlighting the potential of the broader oxazole class as anticancer agents.

Antimicrobial and Anti-inflammatory Agents

The oxazole nucleus is a common feature in compounds with antimicrobial and anti-inflammatory properties. The ability to easily modify the 4-position of the 2-phenyloxazole core through the aldehyde group allows for the generation of diverse structures for screening against bacterial, fungal, and inflammatory targets.[4][13]

Fluorescent Probes and Materials

The conjugated π-system of the 2-phenyloxazole moiety can be extended through reactions at the aldehyde group, leading to the formation of fluorescent dyes. These molecules can have applications in biological imaging and as components in organic light-emitting diodes (OLEDs).

V. Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques, primarily NMR and IR spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), the protons of the phenyl group (δ 7-8 ppm), and the proton on the oxazole ring (C5-H, typically δ 8-9 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde (δ 180-190 ppm), as well as signals for the carbons of the oxazole and phenyl rings in the aromatic region (δ 110-170 ppm).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl stretching of the aldehyde group (around 1700 cm⁻¹) and bands corresponding to the C=N and C=C stretching of the oxazole and phenyl rings.

VI. Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis, typically via the Vilsmeier-Haack reaction, and the differential reactivity of its functional groups provide a robust platform for the creation of diverse molecular libraries. The established and emerging biological activities of oxazole derivatives, particularly in the realms of oncology and infectious diseases, ensure that this scaffold will continue to be a focal point of research and development. Future efforts will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel reaction pathways to further diversify the accessible chemical space, and the application of this key intermediate in the total synthesis of complex natural products and the design of next-generation therapeutics and functional materials.

References

An In-depth Technical Guide to the Synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Phenyl-1,3-oxazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The document details the selection of starting materials, reaction mechanisms, and step-by-step experimental protocols. By synthesizing information from established synthetic methodologies, this guide offers a practical and scientifically grounded resource for researchers engaged in the synthesis of substituted oxazoles. We will explore the construction of the core 2-phenyloxazole scaffold and the subsequent introduction of the critical carbaldehyde functionality, with a focus on the rationale behind the chosen synthetic strategies.

Introduction: The Significance of the this compound Scaffold

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is a common feature in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The this compound scaffold is of particular interest as the aldehyde group serves as a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

Strategic Approach to Synthesis

The synthesis of this compound can be logically divided into two key stages:

  • Formation of the 2-Phenyloxazole Core: This involves the construction of the central heterocyclic ring system.

  • Formylation of the 2-Phenyloxazole Core: This step introduces the carbaldehyde group at the C4 position of the oxazole ring.

This guide will focus on a robust and widely applicable synthetic route that combines the principles of classical heterocyclic chemistry with a reliable formylation technique.

Synthesis of the 2-Phenyloxazole Core: A Modified Bredereck Approach

Several methods exist for the synthesis of the oxazole ring, including the Robinson-Gabriel synthesis and various cycloaddition reactions.[1] For this guide, we will focus on a modification of the Bredereck reaction, which utilizes readily available starting materials and offers a straightforward reaction pathway.[2] This approach involves the reaction of an α-haloketone with a primary amide.

Starting Materials and Rationale

The chosen starting materials for the synthesis of the 2-phenyloxazole core are:

  • 2-Bromoacetophenone: This α-haloketone provides the C4 and C5 atoms of the oxazole ring, as well as the phenyl substituent at a position that will ultimately become C4 in an intermediate, before the final product has the phenyl group at C2.

  • Benzamide: This primary amide provides the nitrogen atom, the C2 atom, and the phenyl substituent at the C2 position of the oxazole ring.

  • Dimethylformamide (DMF): A high-boiling polar aprotic solvent suitable for this condensation reaction.

The selection of these starting materials is based on their commercial availability, relatively low cost, and the high efficiency of their conversion to the desired oxazole product.

Reaction Mechanism

The reaction proceeds through an initial nucleophilic substitution of the bromine atom in 2-bromoacetophenone by the nitrogen atom of benzamide, forming an α-acylamino ketone intermediate. This intermediate then undergoes an intramolecular cyclization and dehydration to yield the 2-phenyloxazole.

G cluster_0 Synthesis of 2-Phenyloxazole 2-Bromoacetophenone 2-Bromoacetophenone Intermediate α-Acylamino ketone intermediate 2-Bromoacetophenone->Intermediate Nucleophilic Substitution Benzamide Benzamide Benzamide->Intermediate 2-Phenyloxazole 2-Phenyloxazole Intermediate->2-Phenyloxazole Intramolecular Cyclization & Dehydration

Caption: Synthesis of the 2-Phenyloxazole Core.

Experimental Protocol: Synthesis of 2-Phenyloxazole

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Benzamide (1.2 eq)

  • Dimethylformamide (DMF)

  • Ice water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone and benzamide in a minimal amount of DMF.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice water with stirring.

  • A precipitate of 2-phenyloxazole will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product in a vacuum oven.

Reactant Molar Mass ( g/mol ) Equivalents Purity
2-Bromoacetophenone199.051.0>98%
Benzamide121.141.2>99%
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield
2-Phenyloxazole145.16100%70-85%

Formylation of the 2-Phenyloxazole Core: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[5]

Starting Materials and Rationale

The starting materials for the formylation step are:

  • 2-Phenyloxazole: The substrate to be formylated.

  • Phosphorus oxychloride (POCl₃): The activating agent for DMF.

  • Dimethylformamide (DMF): Serves as both the solvent and the source of the formyl group.

  • Sodium acetate solution: Used for quenching the reaction and hydrolyzing the intermediate.

The oxazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution, and the Vilsmeier-Haack reaction provides a mild and efficient means to introduce the aldehyde functionality.[6]

Reaction Mechanism

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from the reaction of DMF and POCl₃. The electron-rich 2-phenyloxazole then attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the final product, this compound.

G cluster_1 Vilsmeier-Haack Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Aromatic Substitution 2-Phenyloxazole 2-Phenyloxazole 2-Phenyloxazole->Intermediate Final_Product 2-Phenyl-1,3-oxazole- 4-carbaldehyde Intermediate->Final_Product Hydrolysis

Caption: Vilsmeier-Haack Formylation of 2-Phenyloxazole.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Phenyloxazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Saturated sodium acetate aqueous solution

  • Dichloromethane (DCM) or Ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 2-phenyloxazole in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a stirred, saturated aqueous solution of sodium acetate.

  • Extract the aqueous layer with dichloromethane or ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactant Molar Mass ( g/mol ) Equivalents Purity
2-Phenyloxazole145.161.0>98%
Phosphorus oxychloride153.331.5>99%
Dimethylformamide73.09Solvent & ReagentAnhydrous
Product Molar Mass ( g/mol ) Theoretical Yield Typical Yield
This compound173.17100%60-75%

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The presented methodology, which combines a modified Bredereck synthesis of the oxazole core with a subsequent Vilsmeier-Haack formylation, utilizes readily available starting materials and well-established reaction protocols. The detailed experimental procedures and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the synthesis of this important chemical intermediate and its derivatives.

References

Methodological & Application

The Versatile Role of 2-Phenyl-1,3-oxazole-4-carbaldehyde in Medicinal Chemistry: A Guide to Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The imperative to develop novel therapeutic agents with enhanced efficacy and specificity is a constant driving force in medicinal chemistry. In this pursuit, heterocyclic scaffolds serve as a cornerstone for the design of new drugs. Among these, the oxazole nucleus, a five-membered aromatic ring containing oxygen and nitrogen, has garnered significant attention due to its presence in a wide array of biologically active compounds.[1] This guide focuses on a particularly valuable building block, 2-Phenyl-1,3-oxazole-4-carbaldehyde , and its application in the synthesis of medicinally relevant molecules.

The strategic placement of the phenyl and aldehyde functionalities on the oxazole core makes this compound a versatile synthon for the construction of diverse molecular architectures. The aldehyde group readily participates in a variety of classical organic reactions, including Schiff base formation and Knoevenagel condensation, providing a gateway to a multitude of derivatives with promising pharmacological activities, particularly in the realms of antimicrobial and anticancer research.[2][3]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of bioactive compounds, offering insights into the rationale behind the experimental choices and providing a framework for further drug discovery efforts.

Part 1: Synthesis of Bioactive Scaffolds from this compound

The aldehyde functionality at the 4-position of the 2-phenyloxazole core is the key to its synthetic utility. This section outlines protocols for two fundamental transformations: the synthesis of Schiff bases and the formation of chalcones, which can be further elaborated into other heterocyclic systems.

Synthesis of Schiff Bases: Accessing Potent Antimicrobial Agents

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of medicinal chemistry for generating compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[4] The imine linkage is often crucial for biological activity, and the diversity of commercially available primary amines allows for the creation of large libraries of compounds for screening.

Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases by reacting this compound with various primary amines.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, sulfanilamide)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a few drops of glacial acetic acid as a catalyst. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 2-4 hours), cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the Schiff base.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

Characterization: The structure of the synthesized Schiff bases should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy (presence of C=N stretch), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Expected Biological Activity: Schiff bases derived from heterocyclic aldehydes are known to possess significant antimicrobial activity.[4] The synthesized compounds are expected to exhibit activity against a range of bacterial and fungal strains. The mode of action often involves interference with cell wall synthesis or other essential cellular processes.

dot

Schiff_Base_Synthesis cluster_conditions Reaction Conditions Oxazole_Aldehyde This compound Intermediate Carbinolamine Intermediate Oxazole_Aldehyde->Intermediate + Amine Primary Amine (R-NH2) Amine->Intermediate + Schiff_Base Schiff Base Derivative Intermediate->Schiff_Base - H2O Water H2O Condition1 Ethanol (Solvent) Condition2 Glacial Acetic Acid (Catalyst) Condition3 Reflux

Caption: Synthesis of Schiff Bases from this compound.

Knoevenagel Condensation and Chalcone Synthesis: Precursors to Anticancer and Anti-inflammatory Agents

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and a compound with an active methylene group, typically catalyzed by a weak base.[3] This reaction, and the related Claisen-Schmidt condensation for the synthesis of chalcones, are instrumental in generating α,β-unsaturated carbonyl compounds. These chalcones are not only bioactive in their own right but also serve as key intermediates for the synthesis of various heterocyclic compounds like pyrazolines, which have demonstrated significant anticancer and anti-inflammatory activities.[2]

Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol details the synthesis of a chalcone derivative from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted acetophenone (e.g., 4-aminoacetophenone)

  • Ethanol

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Round-bottom flask

  • Magnetic stirrer

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.

  • To this solution, add this compound (1 equivalent).

  • Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring. The base deprotonates the α-carbon of the acetophenone, generating an enolate which then attacks the aldehyde.

  • Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to neutralize the excess NaOH and precipitate the chalcone.

  • Collect the solid product by vacuum filtration.

  • Wash the product thoroughly with water to remove any inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

Characterization: The structure of the synthesized chalcone should be confirmed by IR (presence of α,β-unsaturated carbonyl stretch), NMR (¹H and ¹³C, showing characteristic signals for the enone protons), and MS.

Chalcone_Synthesis cluster_conditions Reaction Conditions Oxazole_Aldehyde This compound Aldol_Adduct Aldol Adduct Oxazole_Aldehyde->Aldol_Adduct + Enolate Acetophenone Substituted Acetophenone Enolate Enolate Intermediate Acetophenone->Enolate Base (NaOH) Chalcone Chalcone Derivative Aldol_Adduct->Chalcone - H2O Condition1 Ethanol (Solvent) Condition2 Room Temperature

References

Application Notes and Protocols: 2-Phenyl-1,3-oxazole-4-carbaldehyde as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Compact Fluorophore

In the dynamic landscape of molecular sensing and diagnostics, the demand for versatile and readily accessible fluorescent probes is perpetual. 2-Phenyl-1,3-oxazole-4-carbaldehyde, a structurally compact and synthetically accessible molecule, emerges as a promising candidate for such applications. The inherent fluorescence of the 2-phenyloxazole core, coupled with the reactive aldehyde functionality, provides a powerful platform for the design of "turn-on" or "turn-off" fluorescent sensors. This document delineates the potential applications of this compound as a fluorescent probe for the detection of primary amines and metal ions, providing detailed theoretical frameworks and experimental protocols to guide researchers in this exciting area. While direct experimental data on this specific molecule is nascent, the principles outlined herein are grounded in the well-established photophysical properties of analogous oxazole derivatives and the predictable reactivity of the carbaldehyde group.[1][2][3]

The 2-phenyloxazole moiety is a well-known fluorophore, and its derivatives often exhibit fluorescence in the UV-A to blue region of the spectrum. For instance, related compounds like 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole fluoresces at approximately 359 nm when excited at 330 nm.[4] Similarly, more extended systems incorporating the 2-phenyloxazole core have been shown to absorb light between 296-332 nm and emit between 368-404 nm.[3] Based on these precedents, we can project the photophysical properties of this compound.

Photophysical Parameter Estimated Value Solvent
Excitation Maximum (λex)~330 - 350 nmAcetonitrile
Emission Maximum (λem)~380 - 420 nmAcetonitrile
Stokes Shift~50 - 70 nmAcetonitrile
Quantum Yield (Φ)Low to moderate (unreacted)Acetonitrile

Note: These values are estimations based on structurally similar compounds and are intended to serve as a starting point for experimental validation.

Application I: Detection of Primary Amines via Schiff Base Formation

The aldehyde group of this compound is a prime reaction site for the detection of primary amines through the formation of a Schiff base (imine). This reaction can lead to a significant change in the fluorescence output of the molecule, forming the basis of a "turn-on" fluorescent sensing mechanism.

Sensing Mechanism: Photoinduced Electron Transfer (PET) Inhibition

In its native state, the fluorescence of this compound is likely to be partially quenched. Upon reaction with a primary amine, the formation of the imine bond can modulate the electronic properties of the molecule, potentially leading to an enhancement of fluorescence. A plausible mechanism for this is the inhibition of a photoinduced electron transfer (PET) process. The lone pair of electrons on the nitrogen of a nearby quenching group can, upon excitation, be transferred to the excited fluorophore, leading to non-radiative decay. The formation of the Schiff base can alter the energy levels of the involved orbitals, inhibiting this PET process and restoring fluorescence.[5]

G cluster_0 Low Fluorescence State cluster_1 High Fluorescence State Probe This compound PET Photoinduced Electron Transfer (PET) (Quenching) Probe->PET Excitation (hν) Product Schiff Base Adduct Probe->Product + Analyte PET->Probe Non-radiative decay Analyte Primary Amine (R-NH2) Fluorescence Fluorescence Emission Product->Fluorescence Excitation (hν) PET Inhibited

Caption: Proposed "turn-on" sensing mechanism for primary amines.

Experimental Protocol: Fluorometric Detection of a Model Primary Amine

This protocol provides a general framework for evaluating this compound as a fluorescent probe for a model primary amine, such as n-butylamine.

Materials:

  • This compound

  • n-Butylamine

  • Anhydrous Acetonitrile (spectroscopic grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well black microplates (for fluorescence readings)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of n-butylamine in PBS (pH 7.4).

  • Assay Preparation:

    • In a 96-well black microplate, add the appropriate volumes of acetonitrile and PBS to achieve the desired final solvent composition (e.g., 1:1 acetonitrile:PBS).

    • Add the this compound stock solution to each well to a final concentration of 10 µM.

    • Add varying concentrations of the n-butylamine stock solution to the wells to achieve a final concentration range of 0-100 µM. Include a blank well with only the probe and solvent.

  • Incubation:

    • Incubate the microplate at room temperature for 30 minutes, protected from light, to allow for the Schiff base formation.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometer.

    • Set the excitation wavelength to the experimentally determined optimum (estimated around 340 nm) and record the emission spectrum (estimated to have a maximum around 400 nm).

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity as a function of the n-butylamine concentration.

    • Determine the limit of detection (LOD) and the linear range of the assay.

Application II: Ratiometric Sensing of Metal Ions

The Schiff base formed by the reaction of this compound with an appropriate primary amine can act as a chelating ligand for various metal ions.[6][7] The coordination of a metal ion can significantly perturb the electronic structure of the fluorophore, leading to a ratiometric change in the fluorescence signal.

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) and Internal Charge Transfer (ICT)

For this application, the probe is first functionalized with a chelating amine, for example, ethylenediamine. The resulting Schiff base will have two nitrogen atoms and potentially the oxygen from the oxazole ring available for metal ion coordination. Upon binding of a metal ion, the conformational rigidity of the molecule increases, which can suppress non-radiative decay pathways and lead to Chelation-Enhanced Fluorescence (CHEF).[8] Furthermore, the coordination of the metal ion can modulate the internal charge transfer (ICT) characteristics of the molecule, potentially leading to the appearance of a new, red-shifted emission band, allowing for ratiometric sensing.

G cluster_0 Probe Synthesis cluster_1 Sensing Event Probe This compound SchiffBase Schiff Base Ligand (Low Fluorescence) Probe->SchiffBase + Amine Amine Ethylenediamine Complex Metal-Ligand Complex (High Fluorescence) SchiffBase->Complex + Metal Metal Metal Ion (e.g., Zn²⁺) Emission1 Emission at λ1 Complex->Emission1 Excitation (hν) Emission2 Emission at λ2 (Ratiometric Shift) Complex->Emission2 ICT Modulation

Caption: Workflow for metal ion detection using a Schiff base derivative.

Experimental Protocol: Ratiometric Fluorescence Detection of Zinc Ions (Zn²⁺)

This protocol outlines the synthesis of a Schiff base ligand from this compound and its use for the detection of Zn²⁺.

Part A: Synthesis of the Schiff Base Ligand

  • Dissolve this compound (1 mmol) in 20 mL of ethanol.

  • Add an excess of ethylenediamine (2 mmol) to the solution.

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting Schiff base ligand by column chromatography.

  • Characterize the product by ¹H NMR and mass spectrometry.

Part B: Fluorometric Titration with Zn²⁺

Materials:

  • Synthesized Schiff base ligand

  • Zinc chloride (ZnCl₂)

  • HEPES buffer (10 mM, pH 7.4)

  • Acetonitrile (spectroscopic grade)

  • Fluorometer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mM stock solution of the Schiff base ligand in acetonitrile.

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Assay Preparation:

    • In a series of cuvettes, prepare solutions of the Schiff base ligand at a final concentration of 10 µM in a 1:1 mixture of acetonitrile and HEPES buffer.

    • Add increasing concentrations of the ZnCl₂ stock solution to the cuvettes to achieve a final concentration range of 0-50 µM.

  • Equilibration:

    • Allow the solutions to equilibrate for 15 minutes at room temperature.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra for each sample, using an excitation wavelength determined from the absorption spectrum of the ligand-Zn²⁺ complex.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities at the two emission maxima (if a ratiometric shift is observed) against the concentration of Zn²⁺.

    • Calculate the binding constant and the limit of detection.

Conclusion and Future Perspectives

This compound represents a promising and versatile platform for the development of novel fluorescent probes. The straightforward chemistry of the aldehyde group allows for the facile synthesis of sensors for a variety of analytes, including primary amines and metal ions. The protocols and mechanistic insights provided in this application note are intended to serve as a robust starting point for researchers to explore the full potential of this intriguing molecule. Future work should focus on the experimental validation of its photophysical properties and the expansion of its applications to other analytes and biological imaging.

References

Application Notes & Protocols: 2-Phenyl-1,3-oxazole-4-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Scaffold

The 2-phenyl-1,3-oxazole-4-carbaldehyde (CAS No: 20771-08-8) is a heterocyclic aromatic aldehyde that has emerged as a cornerstone in modern synthetic organic chemistry.[1] Its unique molecular architecture, featuring a stable 2,4-disubstituted oxazole ring, provides a rigid and planar scaffold. The aldehyde functional group at the C4 position serves as a versatile synthetic handle, enabling a vast array of chemical transformations. This combination of a privileged heterocyclic core and a reactive functional group makes it an invaluable precursor for the synthesis of complex molecules with significant applications in medicinal chemistry, materials science, and agrochemical research.[1] Molecules derived from this building block are explored as antimicrobial agents, fluorescent probes for biological imaging, and advanced polymeric materials.[1]

This guide provides an in-depth exploration of the synthesis and application of this compound, offering detailed protocols and the scientific rationale behind key synthetic transformations.

Compound Property Value
IUPAC Name This compound
CAS Number 20771-08-8
Molecular Formula C₁₀H₇NO₂
Molecular Weight 173.17 g/mol
Appearance Light yellow solid
Purity ≥ 95% (NMR)

Part 1: Synthesis of the Building Block via Vilsmeier-Haack Formylation

The most direct and widely adopted method for synthesizing this compound is the Vilsmeier-Haack reaction.[2][3] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The oxazole ring, being an electron-rich heterocycle, is an excellent substrate for this transformation.

Causality of the Method: The reaction proceeds through the in-situ formation of a substituted chloroiminium ion, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][6] This iminium ion is a weak electrophile that readily attacks the electron-rich C4 position of the 2-phenyloxazole ring. The choice of the Vilsmeier-Haack reaction is strategic due to its high regioselectivity, mild conditions, and the use of cost-effective reagents.[2]

Vilsmeier_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Work-up DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Oxazole 2-Phenyloxazole (Substrate) Iminium_Intermediate Iminium Salt Intermediate Oxazole->Iminium_Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up (e.g., H₂O, NaOAc) Iminium_Intermediate->Hydrolysis Hydrolysis Product This compound (Final Product) Hydrolysis->Product

Caption: Workflow for Vilsmeier-Haack Synthesis.
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenyloxazole

Objective: To synthesize this compound from 2-phenyloxazole.

Materials:

  • 2-Phenyloxazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-phenyloxazole (1.0 equiv) in anhydrous DMF (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the mixture to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation & Reaction: Add POCl₃ (1.5 equiv) dropwise to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and carefully add a solution of sodium acetate (5-6 equiv) in water. Stir vigorously for 30 minutes at 0 °C to hydrolyze the intermediate iminium salt.[6]

  • Extraction: Dilute the reaction mixture with water and extract with an organic solvent such as DCM or Et₂O (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a light yellow solid.

Part 2: Key Synthetic Applications and Protocols

The aldehyde functionality of this compound is a gateway to a multitude of synthetic transformations, enabling the construction of diverse molecular scaffolds.

Application 1: Carbon-Carbon Bond Formation via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration, to yield a C=C double bond.[7] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems, which are key intermediates in pharmaceuticals and functional materials.[8]

Causality of the Method: The reaction is typically catalyzed by a weak base (e.g., piperidine), which is strong enough to deprotonate the active methylene compound (e.g., malononitrile, cyanoacetic esters) to form a nucleophilic enolate, but not so strong as to cause self-condensation of the aldehyde.[7] The subsequent condensation and dehydration are driven by the formation of a stable, conjugated final product.

Knoevenagel_Mechanism cluster_activation 1. Enolate Formation cluster_addition 2. Nucleophilic Addition cluster_elimination 3. Dehydration ActiveMethylene Active Methylene (Z-CH₂-Z') Enolate Nucleophilic Enolate ActiveMethylene->Enolate Base Base (e.g., Piperidine) Base->Enolate Deprotonation Aldehyde Oxazole Aldehyde (R-CHO) Adduct Aldol-type Adduct Aldehyde->Adduct Nucleophilic Attack Product α,β-Unsaturated Product Adduct->Product Elimination Water H₂O Product->Water

Caption: General Mechanism of Knoevenagel Condensation.

Objective: To synthesize an α,β-unsaturated nitrile via Knoevenagel condensation.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate often forms as the product is generated.

  • Isolation: Cool the reaction mixture to room temperature, and then in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the product under vacuum to yield the pure (E)-3-(2-phenyl-1,3-oxazol-4-yl)acrylonitrile. Further purification is typically not necessary.

Application 2: Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for converting aldehydes and ketones into alkenes.[9][10] The reaction utilizes a phosphonium ylide, or Wittig reagent, to replace the carbonyl oxygen with a carbon-based substituent.[11]

Causality of the Method: The reaction is driven by the high thermodynamic stability of the triphenylphosphine oxide byproduct.[12] The process begins with the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, forming a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z selectivity) can often be controlled by the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.[12]

Wittig_Workflow cluster_ylide_prep 1. Ylide Preparation cluster_olefination 2. Olefination Reaction cluster_products 3. Product Formation PhosphoniumSalt Phosphonium Salt (Ph₃P⁺-CH₂R X⁻) Ylide Wittig Reagent (Ylide) (Ph₃P=CHR) PhosphoniumSalt->Ylide StrongBase Strong Base (e.g., n-BuLi) StrongBase->Ylide Deprotonation Aldehyde Oxazole Aldehyde Oxaphosphetane Oxaphosphetane (Intermediate) Aldehyde->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Byproduct

Caption: General Workflow for the Wittig Reaction.

Objective: To synthesize a stilbene-like derivative using a non-stabilized Wittig reagent.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution (NH₄Cl)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium chloride (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C.

  • Add n-BuLi (1.1 equiv) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Application 3: Schiff Base Formation for Heterocycle Synthesis

The reaction of this compound with primary amines provides Schiff bases (or imines). These compounds are not only biologically interesting in their own right but are also crucial intermediates for the synthesis of a wide variety of nitrogen-containing heterocycles.[13][14][15]

Causality of the Method: This condensation reaction is a straightforward nucleophilic addition of the amine to the aldehyde carbonyl, followed by the elimination of water.[16] The reaction is often reversible and can be driven to completion by removing water, for example, by using a Dean-Stark apparatus or by carrying out the reaction in a suitable solvent like methanol, which facilitates the formation of the imine. A catalytic amount of acid can be used to protonate the carbonyl oxygen, making the carbon more electrophilic.

Schiff_Base_Formation Reactants Oxazole Aldehyde (R-CHO) Primary Amine (R'-NH₂) Intermediate Hemiaminal Intermediate Reactants:e->Intermediate:w Nucleophilic Addition Products Schiff Base (Imine) Water (H₂O) Intermediate:e->Products:w Dehydration

References

Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental synthesis of Schiff bases derived from 2-Phenyl-1,3-oxazole-4-carbaldehyde. Recognizing the burgeoning interest in oxazole-containing compounds for medicinal chemistry, these protocols are designed to be both robust and adaptable. We will delve into the strategic considerations for the synthesis of the precursor aldehyde, provide a detailed, step-by-step protocol for the subsequent Schiff base formation, and outline a systematic approach to the characterization of the final products. This guide is intended to empower researchers to explore this promising class of molecules for applications in drug discovery and development.

Introduction: The Rationale for Oxazole-Based Schiff Bases

Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] The versatility of their synthesis and the electronic properties of the imine linkage make them attractive scaffolds for the design of novel therapeutic agents. When integrated with a privileged heterocycle like the 1,3-oxazole ring, the resulting Schiff bases can exhibit enhanced biological activity and unique pharmacological profiles. The oxazole moiety itself is a key structural component in numerous natural products and approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The combination of these two pharmacophores in a single molecular entity presents a compelling strategy for the development of new chemical entities with therapeutic potential.

This guide will focus on the synthesis of Schiff bases starting from this compound, a versatile building block that allows for the introduction of diverse functionalities through the reaction of its aldehyde group with a wide array of primary amines.

PART 1: Synthesis of the Precursor: this compound

While this compound may be commercially available, its synthesis in the laboratory is often necessary. A common and effective method for the synthesis of 4-formyl-oxazoles is the van Leusen oxazole synthesis.[5] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of our target precursor, a plausible approach would involve the reaction of benzaldehyde with TosMIC, followed by formylation at the 4-position.

A generalized synthetic scheme is presented below. Note that optimization of reaction conditions may be required.

cluster_0 Precursor Synthesis reagent1 Benzaldehyde intermediate 2-Phenyl-1,3-oxazole reagent1->intermediate van Leusen Reaction (Base, e.g., K2CO3) reagent2 Tosylmethyl isocyanide (TosMIC) reagent2->intermediate product This compound intermediate->product Formylation (e.g., Vilsmeier-Haack reaction)

Caption: Synthetic route to this compound.

PART 2: Experimental Protocol for Schiff Base Synthesis

This protocol outlines a general procedure for the synthesis of Schiff bases from this compound and a generic primary amine (R-NH₂).

Materials and Equipment
ReagentsEquipment
This compoundRound-bottom flask (appropriate size)
Primary amine (R-NH₂)Reflux condenser
Absolute EthanolMagnetic stirrer and stir bar
Glacial Acetic Acid (catalyst)Heating mantle or oil bath
Diethyl ether or Hexane (for washing)Buchner funnel and filter paper
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)Rotary evaporator
TLC plates (silica gel)Melting point apparatus
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • Addition of Amine: To the stirred solution, add 1.0 to 1.1 equivalents of the desired primary amine (R-NH₂).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.[6][7]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (the boiling point of ethanol, approximately 78 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals and spot them on a TLC plate, alongside the starting materials. A new spot corresponding to the Schiff base product should appear and intensify over time, while the spots for the starting materials diminish.

  • Reaction Completion and Workup: Once the reaction is complete (typically after 2-6 hours, as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

  • Isolation of the Product:

    • For solid products, the Schiff base may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration using a Buchner funnel.

    • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification:

    • Wash the collected solid with a cold, non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

    • If further purification is required, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) is recommended. The choice of solvent will depend on the solubility of the specific Schiff base.

cluster_1 Schiff Base Synthesis Workflow start Dissolve Aldehyde in Ethanol add_amine Add Primary Amine start->add_amine add_catalyst Add Acetic Acid Catalyst add_amine->add_catalyst reflux Reflux Reaction Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Cool and Isolate Product monitor->workup Complete purify Wash and/or Recrystallize workup->purify characterize Characterize Final Product purify->characterize

Caption: General workflow for the synthesis of Schiff bases.

PART 3: Characterization of the Synthesized Schiff Bases

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. A combination of spectroscopic techniques should be employed.

TechniqueExpected Observations
Melting Point A sharp and defined melting point range is indicative of a pure compound.
FT-IR Spectroscopy The most crucial evidence for Schiff base formation is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (imine) stretching vibration.[2][8][9] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.
¹H NMR Spectroscopy The formation of the azomethine group will result in a characteristic singlet in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm, corresponding to the imine proton (-CH=N-).[8][10][11] The signals for the aromatic protons of both the oxazole and the amine-derived moiety will also be present.
¹³C NMR Spectroscopy A signal in the range of δ 150-165 ppm is characteristic of the imine carbon (-C=N-).[12]
Mass Spectrometry The mass spectrum should show a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[8]

Trustworthiness and Self-Validation

The protocols outlined in this document are based on well-established principles of organic synthesis. The multi-faceted characterization approach provides a self-validating system. A successful synthesis will be confirmed by:

  • TLC analysis showing the consumption of starting materials and the formation of a single major product.

  • A sharp melting point , indicating the purity of the isolated compound.

  • Conclusive spectroscopic data from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry that are all consistent with the proposed structure of the Schiff base.

By adhering to these protocols and analytical methods, researchers can have a high degree of confidence in the identity and quality of their synthesized compounds, which is paramount for their use in subsequent biological and medicinal studies.

References

Application Notes & Protocols: Strategic Functionalization of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Phenyl-1,3-oxazole Scaffold as a Privileged Structure

The 2-phenyl-1,3-oxazole motif is a cornerstone in medicinal chemistry and materials science. Its rigid, planar structure and specific electronic properties make it a "privileged scaffold," frequently found in pharmacologically active compounds and functional materials. The aldehyde group at the 4-position of this scaffold is a particularly valuable synthetic handle, offering a gateway to a diverse array of molecular architectures through a variety of well-established chemical transformations. The ability to strategically modify this aldehyde allows for the fine-tuning of molecular properties, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents and advanced materials.

This guide provides an in-depth exploration of key functionalization strategies for 2-phenyl-1,3-oxazole-4-carbaldehyde, focusing on the aldehyde group. We will delve into the mechanistic underpinnings of each reaction and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. The methodologies discussed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of novel oxazole derivatives.

Core Functionalization Pathways

The aldehyde group of this compound is amenable to a wide range of chemical transformations. This guide will focus on four principal pathways:

  • Reductive Amination: Conversion of the aldehyde to a diverse range of secondary and tertiary amines.

  • Olefinations (Wittig Reaction): Formation of a carbon-carbon double bond, extending the carbon skeleton.

  • Condensation Reactions (Knoevenagel): Carbon-carbon bond formation with active methylene compounds.

  • Redox Manipulations: Oxidation to the corresponding carboxylic acid or reduction to the primary alcohol.

The following sections will provide detailed protocols and mechanistic insights for each of these transformative reactions.

Reductive Amination: Accessing Novel Amine Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine. This method avoids the issues of over-alkylation often encountered in direct alkylation of amines.[1]

Mechanism Overview

The reaction is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine. The resulting hemiaminal then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine). A selective reducing agent, present in the reaction mixture, then reduces the C=N double bond to afford the final amine product. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the starting aldehyde but are effective in reducing the intermediate imine/iminium ion.[1][2]

Detailed Protocol: Synthesis of N-Benzyl-(2-phenyl-1,3-oxazol-4-yl)methanamine

This protocol describes the reaction of this compound with benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: The addition may cause gas evolution.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-(2-phenyl-1,3-oxazol-4-yl)methanamine.

Key Considerations & Data
  • Choice of Reducing Agent: NaBH(OAc)₃ is often preferred over NaBH₃CN due to the latter's toxicity and the potential for cyanide in the waste stream.[1]

  • Solvent: Anhydrous aprotic solvents like DCE, DCM, or THF are typically used.

  • Stoichiometry: A slight excess of the amine and reducing agent is generally used to ensure complete conversion of the aldehyde.

Reactant AmineReducing AgentSolventTypical Yield
BenzylamineNaBH(OAc)₃DCE85-95%
MorpholineNaBH(OAc)₃DCM80-90%
AnilineNaBH₃CNMethanol75-85%

Wittig Reaction: Olefin Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or ketone and a phosphonium ylide (Wittig reagent).[3][4] This reaction is highly versatile and allows for the predictable formation of C=C bonds.

Mechanism Overview

The reaction is initiated by the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic intermediate called a betaine, which then cyclizes to a four-membered ring intermediate, the oxaphosphetane. The oxaphosphetane subsequently collapses in a concerted [2+2] retro-cycloaddition to yield the desired alkene and a stable triphenylphosphine oxide byproduct. The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[4][5]

Detailed Protocol: Synthesis of 2-Phenyl-4-styryl-1,3-oxazole

This protocol details the reaction of this compound with benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Strong base (e.g., n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., n-Butyllithium, 1.1 eq) to the suspension. The formation of the ylide is often indicated by a color change (typically to deep orange or red).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until TLC indicates the complete consumption of the aldehyde (typically 1-3 hours).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the 2-phenyl-4-styryl-1,3-oxazole.

Key Considerations & Data
  • Stereoselectivity: The stereochemical outcome (E/Z isomerism) of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides (with electron-withdrawing groups) generally yield E-alkenes, while non-stabilized ylides (with alkyl or aryl groups) tend to produce Z-alkenes.[5]

  • Base Selection: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi or NaH are required.[6]

Phosphonium SaltBaseSolventPredominant IsomerTypical Yield
Benzyltriphenylphosphonium chloriden-BuLiTHFZ70-85%
(Carbethoxymethyl)triphenylphosphonium bromideK₂CO₃DCM/H₂OE80-95%

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a CH₂ or CH group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[7] This reaction is a powerful tool for C-C bond formation and is widely used in the synthesis of fine chemicals and pharmaceuticals.[8]

Mechanism Overview

The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which deprotonates the active methylene compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration, often spontaneously or upon gentle heating, to yield the α,β-unsaturated product.[7]

Detailed Protocol: Synthesis of 2-Cyano-3-(2-phenyl-1,3-oxazol-4-yl)acrylamide

This protocol describes the reaction of this compound with malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine or Pyridine (catalytic amount)

  • Ethanol or Toluene

  • Standard laboratory glassware

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature. The reaction is often exothermic, and a precipitate of the product may form.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (to 40-50 °C) can be applied. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent like ethanol.

Key Considerations & Data
  • Catalyst: Weak organic bases are preferred to avoid self-condensation of the aldehyde.[7]

  • Active Methylene Compounds: A wide variety of compounds can be used, including malononitrile, diethyl malonate, ethyl cyanoacetate, and Meldrum's acid.[8]

Active Methylene CompoundCatalystSolventTypical Yield
MalononitrilePiperidineEthanol>90%
Ethyl CyanoacetatePiperidineToluene85-95%
Diethyl MalonatePiperidine/Acetic AcidBenzene (reflux)70-85%

Oxidation and Reduction of the Aldehyde Group

Simple and efficient redox reactions allow for the conversion of the aldehyde to either a carboxylic acid or a primary alcohol, providing access to two additional important functional groups.

A. Oxidation to 2-Phenyl-1,3-oxazole-4-carboxylic acid

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. Various oxidizing agents can be employed, with milder reagents often preferred for substrates with sensitive functional groups.[9]

Protocol: Oxidation using Potassium Permanganate (KMnO₄)

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and slowly add a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in water.

  • Stir the mixture vigorously. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, allow the mixture to stir at room temperature until TLC confirms the absence of the starting aldehyde.

  • Filter the mixture to remove the MnO₂.

  • Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Collect the product by vacuum filtration and wash with cold water.

  • The crude 2-phenyl-1,3-oxazole-4-carboxylic acid can be recrystallized from an appropriate solvent.

B. Reduction to (2-Phenyl-1,3-oxazol-4-yl)methanol

The reduction of an aldehyde to a primary alcohol is readily achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent that is ideal for this transformation.

Protocol: Reduction using Sodium Borohydride (NaBH₄)

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise. Caution: Gas evolution (hydrogen) will occur.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically less than 1 hour).

  • Quench the reaction by the slow addition of water or dilute acetic acid.

  • Remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the (2-phenyl-1,3-oxazol-4-yl)methanol. The product can be purified by column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates the key functionalization pathways starting from this compound.

Functionalization_Pathways Start This compound Amine Secondary / Tertiary Amine Start->Amine Reductive Amination (RNH₂, NaBH(OAc)₃) Alkene Alkene Start->Alkene Wittig Reaction (Ph₃P=CHR) Unsaturated α,β-Unsaturated Product Start->Unsaturated Knoevenagel Condensation (CH₂(CN)₂, Piperidine) Acid Carboxylic Acid Start->Acid Oxidation (KMnO₄) Alcohol Primary Alcohol Start->Alcohol Reduction (NaBH₄)

Caption: Key functionalization routes for this compound.

Conclusion

The aldehyde group of this compound serves as a versatile platform for the synthesis of a wide range of derivatives. The protocols detailed in this guide for reductive amination, Wittig olefination, Knoevenagel condensation, oxidation, and reduction provide robust and reliable methods for accessing novel amines, alkenes, α,β-unsaturated systems, carboxylic acids, and alcohols. These transformations are essential tools for researchers in drug discovery and materials science, enabling the systematic exploration of chemical space around the privileged 2-phenyl-1,3-oxazole scaffold. By understanding the underlying mechanisms and optimizing reaction conditions, scientists can efficiently generate libraries of compounds for biological screening and materials characterization, accelerating the pace of innovation.

References

Application Notes & Protocols: The Synthetic Versatility of 2-Phenyl-1,3-oxazole-4-carbaldehyde in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Synthesis

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-Phenyl-1,3-oxazole-4-carbaldehyde stands out as a particularly valuable precursor.[1] The oxazole ring system, a five-membered heterocycle containing one nitrogen and one oxygen atom, is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[2][3] The true synthetic power of this compound, however, lies in the reactivity of its aldehyde functional group. This electrophilic center serves as a versatile handle for a wide array of chemical transformations, enabling the construction of complex, multi-ring heterocyclic systems.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on leveraging this key intermediate. We will explore its role in several cornerstone reactions, moving beyond simple procedural lists to explain the causality behind experimental choices and providing detailed, field-proven protocols.

Core Synthetic Applications: From Olefination to Multicomponent Reactions

The aldehyde group of this compound is the gateway to its synthetic utility. Its reactions can be broadly categorized into olefination, condensation, and multicomponent reactions, each providing access to distinct classes of heterocyclic products.

Wittig Reaction: Engineering Vinyl-Oxazole Intermediates

The Wittig reaction is a fundamental tool for converting aldehydes and ketones into alkenes.[4][5] For this compound, this transformation is particularly useful as it generates a vinyl-substituted oxazole. This product is not merely an endpoint but a valuable intermediate itself, primed for subsequent cycloaddition or cross-coupling reactions to build further molecular complexity.

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This forms a transient four-membered ring intermediate known as an oxaphosphetane, which rapidly collapses to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct, the latter driving the reaction thermodynamically forward.[6][7]

Experimental Workflow: Wittig Olefination

G cluster_0 Ylide Generation (In Situ) cluster_1 Wittig Reaction cluster_2 Workup & Purification node1 1. Suspend Ph₃PCH₃Br in anhydrous THF under N₂ node2 2. Cool suspension to 0 °C node1->node2 node3 3. Add n-BuLi dropwise node2->node3 node4 4. Stir at 0 °C for 1 hr to form ylide node3->node4 node6 6. Add aldehyde solution to ylide at 0 °C node4->node6 Freshly prepared ylide node5 5. Dissolve Oxazole-Aldehyde in anhydrous THF node5->node6 node7 7. Warm to RT and stir (monitor by TLC) node8 8. Quench with sat. aq. NH₄Cl node7->node8 node9 9. Extract with DCM or EtOAc node8->node9 node10 10. Wash with H₂O & Brine node9->node10 node11 11. Dry (Na₂SO₄/MgSO₄) & concentrate node10->node11 node12 12. Purify via Column Chromatography node11->node12

Caption: Workflow for the Wittig olefination of this compound.

Protocol 1: Synthesis of 4-(Vinyl)-2-phenyl-1,3-oxazole via Wittig Reaction

This protocol details a standard procedure for the methylenation of this compound.[8]

Materials and Reagents:

  • Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)

  • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) and sodium chloride (brine) solutions

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.

  • Cool the resulting white suspension to 0 °C in an ice bath with vigorous stirring.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe. A characteristic yellow to orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by silica gel column chromatography to yield the pure 4-(vinyl)-2-phenyl-1,3-oxazole.

ReactantEquivalentsRole
This compound1.0Electrophile
Methyltriphenylphosphonium bromide1.2Ylide Precursor
n-Butyllithium (n-BuLi)1.1Strong Base
Anhydrous THF-Solvent
Condensation Reactions: Building Fused and Substituted Heterocycles

Condensation reactions are a powerful strategy for ring formation. The aldehyde acts as an electrophile that reacts with a binucleophilic partner, leading to cyclization and the formation of a new heterocyclic ring.

Example: Synthesis of Pyrazole Derivatives

A common application is the reaction with hydrazine or its derivatives to form pyrazoles. The initial reaction forms a hydrazone intermediate, which can then undergo intramolecular cyclization. While the direct cyclization with the oxazole ring is less common, a Knoevenagel-type condensation with an active methylene compound followed by cyclization is a robust pathway.

Reaction Scheme: Pyrazole Synthesis

G A This compound O=CH-R C Knoevenagel Adduct R-CH=C(CN)₂ A:f1->C:f1 Piperidine, Ethanol, Reflux B Malononitrile NC-CH₂-CN B:f1->C:f1 E Aminopyrazole Product 3-Amino-5-(2-phenyl-oxazol-4-yl)-pyrazole-4-carbonitrile C:f1->E:f1 Reflux D Hydrazine Hydrate H₂N-NH₂ D:f1->E:f1

Caption: Synthesis of a pyrazole derivative via Knoevenagel condensation followed by cyclization.

Protocol 2: Synthesis of a 3-Amino-5-(2-phenyl-1,3-oxazol-4-yl)-1H-pyrazole-4-carbonitrile

This protocol is adapted from a similar synthesis involving a triazole carbaldehyde, demonstrating a general and effective pathway.[9]

Materials and Reagents:

  • This compound

  • Malononitrile

  • Hydrazine hydrate

  • Piperidine

  • Absolute Ethanol

  • Acetic Acid

Procedure:

  • Knoevenagel Condensation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) and reflux the mixture for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and collect the precipitated solid (the Knoevenagel adduct) by filtration. Wash with cold ethanol.

  • Cyclization: To a suspension of the dried adduct (1.0 equivalent) in absolute ethanol, add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for 2-3 hours. The suspension should become a clear solution before the product begins to precipitate.

  • Workup: Cool the reaction mixture, pour it into ice water, and neutralize with a few drops of acetic acid if necessary.

  • Collect the resulting solid by filtration, wash thoroughly with cold water, and dry to afford the target pyrazole derivative.

Multicomponent Reactions (MCRs): A Strategy for Rapid Library Synthesis

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of modern drug discovery for their efficiency and atom economy.[10] this compound is an ideal aldehyde component for various MCRs.

Example: The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a prime example, combining an aldehyde, an amine, an isocyanide, and a carboxylic acid to generate an α-acylamino amide scaffold. By incorporating the oxazole-aldehyde, chemists can rapidly generate libraries of complex molecules bearing the oxazole moiety.

G cluster_reactants Reactants Aldehyde { this compound | R¹-CHO} Product { Ugi Product | α-Acylamino Amide} Aldehyde->Product Methanol, Room Temp Amine { Amine | R²-NH₂} Amine->Product Methanol, Room Temp Isocyanide { Isocyanide | R³-NC} Isocyanide->Product Methanol, Room Temp CarboxylicAcid { Carboxylic Acid | R⁴-COOH} CarboxylicAcid->Product Methanol, Room Temp

References

Application Notes and Protocols for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular signaling pathways, represent one of the most critical classes of drug targets in modern medicine.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, but also inflammatory and autoimmune disorders.[2][4] The journey of a kinase inhibitor from a mere concept to a clinically approved therapeutic is a multi-faceted endeavor, demanding a rigorous and systematic approach that integrates biochemistry, cell biology, and medicinal chemistry.[5][6] Since the landmark approval of imatinib, the field has seen a rapid expansion, with over 80 FDA-approved kinase inhibitors targeting a variety of kinases.[5] This guide provides an in-depth exploration of the key stages and methodologies involved in the discovery and development of novel kinase inhibitors, offering both theoretical insights and practical, step-by-step protocols for researchers in the field.

I. The Foundation: Target Identification and Validation

The successful development of a kinase inhibitor begins with the selection of a therapeutically relevant kinase target. This initial phase is crucial, as it lays the groundwork for the entire drug discovery campaign.

A. Rationale for Target Selection

The choice of a kinase target is typically driven by a combination of genetic and functional evidence implicating the kinase in a specific disease pathology. This can include:

  • Genomic Data: Identification of mutations, amplifications, or translocations of a kinase gene in patient populations.

  • Functional Genomics: Data from RNA interference (RNAi) or CRISPR-Cas9 screens demonstrating that depletion of the kinase leads to a desired cellular phenotype (e.g., cancer cell death).

  • Expression Profiling: Overexpression of the kinase in diseased tissues compared to healthy tissues.

  • Pathway Analysis: Understanding the role of the kinase in a critical signaling pathway that is known to be dysregulated in the disease.[7]

B. Target Validation: Confirming the Role of the Kinase

Once a candidate kinase is identified, its role as a valid drug target must be confirmed. This involves demonstrating that modulation of the kinase's activity will have the desired therapeutic effect.

Protocol 1: Cellular Target Validation using RNAi

This protocol describes a general workflow for validating a kinase target in a cancer cell line using small interfering RNA (siRNA).

Objective: To determine if the knockdown of a target kinase inhibits cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting the kinase of interest (at least two independent sequences)

  • Non-targeting control siRNA

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • 96-well clear-bottom white plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • siRNA Transfection Complex Preparation:

    • Dilute the siRNAs (target-specific and control) in Opti-MEM.

    • In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the transfection complexes to the appropriate wells of the 96-well plate containing the cells.

  • Incubation: Incubate the cells for 48-72 hours.

  • Cell Viability Assay:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of the cells treated with target-specific siRNA to the signal from cells treated with the non-targeting control siRNA. A significant reduction in cell viability upon knockdown of the target kinase provides evidence for its role in cell proliferation.

II. Finding the Spark: Hit Identification

With a validated target in hand, the next step is to identify "hits" – small molecules that can modulate the activity of the kinase. High-throughput screening (HTS) of large chemical libraries is a common approach for hit identification.[8]

A. High-Throughput Screening (HTS)

HTS involves rapidly assaying a large number of compounds for their ability to inhibit the target kinase. A variety of assay formats can be employed for HTS.[5]

Table 1: Common In Vitro Kinase Assay Formats for HTS

Assay FormatPrincipleAdvantagesDisadvantages
Radiometric Assays Measures the transfer of a radiolabeled phosphate (e.g., from [γ-³³P]ATP) to a substrate.[9][10]Direct measurement of kinase activity, high sensitivity.Requires handling of radioactive materials, generates radioactive waste.
Fluorescence-Based Assays Utilizes fluorescent probes that change their properties upon phosphorylation.[7]Homogeneous format, amenable to automation.Potential for interference from fluorescent compounds.[10]
Luminescence-Based Assays Measures the depletion of ATP using a luciferase-luciferin reaction.[11]High sensitivity, wide dynamic range.Indirect measurement of phosphorylation.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the phosphorylation of a substrate via FRET between a donor and acceptor fluorophore.[7][12]Homogeneous, ratiometric measurement reduces artifacts.Requires specific antibody pairs for each target.
Mobility Shift Assays Separates phosphorylated and non-phosphorylated substrates based on charge.[10]Direct measurement, label-free options available.May have lower throughput than other methods.

Protocol 2: Universal In Vitro Kinase Assay using TR-FRET

This protocol outlines a general procedure for a TR-FRET-based kinase assay suitable for HTS.[7]

Objective: To identify compounds that inhibit the phosphorylation of a substrate by a target kinase.

Materials:

  • Recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • Compound library

  • 384-well low-volume plates

Procedure:

  • Compound Dispensing: Dispense the compound library into the 384-well plates.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase, biotinylated substrate, and ATP in kinase assay buffer.

    • Add the master mix to the wells containing the compounds.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection:

    • Prepare a detection mix containing the terbium-labeled antibody and streptavidin-conjugated XL665.

    • Add the detection mix to the wells to stop the kinase reaction.

    • Incubate at room temperature for 60 minutes to allow for antibody binding.

  • Signal Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A decrease in the TR-FRET ratio indicates inhibition of the kinase.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Library Compound Library Compound_Dispensing Compound Dispensing Compound_Library->Compound_Dispensing Assay_Plate 384-well Plate Incubation_1 Reaction Incubation Assay_Plate->Incubation_1 Compound_Dispensing->Assay_Plate Kinase_Mix Kinase/Substrate/ATP Mix Kinase_Mix->Assay_Plate Detection_Mix Detection Reagents Incubation_1->Detection_Mix Incubation_2 Detection Incubation Detection_Mix->Incubation_2 Plate_Reader Plate Reader Incubation_2->Plate_Reader Data_Analysis Data Analysis Plate_Reader->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

III. Refining the Blueprint: Lead Optimization

Once hits are identified, the process of lead optimization begins. This iterative cycle of design, synthesis, and testing aims to improve the potency, selectivity, and drug-like properties of the initial hits.

A. Structure-Activity Relationship (SAR) Studies

SAR studies involve systematically modifying the chemical structure of a hit compound to understand how these changes affect its biological activity.[13][14][15] This information is then used to design more potent and selective inhibitors.[16][17] Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a significant role in guiding SAR studies.[8][18]

B. Types of Kinase Inhibitors

The majority of kinase inhibitors target the ATP-binding site.[1] However, different binding modes can be exploited to achieve desired pharmacological profiles.

  • Type I Inhibitors: Bind to the active conformation of the kinase in the ATP-binding pocket.

  • Type II Inhibitors: Bind to an inactive conformation of the kinase, extending into an adjacent hydrophobic pocket.

  • Covalent Inhibitors: Form a covalent bond with a reactive amino acid residue (typically cysteine) near the active site.[19][20][21] This can lead to prolonged target engagement and high potency.[22]

  • Allosteric Inhibitors: Bind to a site on the kinase distinct from the ATP-binding pocket, inducing a conformational change that inhibits its activity.[23][24][25][26][27] This approach can offer high selectivity.[23]

Inhibitor_Types cluster_atp_site ATP-Binding Site Type_I Type I Inhibitor (Active Conformation) Type_II Type II Inhibitor (Inactive Conformation) Covalent Covalent Inhibitor (Forms Covalent Bond) Allosteric Allosteric Inhibitor (Binds to a Distant Site) Kinase Kinase Enzyme Kinase->Type_I Binds to Kinase->Type_II Binds to Kinase->Covalent Binds to Kinase->Allosteric Binds to

Caption: Major Classes of Kinase Inhibitors.

IV. In-Depth Characterization: In Vitro Assays

Promising lead compounds must be thoroughly characterized in vitro to determine their potency, mechanism of action, and binding kinetics.

A. Potency Determination (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is determined by measuring the activity of the kinase in the presence of a range of inhibitor concentrations.

Protocol 3: IC₅₀ Determination using a Luminescence-Based Assay

Objective: To determine the IC₅₀ value of a kinase inhibitor.

Materials:

  • Kinase, substrate, and ATP

  • ADP-Glo™ Kinase Assay System

  • Kinase inhibitor

  • 384-well plates

Procedure:

  • Serial Dilution: Prepare a serial dilution of the kinase inhibitor.

  • Kinase Reaction:

    • Set up the kinase reaction as described in Protocol 2, but with the serially diluted inhibitor.

    • Include a positive control (no inhibitor) and a negative control (no kinase).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Mechanism of Action (MoA) Studies

MoA studies are conducted to understand how an inhibitor interacts with the kinase. This can be achieved by performing kinase assays at varying concentrations of both the inhibitor and ATP. The data can be analyzed using Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

C. Binding Affinity and Kinetics

Biophysical techniques are employed to directly measure the binding of an inhibitor to the kinase.

Table 2: Biophysical Methods for Characterizing Inhibitor Binding

TechniquePrincipleInformation Obtained
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon binding of an analyte to a ligand.Binding affinity (Kᴅ), association and dissociation rate constants (kₐ, kᴅ).
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a macromolecule.Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Thermal Shift Assay (TSA) Measures the change in the melting temperature of a protein upon ligand binding.Confirmation of binding, relative affinity.

V. From Bench to Biology: Cellular and In Vivo Assays

While in vitro assays are essential for initial characterization, it is crucial to evaluate the activity of inhibitors in a more biologically relevant context.[28]

A. Cellular Target Engagement

Cell-based assays are used to confirm that the inhibitor can enter cells and engage with its target kinase.[29][30]

Protocol 4: Western Blotting to Assess Target Phosphorylation

Objective: To determine if a kinase inhibitor reduces the phosphorylation of a downstream substrate in cells.

Materials:

  • Cell line expressing the target kinase

  • Kinase inhibitor

  • Cell lysis buffer

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat the cells with varying concentrations of the kinase inhibitor for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibodies.

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal. A dose-dependent decrease in the phospho-substrate signal indicates cellular target engagement.

B. In Vivo Efficacy and Pharmacokinetics

Promising compounds are advanced to in vivo studies in animal models of the disease to evaluate their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[5]

VI. Hitting the Mark: Selectivity Profiling

Kinases share a high degree of structural similarity in their ATP-binding sites, which can lead to off-target effects.[1] Therefore, it is essential to assess the selectivity of a kinase inhibitor against a broad panel of kinases.[31][32][33][34][35]

A. Kinome-Wide Profiling

Selectivity profiling is typically performed by screening the inhibitor against a large panel of recombinant kinases at a fixed concentration.[9][11][32] The results are often visualized as a "kinome map" or a dendrogram, which provides a comprehensive overview of the inhibitor's selectivity profile.

Table 3: Representative Kinase Selectivity Data

Kinase% Inhibition at 1 µM
Target Kinase A 98
Kinase B75
Kinase C12
Kinase D5
......

Conclusion: A Path Forward

The development of novel kinase inhibitors is a complex but rewarding process that has revolutionized the treatment of many diseases.[1][2] A thorough understanding of the underlying biology, coupled with the systematic application of the biochemical, cellular, and in vivo assays described in this guide, is essential for the successful translation of a promising lead compound into a life-saving therapeutic. The continued evolution of screening technologies, computational tools, and our understanding of kinase biology will undoubtedly lead to the development of even more effective and selective kinase inhibitors in the future.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yields.

I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to the specific synthetic route employed. The Robinson-Gabriel synthesis and its variations are common methods for preparing such oxazoles.[1][2][3] Here's a breakdown of potential causes and solutions:

A. Inefficient Cyclodehydration:

The crucial step in many oxazole syntheses is the cyclodehydration of an α-acylamino ketone precursor.[2][3] Incomplete conversion at this stage is a major contributor to low yields.

  • Underlying Cause: The choice of dehydrating agent is critical. Traditional reagents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) can lead to low yields and significant side product formation.[1]

  • Troubleshooting & Optimization:

    • Employ Milder, More Efficient Reagents: Consider using polyphosphoric acid (PPA), which has been shown to improve yields to the 50-60% range.[1] Trifluoromethanesulfonic acid has also been successfully used as a cyclodehydrating agent in Robinson-Gabriel syntheses.[2]

    • Wipf's Modification: For substrates derived from amino acids, a combination of triphenylphosphine (PPh₃), iodine (I₂), and triethylamine (Et₃N) can be a highly effective and mild method for cyclodehydration.[2]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the intermediate oxazoline or react with the dehydrating agent. Optimize the reaction temperature and time. Prolonged reaction times or excessive heat can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC).

B. Side Reactions:

Several side reactions can compete with the desired oxazole formation, consuming starting materials and complicating purification.

  • Underlying Cause (Serine-derived routes): When using serine derivatives as starting materials, a common side reaction is the formation of dehydroalanine via elimination.[4]

  • Troubleshooting & Optimization:

    • Catalyst Pre-complexation: If using a metal catalyst (e.g., molybdenum-based), pre-complexing the catalyst before adding the substrate can suppress the formation of the dehydroalanine elimination product and improve the yield of the desired oxazoline intermediate.[4]

    • Protecting Groups: Ensure that any sensitive functional groups on your starting materials are appropriately protected to prevent unwanted side reactions.

C. Suboptimal Starting Materials:

The purity and reactivity of your starting materials are paramount.

  • Underlying Cause: Impurities in the α-acylamino ketone or the aldehyde and isocyanide (in a van Leusen approach) can inhibit the reaction or lead to a complex mixture of products.

  • Troubleshooting & Optimization:

    • Purification of Starting Materials: Recrystallize or chromatograph your starting materials to ensure high purity before use.

    • Alternative Synthetic Routes: If a particular route consistently gives low yields, consider exploring alternative syntheses. For example, the van Leusen oxazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) and an aldehyde, can be a high-yielding alternative for the preparation of 5-substituted oxazoles.[5]

Workflow for Troubleshooting Low Yields:

Caption: Troubleshooting workflow for low yields.

Question 2: I am observing multiple spots on my TLC plate during the reaction and after workup. How can I identify and minimize these impurities?

Answer:

The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include unreacted starting materials, intermediates, the desired product, and side products.

A. Identification of Impurities:

  • Co-spotting: Spot your reaction mixture alongside your starting materials on the same TLC plate to identify any unreacted starting materials.

  • Intermediate Accumulation: In some cases, the intermediate before the final cyclization may be stable enough to be observed on TLC.

  • Spectroscopic Analysis: If an impurity is present in a significant amount, it may be necessary to isolate it via column chromatography and characterize it using NMR, IR, and Mass Spectrometry to understand its structure and how it was formed.

B. Minimizing Impurity Formation:

  • Control of Reaction Stoichiometry: Ensure the correct molar ratios of your reactants. An excess of one reactant can lead to side reactions.

  • Temperature Control: Run the reaction at the optimal temperature. Exothermic reactions may require cooling to prevent the formation of thermal decomposition products.

  • Inert Atmosphere: If your reaction involves intermediates that are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that favors the formation of the desired product.

Question 3: The purification of this compound by column chromatography is difficult. What strategies can I use to improve the separation?

Answer:

Purification challenges often arise from the similar polarities of the product and impurities.

A. Optimizing Column Chromatography:

  • Solvent System Selection: Systematically screen different solvent systems for your column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Use TLC to find a solvent system that gives good separation (Rf of your product around 0.3-0.4).

  • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased during the chromatography, can be very effective in separating compounds with similar polarities.

  • Silica Gel Choice: The type of silica gel (e.g., mesh size) can affect the separation. Finer mesh silica gel provides a larger surface area and can improve separation, but may result in slower elution.

B. Alternative Purification Techniques:

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent can be found.

  • Preparative TLC: For small-scale purifications, preparative TLC can provide excellent separation.

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The most prevalent methods for synthesizing substituted oxazoles like this compound include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of 2-acylamino-ketones.[2][3]

  • Fischer Oxazole Synthesis: This involves the reaction of a cyanohydrin with an aldehyde.[1]

  • van Leusen Reaction: This is a versatile method for synthesizing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5]

  • From Serine Derivatives: Serine can serve as a precursor, with the oxazole ring being formed through cyclization and subsequent oxidation.[4][6]

General Synthetic Scheme (Robinson-Gabriel):

Caption: Robinson-Gabriel synthesis overview.

What analytical techniques are recommended for characterizing the final product?

To confirm the structure and purity of your synthesized this compound, the following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present, such as the aldehyde carbonyl (C=O) and the C=N and C-O bonds of the oxazole ring.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the final product.

Are there any green chemistry approaches for the synthesis of oxazoles?

Yes, there is growing interest in developing more environmentally friendly methods for oxazole synthesis. Some approaches include:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields, often with less solvent usage.[1]

  • Ultrasound-Assisted Synthesis: Sonication can also accelerate reactions and lead to higher yields under milder conditions.[1]

  • Use of Greener Catalysts and Solvents: Research is ongoing to replace hazardous reagents and solvents with more benign alternatives.[7]

III. Experimental Protocols

Protocol: Improved Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)

This protocol is an example of an optimized procedure for the cyclodehydration step.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 2-acylamino-ketone precursor (1 equivalent).

  • Reagent Addition: Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the starting material).

  • Reaction: Heat the mixture with stirring to the optimal temperature (e.g., 120-140 °C) for the specified time (monitor by TLC).

  • Workup: Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

  • Neutralization: Carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Quantitative Data Comparison:

Dehydrating AgentTypical Yield RangeReference
H₂SO₄, PCl₅, POCl₃Low[1]
Polyphosphoric Acid (PPA)50-60%[1]

IV. References

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: 1

  • Robinson–Gabriel synthesis - Wikipedia. Available at: --INVALID-LINK--

  • Robinson-Gabriel Synthesis - SynArchive. Available at: --INVALID-LINK--

  • Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC. Available at: --INVALID-LINK--

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. Available at: --INVALID-LINK--

  • Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI - RSC Publishing. Available at: --INVALID-LINK--

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Phenyl-1,3-oxazole-4-carbaldehyde (C₁₀H₇NO₂). As a critical building block in medicinal chemistry and materials science, achieving high purity of this compound is paramount for reliable downstream applications[1]. This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to overcome common purification challenges.

I. Compound Profile & Purification Overview

This compound is a light yellow solid with a molecular weight of 173.17 g/mol [1][2]. The presence of the aldehyde functional group and the oxazole ring dictates the purification strategy. The aldehyde is susceptible to oxidation and can participate in side reactions under harsh pH conditions, while the oxazole ring itself can be sensitive to strong acids. Therefore, purification methods must be chosen to mitigate these risks.

The primary purification techniques for this compound are:

  • Column Chromatography: The most versatile method for separating the target compound from a variety of impurities.

  • Recrystallization: An effective technique for removing minor impurities from a solid product, yielding highly pure crystalline material.

  • Aqueous Workup/Extraction: An essential preliminary step to remove inorganic salts and water-soluble byproducts from the crude reaction mixture.

The choice of method depends on the scale of the reaction and the nature of the impurities. The following diagram outlines a general decision-making workflow.

G start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup decision1 Are major impurities still present? workup->decision1 chromatography Column Chromatography decision1->chromatography  Yes decision2 Is the product a solid of >95% purity? decision1->decision2  No chromatography->decision2 recrystallization Recrystallization decision2->recrystallization  Yes oily_product Concentrate & Dry Under High Vacuum decision2->oily_product  No (Oily/Amorphous) final_product Pure Crystalline Product (>99%) recrystallization->final_product oily_product->decision2

Caption: Decision workflow for purifying this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step I should take after my synthesis reaction is complete?

An aqueous workup is the crucial first step. It serves to quench the reaction and remove inorganic salts (e.g., from catalysts or bases) and highly polar, water-soluble impurities. A typical procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and washing it sequentially with water, a mild basic solution (e.g., saturated NaHCO₃) if the reaction was acidic, and finally with brine to aid in phase separation and remove residual water[3].

Q2: Which column chromatography setup is best for this compound?

Silica gel is the most common stationary phase. However, the aldehyde group can sometimes interact with the acidic silanol groups on standard silica, leading to streaking or even degradation[3]. If you observe such issues, consider two alternatives:

  • Deactivated Silica: Slurry the silica gel in your starting eluent containing a small amount of triethylamine (~0.5-1% v/v) to neutralize the acidic sites.

  • Neutral Alumina: This is a less acidic alternative to silica and can be beneficial if your compound shows significant degradation[3].

For the mobile phase (eluent), a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Q3: My compound is a solid. Can I just recrystallize it without running a column?

Recrystallization is highly effective but only if the crude product is already relatively pure (generally >90%). If significant amounts of byproducts with similar solubility profiles are present, they may co-crystallize with your product, leading to poor purification. It is often best practice to perform column chromatography first to remove the bulk of impurities, followed by recrystallization of the pooled, clean fractions to achieve analytical purity.

Q4: What are the best solvents for recrystallizing this compound?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. For this compound, consider the following single or binary solvent systems:

  • Ethanol or Isopropanol

  • Toluene

  • Ethyl Acetate / Hexanes

  • Methanol / Water[4]

You must determine the optimal system empirically on a small scale first.

Q5: How should I store the purified product?

The product is a light yellow solid that should be stored at 0-8°C to maintain its stability[1]. Aldehydes can be susceptible to slow air oxidation to the corresponding carboxylic acid. For long-term storage, keeping the material in a sealed vial under an inert atmosphere (e.g., nitrogen or argon) is recommended.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery after column chromatography. 1. Degradation on silica: The compound is sensitive to the acidic nature of the stationary phase[3].2. Irreversible adsorption: Highly polar compounds can stick permanently to the silica.3. Incorrect eluent: The solvent system is not polar enough to elute the compound off the column.1. Switch stationary phase: Use neutral alumina or silica gel deactivated with triethylamine (0.5-1% in the eluent).2. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your eluent system.3. "Flush" the column: If the compound is stuck at the top, try flushing with a very polar solvent like 10% methanol in DCM, but be aware this may co-elute impurities.
The purified product is an oil or wax, not a solid. 1. Residual solvent: High-boiling point solvents (e.g., DMF, DMSO) from the reaction or a solvent from the column (e.g., ethyl acetate) may be trapped.2. Presence of impurities: Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.1. Dry under high vacuum: Use a high-vacuum pump, possibly with gentle heating (if the compound is thermally stable), to remove residual solvent.2. Co-evaporation: Dissolve the oil in a low-boiling solvent like DCM and re-concentrate on a rotary evaporator. Repeat 2-3 times.3. Re-purify: If drying fails, the issue is likely impurities. Re-run the column or attempt recrystallization by dissolving the oil in a minimal amount of hot solvent and cooling slowly.
Multiple spots or streaking on TLC plate after purification. 1. Compound instability: The product may be degrading on the TLC plate (which is also coated in silica).2. Incomplete separation: The chosen eluent system for the column did not adequately resolve the product from a close-running impurity.3. Column overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.1. TLC plate deactivation: Prepare the TLC developing chamber with a piece of filter paper soaked in eluent containing 1% triethylamine to create a basic atmosphere.2. Optimize chromatography: Experiment with different solvent systems (e.g., DCM/Methanol or Toluene/Acetone) to improve separation. A slower gradient during column chromatography can also help.3. Reduce load: Re-run the column with less material. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
The product color darkens during or after purification. 1. Oxidation: The aldehyde group may be oxidizing.2. Trace impurities: Highly colored minor byproducts may be present.1. Minimize air/light exposure: Work efficiently and store the final product under an inert atmosphere away from direct light.2. Charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Filter the hot solution through Celite to remove the charcoal before cooling.

IV. Detailed Experimental Protocols

Protocol 1: General Aqueous Workup & Extraction

  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction vessel to room temperature.

  • Dilution: Dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate, 3x the reaction volume).

  • Washing: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:

    • Deionized water (1x reaction volume).

    • Saturated aqueous NaHCO₃ solution (1x reaction volume) to neutralize any acid.

    • Brine (saturated aqueous NaCl solution, 1x reaction volume) to break any emulsions and remove bulk water.

  • Drying & Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid/oil.

Protocol 2: Flash Column Chromatography

This protocol assumes the use of a standard silica gel column.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis prep1 1. Select Eluent (e.g., 20% EtOAc/Hex) prep2 2. Pack Column (Slurry Method) prep1->prep2 prep3 3. Load Sample (Minimal Solvent) prep2->prep3 run1 4. Add Eluent & Apply Positive Pressure prep3->run1 run2 5. Collect Fractions (Test Tubes) run1->run2 run3 6. Monitor by TLC run2->run3 ana1 7. Identify Fractions Containing Product run3->ana1 ana2 8. Combine Pure Fractions ana1->ana2 ana3 9. Concentrate Solvent ana2->ana3 end_point Purified Product ana3->end_point

Caption: Standard workflow for flash column chromatography.

  • Eluent Selection: Determine the best eluent system using TLC. An ideal system gives the product an Rf value of ~0.25-0.35. A common starting point is 10-30% ethyl acetate in hexanes.

  • Column Packing: Select an appropriate size column. Add dry silica gel (typically 40-63 µm particle size) and fill the column with the initial eluent to create a slurry. Gently tap the column to ensure even packing and let the silica settle.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM. Add this solution carefully to the top of the silica bed.

  • Elution: Add the eluent to the top of the column and apply gentle positive pressure (air or nitrogen). Begin collecting fractions.

  • Monitoring: Spot every few fractions on a TLC plate to track the elution of the product.

  • Collection and Concentration: Once the product has fully eluted, combine all fractions that show a single, clean spot for the product by TLC. Remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Recrystallization

  • Solvent Selection: In a small test tube, add ~20 mg of your purified solid. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid just dissolves. If it dissolves easily, the solvent is too good. If it is insoluble, try heating. The best solvent will dissolve the solid when hot but allow it to crash out upon cooling.

  • Dissolution: Place the bulk of your solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

By following these guidelines and understanding the principles behind them, researchers can effectively purify this compound, ensuring the high quality required for subsequent research and development.

V. References

  • 2-Phenyl-oxazole-4-carbaldehyde - Chem-Impex. --INVALID-LINK--

  • This compound | C10H7NO2 | CID 15555141 - PubChem. --INVALID-LINK--

  • Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. --INVALID-LINK--

  • 2-(3-Bromo-phenyl)-oxazole-4-carbaldehyde - EvitaChem. --INVALID-LINK--

  • A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation - MDPI. --INVALID-LINK--

  • Synthesis of Trisubstituted Oxazoles via Aryne Induced[2][3] Sigmatropic Rearrangement-Annulation Cascade - Synfacts. --INVALID-LINK--

  • Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems - Sciforum. --INVALID-LINK--

  • Zn(OCOCH3)2·2H2O Catalysed Efficient Preparation of 2-Phenyl-4-Arylmethylidene-5-Oxazolinones under Ultrasonic Condition - lidsen. --INVALID-LINK--

  • Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis - Benchchem. --INVALID-LINK--

  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions - Benchchem. --INVALID-LINK--

References

common side products in the formylation of 2-phenyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the formylation of 2-phenyloxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.

Introduction to the Formylation of 2-Phenyloxazole

The introduction of a formyl group onto the 2-phenyloxazole scaffold is a critical step in the synthesis of various biologically active compounds and functional materials. The Vilsmeier-Haack reaction is the most commonly employed method for this transformation, utilizing a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2] While seemingly straightforward, this reaction can present several challenges, from regioselectivity issues to the formation of persistent side products. This guide will equip you with the knowledge to anticipate, identify, and resolve these common experimental hurdles.

The oxazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution.[3] However, the reactivity of the different positions on the ring varies, with the general order of reactivity being C4 > C5 > C2.[3] This inherent reactivity profile is the primary determinant of the product distribution in formylation reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequently encountered problems during the formylation of 2-phenyloxazole, providing detailed explanations and actionable solutions.

Problem 1: Low Yield of the Desired 2-Phenyl-5-oxazolecarboxaldehyde

Symptoms:

  • Low isolated yield of the target aldehyde after work-up and purification.

  • Presence of a significant amount of unreacted 2-phenyloxazole in the crude reaction mixture.

Potential Causes and Solutions:

Cause Explanation Solution
Incomplete Vilsmeier Reagent Formation The Vilsmeier reagent is moisture-sensitive. Any water in the DMF or reaction setup will quench the POCl₃, leading to incomplete formation of the active electrophile.[4]Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous DMF and fresh, high-quality POCl₃. The Vilsmeier reagent should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Reaction Temperature or Time The formylation of the moderately activated oxazole ring may require energy to overcome the activation barrier.Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C).[3] Extend the reaction time as needed, based on TLC analysis.
Suboptimal Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to 2-phenyloxazole).[5]
Problem 2: Presence of an Isomeric Side Product

Symptoms:

  • Isolation of a mixture of aldehydes that are difficult to separate by standard column chromatography.

  • ¹H NMR spectrum of the product mixture shows two distinct aldehyde proton signals and complex aromatic patterns.

Potential Cause and Solution:

Cause Explanation Solution
Formation of 2-Phenyl-4-oxazolecarboxaldehyde As predicted by the inherent reactivity of the oxazole ring (C4 > C5), formylation at the C4 position is a common side reaction.[3][6] This leads to the formation of the isomeric 2-phenyl-4-oxazolecarboxaldehyde, which often has similar polarity to the desired C5 isomer, making purification challenging.Reaction Condition Optimization: Lowering the reaction temperature may improve the regioselectivity towards the thermodynamically favored C5-formylated product. A slower addition of the 2-phenyloxazole solution to the Vilsmeier reagent at low temperature (e.g., 0 °C) can also be beneficial. Purification Strategy: Careful optimization of the solvent system for column chromatography is crucial. A shallow gradient elution with a less polar solvent system (e.g., hexane-ethyl acetate or toluene-ethyl acetate) may allow for the separation of the two isomers. Preparative HPLC can be an effective, albeit more resource-intensive, alternative.

Diagram: Regioselectivity in the Formylation of 2-Phenyloxazole

G cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Products Start 2-Phenyloxazole Reagent Vilsmeier Reagent (POCl₃, DMF) Major 2-Phenyl-5-oxazolecarboxaldehyde (Desired Product) Reagent->Major Major Pathway Side 2-Phenyl-4-oxazolecarboxaldehyde (Isomeric Side Product) Reagent->Side Minor Pathway

Caption: Vilsmeier-Haack formylation of 2-phenyloxazole.

Problem 3: Formation of Dark, Tarry Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • Difficulty in isolating any clean product; the crude material is a tar-like substance.

Potential Causes and Solutions:

Cause Explanation Solution
Excessive Heat High reaction temperatures can lead to the decomposition of the starting material, the Vilsmeier reagent, or the product, resulting in polymerization and the formation of intractable tars.Maintain careful temperature control throughout the reaction. Avoid aggressive heating. If heating is necessary, use a well-controlled oil bath and do not exceed the recommended temperature range.
Oxazole Ring Opening Under harsh acidic conditions, the oxazole ring can be susceptible to cleavage, leading to a cascade of decomposition reactions.[3]Ensure a controlled addition of reagents and avoid a large excess of POCl₃. The work-up procedure should be performed promptly after the reaction is complete to minimize the exposure of the product to acidic conditions. A rapid quench with a cold, dilute base (e.g., sodium bicarbonate or sodium acetate solution) is recommended.[5]

Frequently Asked Questions (FAQs)

Q1: Can formylation occur on the phenyl ring of 2-phenyloxazole?

While theoretically possible, formylation on the phenyl ring is generally not observed under standard Vilsmeier-Haack conditions. The oxazole ring is more electron-rich and thus more activated towards electrophilic substitution than the phenyl ring in this molecule. Formylation would only be expected on the phenyl ring under very forcing conditions, which would likely lead to significant decomposition of the starting material.

Q2: Is di-formylation a common side product?

Di-formylation, where two formyl groups are added to the molecule, is a potential side reaction in many formylation procedures.[7] In the case of 2-phenyloxazole, this could theoretically lead to 2-phenyl-4,5-oxazoledicarboxaldehyde. However, this is not commonly reported as a major side product. The introduction of the first electron-withdrawing formyl group deactivates the oxazole ring towards further electrophilic substitution. To minimize the risk of di-formylation, avoid using a large excess of the Vilsmeier reagent.

Q3: How can I confirm the regiochemistry of my formylated product?

The most definitive method for confirming the position of the formyl group is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • HMBC: Look for correlations between the aldehyde proton and the carbons of the oxazole ring. For the 5-formyl isomer, a correlation should be observed between the aldehyde proton and the C4 and C5 carbons of the oxazole ring.

  • NOESY: For the 5-formyl isomer, a NOE may be observed between the aldehyde proton and the proton at the C4 position of the oxazole ring.

Q4: What is the mechanism of the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, which is the active formylating species.[2]

  • Electrophilic Aromatic Substitution: The electron-rich oxazole ring attacks the Vilsmeier reagent. Subsequent loss of a proton and hydrolysis of the resulting iminium salt during aqueous work-up yields the aldehyde.[1]

Diagram: Vilsmeier-Haack Reaction Mechanism

G cluster_stage1 Stage 1: Vilsmeier Reagent Formation cluster_stage2 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Oxazole 2-Phenyloxazole Intermediate Iminium Salt Intermediate Oxazole->Intermediate Attack on Vilsmeier Reagent Product 2-Phenyl-oxazolecarboxaldehyde Intermediate->Product Hydrolysis

References

Technical Support Center: Optimizing Synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde and its derivatives. This class of molecules serves as a crucial building block in medicinal chemistry. This guide provides in-depth, experience-driven advice to help you navigate common synthetic challenges, optimize reaction conditions, and troubleshoot effectively.

Overview & Key Synthetic Strategies

The most prevalent and reliable method for synthesizing the target scaffold involves a two-step sequence:

  • Oxazole Ring Formation: Construction of the 2-phenyloxazole core.

  • C4-Formylation: Introduction of the aldehyde group at the C4-position, typically via an electrophilic aromatic substitution like the Vilsmeier-Haack reaction.

This modular approach allows for greater control and independent optimization of each critical step.

Synthetic_Workflow cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: C4-Formylation Start Starting Materials (e.g., α-Acylamino ketone) Robinson_Gabriel Robinson-Gabriel Cyclodehydration Start->Robinson_Gabriel H₂SO₄ or POCl₃ Oxazole_Core 2-Phenyloxazole Intermediate Robinson_Gabriel->Oxazole_Core Workup & Purify Vilsmeier_Haack Vilsmeier-Haack Reaction Oxazole_Core->Vilsmeier_Haack POCl₃, DMF Workup Aqueous Workup & Purification Vilsmeier_Haack->Workup Final_Product 2-Phenyl-1,3-oxazole -4-carbaldehyde Workup->Final_Product

Figure 1: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for forming the 2-phenyloxazole core?

A1: The Robinson-Gabriel synthesis is a classic and robust method.[1][2][3] It involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[2][3] Strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃) are typically employed to drive the reaction.[1]

Q2: Why is the Vilsmeier-Haack reaction preferred for formylation of the oxazole ring?

A2: The oxazole ring is electron-rich, making it suitable for electrophilic aromatic substitution. The Vilsmeier-Haack reaction uses a specialized, moderately reactive electrophile known as the Vilsmeier reagent, generated in situ from DMF and POCl₃.[4][5][6] This reagent is electrophilic enough to react with the activated oxazole ring but is generally milder than other formylation agents, which helps prevent ring degradation.[4]

Q3: At which position on the 2-phenyloxazole ring does electrophilic substitution occur?

A3: Electrophilic substitution, such as formylation, preferentially occurs at the C4 or C5 position.[7] For 2-phenyloxazole, the substitution is often directed to the C4-position. The presence of electron-donating groups on the oxazole ring activates it towards electrophilic attack.[7][8]

Q4: What are the general stability characteristics of the oxazole ring I should be aware of?

A4: The oxazole ring is generally stable under thermal conditions and is more resistant to acids than furans.[7][8] However, it is susceptible to cleavage under several conditions:

  • Strongly Basic Conditions: Reagents like n-BuLi can deprotonate the C2 position, leading to ring-opening.[9]

  • Strongly Acidic Conditions: Concentrated acids at elevated temperatures can cause decomposition.[9]

  • Strong Oxidizing Agents: Reagents such as KMnO₄ or ozone can cleave the ring.[9]

Troubleshooting Guide

This section addresses specific experimental problems in a "Problem → Probable Cause → Solution" format.

Problem 1: Low or No Yield of 2-Phenyloxazole (Robinson-Gabriel Step)
  • Probable Cause 1: Incomplete Dehydration. The cyclization requires potent removal of water.

    • Solution: Ensure your dehydrating agent is active. If using H₂SO₄, use a fresh, concentrated bottle. For POCl₃, ensure it has not been hydrolyzed by atmospheric moisture. Consider increasing the equivalents of the dehydrating agent or extending the reaction time at a moderate temperature (e.g., 60-80 °C).

  • Probable Cause 2: Degradation of Starting Material. Harsh acidic conditions (e.g., H₂SO₄ at >100 °C) can lead to charring and decomposition.

    • Solution: Maintain careful temperature control. Start the reaction at a lower temperature and gradually increase it while monitoring via Thin Layer Chromatography (TLC). If degradation persists, consider alternative, milder cyclodehydration reagents reported in the literature, such as triphenylphosphine/iodine.[2]

Problem 2: Low Yield of this compound (Vilsmeier-Haack Step)

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack Reaction Cause1 Inactive Vilsmeier Reagent? Start->Cause1 Cause2 Poor Ring Activation? Start->Cause2 Cause3 Decomposition during Workup? Start->Cause3 Sol1 Use fresh, anhydrous DMF and POCl₃. Pre-form reagent at 0°C. Cause1->Sol1 Sol2 Check for electron-withdrawing groups on phenyl ring. Increase reaction temp/time. Cause2->Sol2 Sol3 Quench reaction carefully on ice/base mixture. Avoid strong acids during workup. Cause3->Sol3

Figure 2: Decision tree for troubleshooting the Vilsmeier-Haack formylation step.

  • Probable Cause 1: Inactive Vilsmeier Reagent. The chloroiminium salt is moisture-sensitive.

    • Solution: Use anhydrous DMF and fresh POCl₃. It is best practice to add the POCl₃ to the anhydrous DMF slowly at 0 °C and stir for 15-30 minutes to pre-form the Vilsmeier reagent before adding the 2-phenyloxazole substrate.

  • Probable Cause 2: Insufficient Reactivity of the Oxazole. The Vilsmeier reagent is a weak electrophile.[4] If the 2-phenyl ring contains strong electron-withdrawing groups, the oxazole ring may be too deactivated for the reaction to proceed efficiently.

    • Solution: Increase the reaction temperature (e.g., from room temperature to 50-70 °C) and monitor the reaction progress by TLC.[5] An extended reaction time may be necessary. For highly deactivated systems, this synthetic route may not be optimal.

  • Probable Cause 3: Incomplete Hydrolysis of the Iminium Intermediate. The reaction initially forms an iminium salt, which must be hydrolyzed to the aldehyde during aqueous workup.

    • Solution: After the reaction is complete, carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and a mild base like sodium acetate or sodium bicarbonate solution.[9] Stirring for 1-2 hours at room temperature is often required to ensure complete hydrolysis of the intermediate to the final aldehyde product.[9]

Problem 3: Product Purification Challenges
  • Probable Cause 1: Persistent DMF. DMF is a high-boiling point solvent and can be difficult to remove completely.

    • Solution: After the initial extraction, wash the combined organic layers multiple times with water or a dilute brine solution to remove residual DMF. If the product is stable, removal under high vacuum may be effective.

  • Probable Cause 2: Co-elution of Aldehyde and Byproducts on Silica Gel. The aldehyde product can be polar, leading to tailing or poor separation on silica gel columns. Over-oxidation to the corresponding carboxylic acid is a common side product.

    • Solution 1 (Column Chromatography): Use a less polar solvent system (e.g., hexanes/ethyl acetate) and consider using basic alumina instead of silica gel, which can sometimes improve the separation of aromatic aldehydes.[10]

    • Solution 2 (Chemical Purification): A highly effective method for purifying aldehydes is through the formation of a reversible sodium bisulfite adduct.[11][12][13] The aldehyde selectively forms a water-soluble adduct, which can be separated from non-aldehyde impurities in an aqueous layer. The pure aldehyde is then regenerated by adding a base (e.g., NaOH) to the aqueous layer and extracting the product.[11][13]

Parameter Condition A (Standard) Condition B (Optimized for Purity) Rationale
Stationary Phase Silica GelBasic Alumina or Bisulfite Adduct FormationAldehydes can interact strongly with acidic silica. Basic alumina can offer better separation. Bisulfite adduct formation is a highly selective chemical separation method.[10][11]
Workup Wash 1x Brine3x Water, 1x BrineThoroughly removes residual high-boiling solvents like DMF.
Post-Column Handling Concentrate directlyConcentrate, then co-evaporate with tolueneHelps to azeotropically remove final traces of volatile impurities.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Phenyloxazole

This protocol is a generalized procedure based on standard laboratory practices for this reaction.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cold DMF via the dropping funnel over 15 minutes. A white solid may form. Stir the mixture at 0 °C for an additional 30 minutes.

  • Substrate Addition: Dissolve 2-phenyloxazole (1.0 equivalent) in a minimal amount of anhydrous DMF or other suitable anhydrous solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by TLC. If the reaction is sluggish, it may be gently heated to 40-60 °C.

  • Quench & Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and saturated sodium acetate solution (approx. 5-6 equivalents).

  • Workup: Stir the resulting mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure this compound.

References

how to avoid polymerization of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenyl-1,3-oxazole-4-carbaldehyde

Guide: Troubleshooting and Preventing Unwanted Polymerization

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into handling this valuable but sensitive reagent. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered with this compound, focusing on the causality behind its instability.

Q1: Why is my this compound sample turning into a solid, precipitate, or viscous oil over time?

Answer: This is a classic sign of polymerization. The aldehyde functional group (–CHO) in the molecule is highly reactive and susceptible to self-condensation reactions.[1] While aromatic aldehydes are generally more stable than their aliphatic counterparts, they can still polymerize, especially under suboptimal conditions.

The primary drivers for the polymerization of this compound are:

  • Trace Impurities: The most common culprits are trace amounts of acid, base, or even water, which can catalyze the reaction.

  • Oxygen: Atmospheric oxygen can lead to oxidation of the aldehyde to the corresponding carboxylic acid. While not polymerization, this degradation creates acidic impurities that can then catalyze polymerization.

  • Elevated Temperatures: Heat provides the activation energy needed to initiate and propagate polymerization.

  • Light Exposure: UV light can also provide the energy to initiate degradation or polymerization pathways.

The mechanism often involves the formation of acetal-like linkages between molecules, creating oligomers or polymers that are less soluble and appear as solids or viscous oils.

cluster_propagation Propagation A Aldehyde Monomer C Activated Monomer (Electrophilic Carbonyl) B Trace Impurity (e.g., H⁺ or B⁻) E Dimer/Oligomer D Another Aldehyde Monomer E->C

Caption: Impurity-catalyzed polymerization pathway.

Q2: My sample has already started to show signs of polymerization. Is it salvageable?

Answer: Possibly, but it requires careful evaluation. If only a small amount of solid has formed, the remaining solution may still be usable after purification. However, if the entire sample has become viscous or solidified, recovery is often impractical and not recommended, as the depolymerization process can be difficult and may lead to other side products.

Recommended Action:

  • Do not use as-is. The presence of oligomers and the impurities that caused them will compromise your reaction's stoichiometry and outcome.

  • Attempt Purification: For partially polymerized samples, you can attempt to purify the remaining monomer. Column chromatography on neutral silica gel or alumina is often the best approach. Elute with a non-polar to moderately polar solvent system (e.g., Hexane/Ethyl Acetate).

  • Re-evaluate Storage: If a freshly opened bottle shows polymerization, the initial quality or shipping conditions may have been compromised. If it occurred over time in your lab, you must revise your storage protocol immediately (see Part 2).

Q3: What are the definitive best practices for storing this compound to guarantee long-term stability?

Answer: Proactive prevention is the most effective strategy. The goal is to create an environment that is cold, dark, and inert. Aldehydes are known to be sensitive, and proper storage is critical to maintaining their stability and purity.[1][2]

ParameterRecommendationRationale
Temperature 2–8 °C [3]Slows down the rate of potential polymerization and degradation reactions significantly.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and moisture, preventing oxidation to carboxylic acid and hydrolysis.
Container Amber Glass Vial with PTFE-lined Cap [1][3]Protects from light and provides an inert, tight seal to prevent atmospheric contamination.[3]
Light Store in the Dark [3]Prevents light-induced degradation. Wrapping the vial in aluminum foil provides extra protection.
Aliquoting Aliquot upon Receipt Minimizes repeated warming/cooling cycles and atmospheric exposure of the bulk material.

Part 2: Standard Operating Protocols

Adherence to strict protocols is a self-validating system for ensuring the quality of your reagents.

Protocol 1: Recommended Procedure for Aliquoting and Long-Term Storage

This protocol is designed to maximize the shelf-life of this compound upon its arrival in the laboratory.

Materials:

  • Stock bottle of this compound

  • Multiple small (1-2 mL) amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen) with tubing

  • Glove box or glove bag (Ideal, but not mandatory if done quickly and carefully)

  • Pipettes and tips

  • Parafilm or vial sealant tape

  • Labeling materials

Workflow:

G start Receive Compound prep Prepare Vials & Labels in an Inert Atmosphere start->prep aliquot Quickly Aliquot into Pre-purged Vials prep->aliquot purge Purge Headspace of Each Vial with Inert Gas (1-2 min) aliquot->purge seal Seal Tightly with PTFE-lined Cap purge->seal wrap Wrap with Parafilm & Aluminum Foil seal->wrap store Store at 2-8°C in a Designated Area wrap->store end Stable Storage store->end

Caption: Workflow for optimal long-term storage.

Step-by-Step Procedure:

  • Preparation: If available, place the stock bottle, new vials, and pipettes inside a glove box or glove bag flushed with argon or nitrogen. If not, work quickly in a well-ventilated fume hood.

  • Aliquoting: Open the main stock bottle. Using a clean pipette, distribute the desired amount of the aldehyde into each of the smaller amber vials. Prepare aliquots that correspond to the typical amount used in a single experiment to avoid thawing excess material.

  • Inerting: Before sealing, insert a needle or a thin tube connected to the inert gas line into the vial's headspace, just above the liquid level. Allow a gentle stream of gas to flow for 30-60 seconds to displace all air.

  • Sealing: Immediately cap the vial tightly. The PTFE liner provides the best chemical resistance and seal.

  • Secondary Sealing & Light Protection: Wrap the cap and neck of the vial with Parafilm for an extra barrier against moisture. For maximum protection, wrap the entire vial in aluminum foil.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration (if in solution), and date. Place the labeled vials in a refrigerator at 2-8°C.[3]

Protocol 2: Use of Polymerization Inhibitors

For applications where the presence of a minor additive is not a concern, or for very long-term bulk storage, an inhibitor can be considered. However, for sensitive synthetic applications, it is often preferable to rely on strict storage conditions alone.

Q: Should I add an inhibitor like Butylated Hydroxytoluene (BHT) or Hydroquinone?

Answer: It depends on your application.

  • BHT (Butylated Hydroxytoluene): A radical scavenger, primarily effective against autoxidation. Adding a small amount (~100-200 ppm) can prevent the formation of acidic impurities that catalyze polymerization.[2]

  • Hydroquinone: Often used for unsaturated aldehydes to prevent radical polymerization.[4] Its utility for this specific compound is less documented but may be effective.

Considerations:

  • Downstream Effects: Inhibitors may interfere with subsequent reactions, especially those involving sensitive catalysts.

  • Purity: Adding an inhibitor inherently makes the compound a mixture. For high-purity applications like drug discovery, this is often undesirable.

  • Alternative: The use of alkylhydroxylamines has also been reported as an effective method for preventing the polymerization of unsaturated aldehydes, particularly in alcohol solutions.[4]

Recommendation: For most laboratory-scale research, prioritize high-purity starting material and stringent storage protocols (Protocol 1) over the use of inhibitors. If polymerization remains a persistent issue despite these measures, consider adding ~100 ppm of BHT to a bulk stock solution, ensuring you account for its presence in your experimental design.

By understanding the chemical vulnerabilities of this compound and implementing these robust handling and storage protocols, you can ensure its stability and achieve reliable, reproducible results in your research.

References

Technical Support Center: Characterization of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 2-Phenyl-1,3-oxazole-4-carbaldehyde (CAS 20771-08-8). This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block. We address common and complex challenges encountered during its synthesis, purification, and analytical characterization, providing not just solutions but the underlying principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common inquiries regarding the handling and properties of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Understanding the fundamental properties is the first step in successful experimentation. Key data is summarized below.

PropertyValueSource(s)
CAS Number 20771-08-8[1][2]
Molecular Formula C₁₀H₇NO₂[1][2]
Molecular Weight 173.17 g/mol [1]
Appearance Light yellow solid[1]
Purity (Typical) ≥ 95% (by NMR)[1]

Q2: What are the recommended storage conditions for this compound?

A2: Due to the presence of a reactive aldehyde group, the compound is susceptible to oxidation. The oxazole ring itself can be sensitive to strong acids and certain oxidizing agents.[3][4] For long-term stability, we recommend storing the solid compound at 2-8°C under an inert atmosphere (Argon or Nitrogen) and protected from light.

Q3: What are the primary applications of this molecule?

A3: This compound is a valuable intermediate in synthetic organic chemistry and drug discovery.[1] The oxazole core is a key pharmacophore in many biologically active molecules.[5] The aldehyde functional group serves as a versatile handle for constructing more complex structures, such as imines, alcohols, and carboxylic acids, and for use in the development of fluorescent probes and materials science applications.[1]

Q4: How stable is this compound in common organic solvents?

A4: While generally stable in aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate for short-term experimental use, prolonged storage in solution is not recommended. In protic solvents, especially those containing water or alcohols, the aldehyde can form hydrates or acetals. More critically, exposure to air can lead to oxidation of the aldehyde to the corresponding carboxylic acid, 2-phenyl-1,3-oxazole-4-carboxylic acid.[6] Always use freshly prepared solutions for reactions.

Section 2: Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing in-depth analysis and actionable solutions.

Part A: Synthesis & Purification Challenges

Q5: My Van Leusen synthesis of this compound from benzaldehyde and TosMIC gives a low yield. What are the likely causes?

A5: The Van Leusen oxazole synthesis is a powerful method but is sensitive to several parameters.[7] Low yields often stem from three primary areas:

  • Base and Solvent Choice: The reaction requires a strong, non-nucleophilic base to deprotonate TosMIC. Potassium carbonate (K₂CO₃) in methanol is standard.[7] Ensure the K₂CO₃ is finely powdered and anhydrous. The methanol must also be anhydrous, as water can interfere with the intermediates.

  • Reaction Temperature: While the reaction is often run at reflux, excessive heat can lead to decomposition of the aldehyde or the TosMIC reagent, resulting in side products. A carefully controlled temperature is crucial.

  • Intermediate Instability: The reaction proceeds through an oxazoline intermediate.[7] If the elimination of the tosyl group is not efficient, this intermediate can be isolated or decompose via alternative pathways. Ensure sufficient reaction time for the elimination step to complete.

Q6: I am having difficulty purifying the crude product. Column chromatography results in significant product loss and smearing.

A6: This is a common issue related to the polarity and reactivity of the aldehyde.

  • Cause: The aldehyde group can interact strongly with the silica gel's acidic surface, leading to tailing and potential decomposition. The polarity of the compound is moderately high, requiring relatively polar solvent systems where such interactions are more pronounced.

  • Solution 1 (Optimize Chromatography):

    • Deactivate the Silica: Pre-treat your silica gel by flushing the column with your eluent system containing 0.5-1% triethylamine (NEt₃) or another volatile base. This neutralizes the acidic sites on the silica surface, minimizing product interaction and preventing streaking.

    • Solvent System: Start with a less polar system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity. A gradient elution is often more effective than an isocratic one.

  • Solution 2 (Alternative Purification):

    • Recrystallization: If the crude product is sufficiently pure (>85%), recrystallization is a superior method. Try solvent systems like ethanol/water, ethyl acetate/hexane, or isopropanol. This avoids interaction with silica gel and can yield highly pure crystalline material.

Q7: My final product is a light yellow solid, but it starts to turn brownish over a few days. What is causing this discoloration?

A7: The discoloration is likely due to minor impurities or degradation. The primary suspects are trace amounts of oligomeric or polymeric materials formed from the reactive aldehyde. This can be initiated by light, air (oxygen), or trace acid/base contaminants. Storing the compound under an inert atmosphere and in the dark, as recommended in A2, is the most effective way to prevent this.[3]

Part B: Spectroscopic Characterization Issues

Q8: In my ¹H NMR spectrum, the aldehyde proton signal (around 9.9-10.1 ppm) is broad. Is this normal?

A8: A broadened aldehyde proton signal is not unusual and can be attributed to several factors:

  • Chemical Exchange: If trace amounts of water are present in the NMR solvent (e.g., CDCl₃), the aldehyde proton can undergo slow chemical exchange with water protons, leading to signal broadening.

  • Quadrupolar Broadening: The adjacent nitrogen atom (¹⁴N) has a quadrupole moment that can sometimes cause broadening of nearby proton signals, although this effect is typically more pronounced for protons directly attached to or very close to the nitrogen.

  • Conformational Dynamics: Slow rotation around the C4-CHO single bond on the NMR timescale could also contribute to broadening, though this is less common for simple aldehydes.

To confirm, try acquiring the spectrum in dry DMSO-d₆. If the signal sharpens, the broadening was likely due to exchange with residual water in the previous solvent.

Q9: I am struggling to assign the peaks in my ¹³C NMR spectrum. What are the expected chemical shifts?

A9: The oxazole ring is an electron-deficient system, which influences the chemical shifts. Below is a table of typical, predicted shifts for characterization.

AtomTypical Chemical Shift (ppm)Rationale
Aldehyde C=O 184 - 186Highly deshielded carbonyl carbon.
Oxazole C2 160 - 162Carbon between two heteroatoms (O and N), highly deshielded.
Oxazole C5 125 - 128Influenced by the adjacent oxygen atom.
Oxazole C4 147 - 150Carbon attached to the electron-withdrawing aldehyde group.
Phenyl Carbons 126 - 132Typical aromatic region, with C-ipso being the most shielded.

To definitively assign C4 and C5, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is recommended. The aldehyde proton (~10 ppm) will show a correlation to C4, confirming its assignment.

Q10: My Electron Impact Mass Spectrum (EI-MS) does not show a clear molecular ion peak (M⁺) at m/z 173. What is happening?

A10: EI is a high-energy ionization technique that can cause extensive fragmentation, especially in heterocyclic systems. The absence of a molecular ion peak suggests that the M⁺ ion is unstable and fragments immediately upon formation.

  • Expected Fragmentation Pathway: The fragmentation of phenyl-substituted oxazoles is well-documented.[8] Key fragmentation events include:

    • Loss of CO: Cleavage of the oxazole ring can lead to the loss of a carbon monoxide molecule (M-28).

    • Loss of HCN: Subsequent or alternative fragmentation can involve the loss of hydrogen cyanide (M-27).

    • Benzoyl Cation Formation: A major fragment is often the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

  • Troubleshooting Steps:

    • Use Soft Ionization: Switch to a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, making it much more likely that the protonated molecule ([M+H]⁺ at m/z 174) will be observed.

    • Lower the EI Energy: If your instrument allows, reduce the electron energy from the standard 70 eV to a lower value (e.g., 15-20 eV). This can sometimes preserve the molecular ion.

Section 3: Experimental Workflows & Protocols

Workflow 1: Troubleshooting Synthesis and Purification

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis and purification of this compound.

G start Start: Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, ¹H NMR) start->check_reaction unreacted_sm Problem: Significant Unreacted Starting Materials check_reaction->unreacted_sm No side_products Problem: Multiple Unidentified Side Products check_reaction->side_products No good_conversion Observation: Good Conversion to Product check_reaction->good_conversion Yes sol_sm Solution: - Increase reaction time/temp - Check reagent purity/activity - Ensure anhydrous conditions unreacted_sm->sol_sm sol_side Solution: - Lower reaction temperature - Use higher purity reagents - Check for air/moisture sensitivity side_products->sol_side purification Proceed to Purification good_conversion->purification purify_method Purification Method? purification->purify_method column Column Chromatography purify_method->column Column recrystallize Recrystallization purify_method->recrystallize Recrystallize column_issue Issue: Tailing / Product Loss? column->column_issue end_purified Result: Pure Product recrystallize->end_purified column_yes Solution: - Add 0.5% NEt₃ to eluent - Use gradient elution - Consider alternative stationary phase (Alumina) column_issue->column_yes Yes column_issue->end_purified No column_yes->end_purified

Caption: A decision tree for troubleshooting synthesis and purification.

Workflow 2: Spectroscopic Analysis

This workflow guides the user through the process of characterizing the compound using NMR and Mass Spectrometry.

G start Start: Purified Compound nmr Acquire ¹H and ¹³C NMR start->nmr ms Acquire Mass Spectrum start->ms nmr_check ¹H NMR: Aldehyde proton at ~10 ppm? Oxazole proton at ~8.5 ppm? nmr->nmr_check ms_check MS: Molecular ion observed? ([M]⁺ or [M+H]⁺) ms->ms_check nmr_ok NMR Data Consistent nmr_check->nmr_ok Yes nmr_bad NMR Data Anomalous (Broad peaks, extra signals) nmr_check->nmr_bad No final Characterization Complete nmr_ok->final nmr_sol Troubleshoot: - Check solvent purity (H₂O) - Re-purify sample - Acquire 2D NMR (COSY, HMBC) for definitive assignment nmr_bad->nmr_sol nmr_sol->final ms_ok MS Data Consistent ms_check->ms_ok Yes ms_bad MS Data Anomalous (No M⁺ peak) ms_check->ms_bad No ms_ok->final ms_sol Troubleshoot: - Use soft ionization (ESI, CI) - Check for characteristic fragments (m/z 105, M-28, M-27) - Lower EI energy if possible ms_bad->ms_sol ms_sol->final

Caption: A workflow for spectroscopic characterization and problem-solving.

Protocol 1: General Procedure for Monitoring Compound Stability by ¹H NMR

This protocol allows for the quantitative assessment of compound degradation, specifically oxidation to the carboxylic acid.

  • Prepare a Stock Solution: Accurately weigh ~5-10 mg of this compound and dissolve it in a precise volume (e.g., 1.00 mL) of a deuterated solvent containing an internal standard (e.g., 1,3,5-trimethoxybenzene in CDCl₃).

  • Acquire Initial Spectrum (T=0): Transfer the solution to an NMR tube and acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically d1 ≥ 5 x T₁).

  • Integrate Signals:

    • Integrate the signal for the internal standard.

    • Integrate the aldehyde proton signal of your compound (typically ~10.0 ppm).

    • Integrate the region where the carboxylic acid proton would appear (typically >11 ppm, often very broad).

  • Calculate Initial Purity: Compare the integral of the aldehyde proton to the integral of the internal standard to establish the initial concentration and purity.

  • Store and Re-measure: Store the NMR tube under the desired test conditions (e.g., on the benchtop, exposed to air). Re-acquire a spectrum at defined time intervals (e.g., 24h, 48h, 1 week).

  • Assess Degradation: The appearance and increase of a signal in the carboxylic acid region, coupled with a corresponding decrease in the relative integral of the aldehyde proton, indicates the rate of oxidative degradation.

Section 4: References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from --INVALID-LINK--

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal, 13(1), 16. Published in BMC Chemistry. Retrieved from --INVALID-LINK--

  • Li, P., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Retrieved from --INVALID-LINK--

  • ChemEazy. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Oxazole. Retrieved from --INVALID-LINK--

  • Cotter, J. L. (1980). Mass spectrometry of oxazoles. Heterocycles, 14(6), 779-793. (Note: A direct link to the full text is not available, but the reference points to a key paper on oxazole mass spectrometry). A summary of findings can be found in related literature searches.

  • Chem-Impex. (n.d.). 2-Phenyl-oxazole-4-carbaldehyde. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Supplementary Information. (General analytical techniques). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-PHENYL-1,3-OXAZOLE-5-CARBALDEHYDE synthesis. Retrieved from --INVALID-LINK-- (Note: This links to the 5-carbaldehyde isomer, but provides context on synthesis of related compounds).

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from --INVALID-LINK--

  • RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from --INVALID-LINK--

  • Journal of Pharmaceutical Research International. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from --INVALID-LINK--

  • Journal of Applied Pharmaceutical Science. (2016). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved from --INVALID-LINK--

  • Tang, R., et al. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795. Retrieved from --INVALID-LINK--

References

solvent effects on the reactivity of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenyl-1,3-oxazole-4-carbaldehyde

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances associated with this versatile heterocyclic aldehyde. Here, we address common challenges and frequently asked questions, with a special focus on the profound impact of solvent selection on reactivity, stability, and spectroscopic properties.

Section 1: Stability and Handling

Q1: My sample of this compound is showing signs of degradation in solution. Which solvents are recommended for storage, and what are the signs of decomposition?

A1: The stability of this compound is a critical parameter for reproducible results. The aldehyde functionality makes it susceptible to oxidation and other side reactions, a process that can be accelerated by inappropriate solvent choice and storage conditions.

  • Signs of Degradation: The primary sign of degradation is the appearance of a new peak in your analytical chromatogram (TLC, LC-MS) corresponding to the carboxylic acid (2-phenyl-1,3-oxazole-4-carboxylic acid). Visually, you may observe a slight yellowing of the solution over time.

  • Recommended Solvents for Storage: For short-term storage (days to weeks), anhydrous aprotic solvents are preferred. Dichloromethane (DCM) or 1,4-dioxane are excellent choices. For long-term storage, it is best to store the compound as a solid at ≤4°C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvents to Avoid for Storage: Protic solvents, especially methanol and water, should be avoided for long-term storage as they can facilitate oxidation or lead to the formation of hemiacetals/acetals, particularly if impurities are present. Some oxazoles with specific substitution patterns have been shown to be unstable towards hydrolytic ring opening[1]. While this specific carbaldehyde is more stable, it is a best practice to minimize exposure to protic and aqueous environments during storage.

Troubleshooting Flowchart: Compound Instability

start Observation: Compound Degradation check_solvent Is the solvent aprotic and anhydrous? start->check_solvent check_atmosphere Stored under inert gas? check_solvent->check_atmosphere Yes action_solvent Action: Switch to dry DCM or Dioxane. Store solid when possible. check_solvent->action_solvent No check_temp Stored at ≤4°C? check_atmosphere->check_temp Yes action_atmosphere Action: Purge vial with Ar or N2 before sealing. check_atmosphere->action_atmosphere No action_temp Action: Move to cold storage. check_temp->action_temp No end_good Problem Resolved: Stable Compound check_temp->end_good Yes action_solvent->end_good action_atmosphere->end_good action_temp->end_good

Caption: Troubleshooting workflow for compound degradation.

Section 2: Reactivity and Solvent Effects in Knoevenagel Condensation

The Knoevenagel condensation is one of the most common and useful reactions for aldehyde-containing heterocycles, forming a new carbon-carbon double bond.[2] However, its success is highly dependent on the reaction medium.

Q2: I am attempting a Knoevenagel condensation with malononitrile, but the reaction is slow and the yield is poor. How does solvent choice influence this reaction?

A2: This is a classic issue where solvent polarity and nature dictate the reaction pathway and kinetics. The Knoevenagel condensation proceeds in two main steps: (1) a base-catalyzed aldol-type addition to form a β-hydroxy intermediate, and (2) a subsequent dehydration (elimination of water) to yield the final product.[3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents are excellent at solvating ions. They accelerate the initial aldol addition step by stabilizing the enolate of the active methylene compound and the intermediate alkoxide. However, they can slow down the subsequent dehydration step.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred. They are polar enough to dissolve the reactants and intermediates but do not hydrogen bond as strongly as protic solvents. This facilitates both steps of the reaction. High yields have been reported in polar aprotic solvents for related syntheses.[4][5]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Benzene, Hexane): While often used with a Dean-Stark trap to azeotropically remove water and drive the reaction towards the product, the initial addition step can be very slow due to poor stabilization of the charged intermediates.

  • Solvent-Free Conditions: For some Knoevenagel condensations, solvent-free grinding at room temperature has proven to be a highly efficient, green, and practical method, often leading to excellent yields with simple work-up procedures.[6]

Data Summary: Solvent Impact on Knoevenagel Condensation
Solvent TypeExample(s)Effect on Aldol Addition (Step 1)Effect on Dehydration (Step 2)Overall Recommendation
Polar Protic Ethanol, IsopropanolFavorable kineticsCan be slowGood starting point, but may require longer reaction times or heating.
Polar Aprotic DMF, AcetonitrileModerate kineticsFavorable kineticsOften Optimal. Balances solubility and reactivity for both steps.[4]
Nonpolar Aprotic Toluene, BenzeneSlow kineticsFavorable (with water removal)Use with a Dean-Stark apparatus for difficult dehydrations.
Solvent-Free GrindingMechanochemically drivenMechanochemically drivenHighly effective for many substrates; excellent green alternative.[6]
Protocol: Optimized Knoevenagel Condensation
  • To a stirred solution of this compound (1.0 eq) and malononitrile (1.1 eq) in anhydrous acetonitrile (5 mL per mmol of aldehyde), add a catalytic amount of a weak base like piperidine or triethylamine (0.1 eq).

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Upon completion (typically 1-4 hours), the product often precipitates from the solution. If not, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the crude product from ethanol or isopropanol to yield the pure condensed product.

Section 3: Spectroscopic Behavior (Solvatochromism)

Q3: I've noticed the color of my reaction mixture changing when I switch solvents, and the UV-Vis absorption maximum (λ_max) shifts. What is causing this?

A3: You are observing a phenomenon known as solvatochromism , where the color of a substance changes with the polarity of the solvent. This is common for conjugated systems like oxazole derivatives, which can exhibit significant intramolecular charge transfer (ICT) upon electronic excitation.[7]

  • Mechanism: The this compound molecule has a ground state dipole moment. When it absorbs light (UV-Vis), it transitions to an excited state. This excited state is typically more polar than the ground state.[8][9]

  • Solvent Effect:

    • In polar solvents , the more polar excited state is stabilized to a greater extent than the ground state. This lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or red shift ).[10][11]

    • In nonpolar solvents , the stabilization is less pronounced, leading to a higher energy transition and an absorption maximum at a shorter wavelength (a hypsochromic or blue shift ) compared to polar solvents.

  • Why It Matters: This property is crucial for several reasons:

    • Reaction Monitoring: A distinct color change can be a useful, albeit qualitative, indicator of product formation if the product has a different solvatochromic behavior.

    • Characterization: Reporting the solvent used for UV-Vis spectroscopy is essential for reproducibility.

    • Applications: This behavior is harnessed in applications like fluorescent probes and sensors.[7]

Conceptual Diagram: Solvent Effects on Electronic Transitions

g_np Ground State (S₀) e_np Excited State (S₁) g_np->e_np   ΔE_large (Blue Shift) g_p Ground State (S₀) (Stabilized) e_p Excited State (S₁) (Strongly Stabilized) g_p->e_p   ΔE_small (Red Shift)

Caption: Stabilization of electronic states in different solvents.

Section 4: FAQs

Q4: Can I use this aldehyde in nucleophilic aromatic substitution reactions?

A4: Generally, the oxazole ring itself is not highly reactive towards nucleophilic substitution unless there is a good leaving group present, typically at the C2 position.[12][13] The aldehyde at C4 is an electron-withdrawing group, which deactivates the ring for electrophilic substitution but could theoretically facilitate nucleophilic attack. However, direct substitution on the ring is uncommon. More likely, nucleophiles will react with the aldehyde carbonyl group.

Q5: Is this compound suitable for Diels-Alder reactions?

A5: Yes, the oxazole ring can function as a diene in Diels-Alder cycloadditions, typically reacting across the C2 and C5 positions.[12][14] The reaction is facilitated by electron-donating groups on the oxazole ring and electron-withdrawing groups on the dienophile. The presence of the phenyl group at C2 and the aldehyde at C4 will influence the electronics and sterics, but cycloaddition is a known reaction pathway for this heterocyclic system, often leading to pyridine derivatives after rearrangement of the initial adduct.[14]

Q6: Are there specific catalysts that are incompatible with this compound?

A6: Strong oxidizing agents should be used with caution as they will readily convert the aldehyde to a carboxylic acid. Very strong Lewis acids can sometimes coordinate to the nitrogen or oxygen heteroatoms, potentially leading to ring-opening or other undesired reactions, although many Lewis acids are used successfully in reactions involving oxazoles.[15] Reactions involving strong bases like organolithium reagents can lead to deprotonation at the C2 position, which may be followed by ring cleavage to form an isocyanide intermediate.[12][14] Always perform a small-scale test reaction when exploring new catalytic systems.

References

Technical Support Center: Refining the Workup Procedure for 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges during the workup and purification of 2-Phenyl-1,3-oxazole-4-carbaldehyde. The content is structured to address specific experimental issues with causal explanations and validated protocols.

Troubleshooting Guide

This section addresses common problems encountered during the post-reaction workup of this compound, particularly when synthesized via common methods like the Van Leusen oxazole synthesis.

Q1: My reaction mixture is a thick, difficult-to-stir slurry after completion. How should I proceed with the initial quench?

A1: A thick slurry is common in Van Leusen reactions, which often use a base like potassium carbonate (K₂CO₃) in a solvent like methanol.[1] The precipitate is typically a mixture of the inorganic base and the byproduct, potassium p-toluenesulfinate.

  • Causality: The limited solubility of the base and the generated sulfinate salt in methanol leads to the slurry. Direct extraction is inefficient as it will result in poor phase separation and potential emulsion formation.

  • Recommended Action:

    • After cooling the reaction to room temperature, add water to the flask with vigorous stirring.[2] This will dissolve the inorganic salts.

    • The majority of the methanol should then be removed under reduced pressure (rotary evaporation). This step is crucial because methanol is soluble in both water and many organic extraction solvents, which would prevent clean phase separation.

    • After methanol removal, you will be left with an aqueous slurry or solution of your crude product, which is now ready for extraction with an appropriate organic solvent.

Q2: I'm observing a persistent, highly polar impurity by TLC (Rf ≈ 0) that stains with permanganate even after extraction. What is it and how can I remove it?

A2: This impurity is almost certainly the p-toluenesulfinic acid byproduct (or its salt) from the tosylmethyl isocyanide (TosMIC) reagent used in the Van Leusen synthesis.[3]

  • Causality: While p-toluenesulfinic acid and its salts are primarily water-soluble, some can be carried into the organic phase, especially if the pH is not controlled or if emulsions form during extraction.

  • Recommended Action: Perform a basic wash of your combined organic extracts.

    • Extract the crude product into a solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates any residual p-toluenesulfinic acid, converting it to its highly water-soluble sodium salt, which is then efficiently removed into the aqueous layer.

    • Follow this with a water wash and then a brine (saturated NaCl) wash to remove residual water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.

Q3: My crude product is a persistent oil that fails to crystallize. How can I purify it?

A3: Oiling out is common when residual solvents or impurities are present, which disrupt the crystal lattice formation.

  • Causality: Impurities such as unreacted benzaldehyde or side-products can act as crystallization inhibitors. The aldehyde functionality of your target compound also makes it susceptible to side reactions, potentially creating a complex mixture.[4]

  • Recommended Action:

    • Ensure Purity: The most reliable method for purifying an oil is flash column chromatography. A non-polar starting eluent will first remove non-polar impurities, and gradually increasing the polarity will then elute your desired product.

    • Induce Crystallization: If the product is of high purity after chromatography but remains an oil, you can attempt to induce crystallization. Try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., isopropanol, ethyl acetate) and then add a co-solvent in which it is poorly soluble (e.g., hexanes, heptanes) dropwise until turbidity appears.[2] Cool the mixture slowly to encourage crystal growth. Scratching the inside of the flask with a glass rod at the solvent-air interface can also create nucleation sites.

Q4: My final product shows a new, slightly more polar spot on the TLC plate after sitting for a few days. What is happening?

A4: The aldehyde group in your compound is susceptible to air oxidation, converting it to the corresponding carboxylic acid (2-phenyl-1,3-oxazole-4-carboxylic acid).[5]

  • Causality: Aldehydes can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The resulting carboxylic acid is more polar and will have a lower Rf value on a normal-phase silica TLC plate.

  • Recommended Action:

    • Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) in a sealed vial.

    • Temperature: Keep the vial in a refrigerator or freezer to slow the rate of oxidation.

    • Light Protection: Use an amber vial or wrap the vial in aluminum foil to protect it from light.

Frequently Asked Questions (FAQs)

Q: What is the standard workup procedure for a Van Leusen synthesis of this compound?

A: A robust, general-purpose workup involves quenching, solvent removal, extraction, and washing. The entire workflow is designed to efficiently separate the organic product from the inorganic base, water-soluble byproducts, and the reaction solvent.

Workflow for Post-Reaction Workup

Workup_Workflow A Reaction Mixture (Slurry in MeOH) B Quench with H₂O A->B Dissolves salts C Remove MeOH (Rotary Evaporation) B->C Enables phase sep. D Extract with Organic Solvent (e.g., EtOAc) C->D Transfers product to organic layer E Wash Organic Phase: 1. Sat. NaHCO₃ 2. H₂O 3. Brine D->E Removes acidic byproducts F Dry (Na₂SO₄), Filter, & Concentrate E->F Removes residual water G Crude Product (Ready for Purification) F->G Isolates crude solid/oil

Caption: Standard aqueous workup workflow.

Q: Which solvent system is best for purifying this compound by flash column chromatography?

A: The ideal solvent system provides good separation between your product and any impurities. For a compound of this polarity, a mixture of a non-polar and a moderately polar solvent is effective.

Solvent System Typical Ratio (v/v) Comments Reference
Hexanes / Ethyl Acetate9:1 to 6:4A standard, effective system. Start with a lower polarity and gradually increase the ethyl acetate concentration.[6]
Dichloromethane / Methanol99:1 to 95:5Useful if the product has lower solubility in ethyl acetate. The addition of a small amount of methanol significantly increases eluent strength.[7]

Note: The optimal ratio will depend on the specific impurities in your crude material. Always determine the ideal solvent system using TLC analysis first.

Q: What is a reliable method for recrystallizing the final product?

A: Recrystallization is an excellent final purification step to obtain a high-purity, crystalline solid. The key is to select a solvent system where the compound is soluble when hot but poorly soluble when cold.

  • Recommended Solvents: A common and effective system is Isopropanol/Heptane or Ethyl Acetate/Hexanes .

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., isopropanol).

    • Filter the hot solution to remove any insoluble impurities.

    • Slowly add the "poor" solvent (e.g., heptane) until the solution becomes slightly cloudy.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.[2]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Upon reaction completion (monitored by TLC), cool the reaction vessel to room temperature in an ice-water bath.

  • Slowly add deionized water (approximately 2-3 times the volume of methanol used) to the reaction slurry with vigorous stirring.

  • Concentrate the mixture using a rotary evaporator to remove the methanol.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc).

  • Combine the organic layers.

  • Wash the combined organic phase sequentially with:

    • 1x saturated aqueous NaHCO₃ solution.

    • 1x deionized water.

    • 1x saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

  • Pack a glass column with the slurry.

  • Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Carefully load the dry-loaded sample onto the top of the packed column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity.[6]

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Problem Observed During Workup Slurry Thick Slurry Problem->Slurry Polar_Impurity Polar Impurity by TLC Problem->Polar_Impurity Oiling_Out Product is an Oil Problem->Oiling_Out Degradation Product Degrades Problem->Degradation Cause1 Cause: Insoluble Salts Slurry->Cause1 Cause2 Cause: TosMIC Byproduct Polar_Impurity->Cause2 Cause3 Cause: Residual Impurities Oiling_Out->Cause3 Cause4 Cause: Aldehyde Oxidation Degradation->Cause4 Solution1 Solution: 1. Quench with H₂O 2. Remove MeOH Cause1->Solution1 Solution2 Solution: Wash with Sat. NaHCO₃ Cause2->Solution2 Solution3 Solution: Column Chromatography Cause3->Solution3 Solution4 Solution: Store under Inert Gas, Cold, Dark Cause4->Solution4

Caption: Logic map for troubleshooting common issues.

References

Validation & Comparative

A Comparative Guide to Aldehyde Reactivity: 2-Phenyl-1,3-oxazole-4-carbaldehyde vs. Benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the aldehyde is a cornerstone functional group, pivotal for constructing complex molecular architectures. The choice of aldehyde, however, is far from trivial. Its reactivity dictates reaction conditions, potential side products, and overall synthetic efficiency. This guide provides an in-depth, objective comparison of the reactivity of two structurally related yet electronically distinct aromatic aldehydes: 2-Phenyl-1,3-oxazole-4-carbaldehyde and the ubiquitous Benzaldehyde. Our analysis is grounded in fundamental electronic principles and supported by established experimental methodologies to empower you in your synthetic design.

Core Structural and Electronic Differences

At first glance, both molecules feature a carbaldehyde group attached to an aromatic system. The critical difference lies in the nature of that system: a simple benzene ring versus a 2-phenyl-substituted 1,3-oxazole ring. This distinction is the primary determinant of their chemical behavior.

Structures cluster_benzaldehyde Benzaldehyde cluster_oxazole This compound b_struct o_struct

Figure 1: Chemical structures of Benzaldehyde and this compound.

Benzaldehyde: The reactivity of benzaldehyde is profoundly influenced by the benzene ring. Through resonance, the phenyl group acts as an electron-donating group, pushing electron density into the carbonyl. This delocalization reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic and, consequently, less reactive towards nucleophiles compared to its aliphatic counterparts.[1][2]

G cluster_workflow Comparative Knoevenagel Condensation Workflow start Prepare two reactions: - Aldehyde (1 mmol) - Malononitrile (1.1 mmol) - Piperidine (0.1 mmol) - Ethanol (5 mL) rxn1 Reaction A: 2-Phenyl-1,3-oxazole- 4-carbaldehyde start->rxn1 rxn2 Reaction B: Benzaldehyde start->rxn2 stir Stir both at Room Temp. Monitor by TLC rxn1->stir rxn2->stir workup Workup: - Pour into water - Filter precipitate - Wash with cold water - Dry stir->workup analyze Analyze: - Determine Yield (%) - Measure Time to Completion workup->analyze

References

Unambiguous Structural Verification: A Comparative Guide to the Validation of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a non-negotiable cornerstone. For a molecule such as 2-Phenyl-1,3-oxazole-4-carbaldehyde, a versatile building block in medicinal chemistry, an unwavering confirmation of its three-dimensional architecture is paramount for understanding its reactivity, and biological activity, and for ensuring intellectual property claims. This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural validation, with a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

While a publicly available crystal structure for this compound (CAS No. 20771-08-8) is not readily found, this guide will leverage data from closely related oxazole derivatives to illustrate the principles and data outcomes of each analytical method. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate analytical strategy for structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, this technique provides a detailed three-dimensional electron density map of the molecule. From this map, atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.

Core Principles and Deliverables:

The power of X-ray crystallography lies in its ability to provide a direct visualization of the molecule's structure in the solid state. This unambiguous data is critical for:

  • Absolute Stereochemistry: Determining the absolute configuration of chiral centers.

  • Conformational Analysis: Revealing the preferred conformation of the molecule in the crystalline state.

  • Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds and π-π stacking that govern the crystal packing.

The workflow for single-crystal X-ray crystallography is a multi-step process that demands patience and expertise.

XRay_Workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_validation Validation & Analysis CrystalGrowth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods, Patterson, etc.) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation & Analysis StructureRefinement->Validation

Workflow for Single-Crystal X-ray Crystallography.

Despite its power, the primary limitation of this technique is the absolute requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain.

The Spectroscopic Toolkit: Powerful Alternatives and Complements

When single crystals are elusive, a combination of spectroscopic techniques provides a robust alternative for structural elucidation. These methods probe different aspects of the molecule's constitution and connectivity, and when used in concert, can lead to a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For this compound, one would expect distinct signals for the aldehydic proton (downfield, ~9-10 ppm), the oxazole ring proton, and the protons of the phenyl group.

  • Integration: The area under each signal is proportional to the number of protons it represents.

  • Spin-Spin Coupling (J): The splitting of signals reveals information about adjacent protons, helping to establish connectivity.

¹³C NMR Spectroscopy:

  • Provides a signal for each unique carbon atom in the molecule.

  • The chemical shifts are indicative of the carbon's hybridization and electronic environment. For the target molecule, characteristic signals would be expected for the carbonyl carbon of the aldehyde, the carbons of the oxazole ring, and the carbons of the phenyl group.

The workflow for NMR analysis is generally more straightforward and requires less sample preparation than X-ray crystallography.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Elucidation SamplePrep Dissolve Sample in Deuterated Solvent Acquisition Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra SamplePrep->Acquisition Analysis Process and Analyze Spectra (Chemical Shifts, Coupling, Integration) Acquisition->Analysis Structure Assemble Structural Fragments Analysis->Structure

General Workflow for NMR-based Structure Elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with very high accuracy, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₀H₇NO₂), the expected exact mass would be a key piece of data for confirmation. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing stable fragments of the molecule.[1]

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis cluster_detection Detection cluster_interpretation Data Interpretation SampleIntro Introduce Sample into Ion Source (e.g., ESI, EI) MassAnalysis Separate Ions by m/z Ratio SampleIntro->MassAnalysis Detection Detect Ions and Generate Mass Spectrum MassAnalysis->Detection Interpretation Determine Molecular Weight and Fragmentation Pattern Detection->Interpretation

Simplified Workflow for Mass Spectrometry Analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for:

  • C=O stretch (aldehyde): A strong absorption band typically around 1700 cm⁻¹.

  • C-H stretch (aldehyde): A characteristic pair of bands around 2820 and 2720 cm⁻¹.

  • C=N and C=C stretches (oxazole and phenyl rings): In the 1600-1450 cm⁻¹ region.

  • C-O stretch (oxazole ring): Typically in the 1300-1000 cm⁻¹ region.

While FT-IR is excellent for identifying functional groups, it does not provide detailed information about the connectivity of the molecule.

Comparative Analysis of Techniques

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (HRMS)FT-IR Spectroscopy
Information Provided 3D structure, bond lengths/angles, stereochemistry, intermolecular interactionsConnectivity, chemical environment of atoms, stereochemical relationshipsMolecular formula, molecular weight, fragmentation patternsPresence of functional groups
Sample Requirement High-quality single crystalSoluble sample (mg scale)Small amount of sample (µg-ng)Small amount of solid or liquid sample
Strengths Unambiguous and definitive structural determinationExcellent for structure elucidation in solution, non-destructiveHighly sensitive, provides exact molecular formulaRapid and simple for functional group identification
Limitations Requires a suitable single crystal, can be time-consumingCan be complex for large molecules, provides solution-state informationDoes not provide detailed connectivity informationLimited information on overall molecular structure

Conclusion: An Integrated Approach to Structural Validation

For the unequivocal validation of the structure of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a definitive and high-resolution three-dimensional structure that is invaluable for all subsequent stages of research and development.

However, in the absence of suitable single crystals, a combination of spectroscopic techniques offers a powerful and reliable alternative. The synergistic use of NMR spectroscopy to establish the carbon-hydrogen framework and connectivity, high-resolution mass spectrometry to confirm the molecular formula, and FT-IR spectroscopy to verify the presence of key functional groups, provides a weight of evidence that can lead to a confident structural assignment. For researchers in the fast-paced environment of drug discovery, mastering this integrated approach to structural validation is an essential skill.

References

A Comparative Guide to the Biological Activity of Substituted Oxazole-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] When substituted with a carbaldehyde group at the 4-position, this heterocyclic system gains a reactive handle that significantly influences its pharmacodynamic and pharmacokinetic properties. This guide provides a comparative analysis of the biological activities of substituted oxazole-4-carbaldehydes, focusing on how different substitution patterns at the 2- and 5-positions of the oxazole ring modulate their efficacy as antimicrobial and anticancer agents. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource for this promising class of compounds.

Introduction: The Versatility of the Oxazole Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in a 1,3-relationship.[3][4] This structural motif is found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and anticancer properties.[1][2][5][6] The stability of the aromatic oxazole ring, combined with its capacity for diverse functionalization at the 2, 4, and 5-positions, makes it an attractive starting point for the design of novel therapeutic agents. The substitution pattern plays a critical role in defining the biological effects of these derivatives.[2]

The Significance of the 4-Carbaldehyde Moiety

The introduction of a carbaldehyde (-CHO) group at the 4-position of the oxazole ring is a key structural feature that often enhances biological activity. This aldehyde group can act as a crucial pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets like enzymes and receptors.[7] Furthermore, its electrophilic nature allows for the formation of Schiff bases with amine groups in proteins and nucleic acids, potentially leading to covalent inhibition or other targeted interactions. This reactivity provides a strategic advantage in drug design, allowing for the development of both reversible and irreversible inhibitors.

Comparative Analysis of Biological Activities

The therapeutic potential of oxazole-4-carbaldehydes is largely dictated by the nature and position of substituents on the oxazole core. The following sections compare the antimicrobial and anticancer activities of various derivatives, drawing upon published experimental data.

Antimicrobial Activity

Substituted oxazoles are well-documented for their efficacy against a range of bacterial and fungal pathogens.[1][2] The presence and type of substituents at the 2- and 5-positions can dramatically influence the minimum inhibitory concentration (MIC).

Structure-Activity Relationship Insights:

  • Position 2 Substituents: Aromatic or heteroaromatic rings at the 2-position often confer potent antimicrobial activity. The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on these aromatic rings can further enhance efficacy, likely by increasing the compound's ability to interact with microbial targets.[8]

  • Position 5 Substituents: Bulky or lipophilic groups at the 5-position can improve cell membrane penetration, leading to higher intracellular concentrations and increased activity.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 2,5-Disubstituted Oxazole-4-carbaldehydes

Compound ID2-Substituent5-SubstituentS. aureusE. coliC. albicansReference
OXA-1 PhenylMethyl163264Fictional Data
OXA-2 4-ChlorophenylMethyl81632Fictional Data
OXA-3 Phenyltert-Butyl81632Fictional Data
OXA-4 4-Nitrophenyltert-Butyl4816Fictional Data
Ciprofloxacin --10.5-Standard
Fluconazole ----8Standard

Note: The data in this table is illustrative and synthesized from general trends reported in the literature to demonstrate structure-activity relationships. Actual values should be obtained from specific cited studies.

Anticancer Activity

Oxazole derivatives have emerged as promising anticancer agents, targeting various mechanisms including the inhibition of kinases, topoisomerases, and tubulin polymerization.[4] The 4-carbaldehyde moiety can contribute to this activity by interacting with key residues in enzyme active sites.

Structure-Activity Relationship Insights:

  • Aromatic Substituents: The presence of substituted phenyl rings at the 2- and/or 5-positions is a common feature in anticancer oxazoles.[6] Modifications to these rings, such as the addition of methoxy or hydroxyl groups, can modulate activity and selectivity against different cancer cell lines.

  • Mechanism of Action: Many oxazole derivatives exert their anticancer effects by inducing apoptosis.[4] The specific substitution pattern influences which signaling pathways are affected.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Substituted Oxazoles

Compound ID2-Substituent5-SubstituentMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)Reference
OXZ-A 4-MethoxyphenylPhenyl15.218.525.1Fictional Data
OXZ-B 3,4-DimethoxyphenylPhenyl8.710.312.9Fictional Data
OXZ-C 4-Hydroxyphenyl4-Chlorophenyl5.17.69.4Fictional Data
Doxorubicin --0.81.11.5Standard

Note: This table provides representative data to illustrate SAR trends. For specific IC₅₀ values, consult the primary literature.

Visualizing Structure-Activity Relationship (SAR) Studies

The process of elucidating SAR is a systematic workflow. It begins with a lead compound and iteratively modifies its structure to optimize biological activity and pharmacokinetic properties.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (Oxazole-4-carbaldehyde) Synth Synthesize Analogs (Vary R1 and R2 substituents) Lead->Synth Chemical Modification BioAssay In Vitro Screening (Antimicrobial, Cytotoxicity) Synth->BioAssay Compound Library Data Collect Quantitative Data (MIC, IC50) BioAssay->Data Experimental Results SAR Establish Structure- Activity Relationship (SAR) Data->SAR Comparative Analysis Optimize Identify Potent Analogs & Optimize Lead SAR->Optimize Informed Design Optimize->Synth Iterative Cycle

Caption: Workflow for Structure-Activity Relationship (SAR) studies.

Key Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized protocols are essential. Below are detailed methodologies for common assays used to evaluate oxazole-4-carbaldehydes.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Test compound stock solution (e.g., in DMSO).

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

  • Positive control (standard antibiotic) and negative control (vehicle).

Procedure:

  • Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Prepare a standardized microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well (except for the sterility control well).

  • Controls: Include a positive control (broth + inoculum + standard antibiotic) and a negative control (broth + inoculum + vehicle, e.g., DMSO). A sterility control (broth only) should also be included.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability and is commonly used to determine the IC₅₀ value of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

MTT_Workflow A 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with Compound (Serial dilutions of oxazole derivative) B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Solution (10 µL/well) D->E F 6. Incubate (2-4h, allow formazan formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate % Viability & IC50 H->I

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Substituted oxazole-4-carbaldehydes represent a versatile and promising class of compounds with significant potential in drug discovery. The comparative analysis reveals that strategic substitution at the 2- and 5-positions of the oxazole ring is a powerful tool for modulating their biological activity. Electron-withdrawing groups and increased lipophilicity generally correlate with enhanced antimicrobial and anticancer efficacy.

Future research should focus on synthesizing novel derivatives with more diverse substitution patterns and evaluating them against a broader range of biological targets. Investigating their mechanism of action at a molecular level, for instance through enzyme inhibition assays and molecular docking studies, will be crucial for the rational design of next-generation oxazole-based therapeutics. Furthermore, in vivo studies are necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most potent compounds identified in vitro.

References

A Senior Application Scientist's Guide to Confirming the Purity of 2-Phenyl-1,3-oxazole-4-carbaldehyde by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of heterocyclic active pharmaceutical ingredients (APIs).

Executive Summary

The robust confirmation of purity for novel chemical entities is a cornerstone of drug discovery and development. For a compound like 2-Phenyl-1,3-oxazole-4-carbaldehyde, which possesses a unique combination of aromatic, heteroaromatic, and reactive aldehyde functionalities, High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment. This guide provides an in-depth, experience-driven comparison of analytical strategies, focusing on a meticulously developed stability-indicating reversed-phase HPLC (RP-HPLC) method. We will explore the causal logic behind chromatographic choices, present a self-validating protocol complete with system suitability criteria, and contrast HPLC with alternative techniques to provide a comprehensive analytical framework. The methodologies herein are grounded in principles outlined by the International Council for Harmonisation (ICH) to ensure regulatory compliance and data integrity.

The Analytical Challenge: Understanding this compound

The analyte , this compound, features a moderately polar oxazole ring, a non-polar phenyl group, and a polar, reactive carbaldehyde group. This structural composition dictates its chromatographic behavior. The primary analytical goal is to develop a method that can separate the main compound from:

  • Starting materials and synthetic intermediates.

  • By-products formed during synthesis.

  • Degradation products that may arise during storage or under stress conditions.

An effective purity method must be, above all, stability-indicating . This means it must be able to resolve the parent compound from any potential degradation products, a requirement mandated by regulatory bodies like the ICH.[1]

Strategic Selection of the Analytical Technique

While several techniques can assess the purity of an organic compound, their applicability varies. HPLC is the preferred method for non-volatile, polar-to-moderately-non-polar compounds, making it an ideal choice here.

Technique Principle Advantages for this Analyte Limitations for this Analyte
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2]High resolution and sensitivity; quantitative accuracy; adaptable (RP, NP, HILIC); non-destructive; gold standard for pharmaceutical quality control.Higher cost and complexity compared to TLC.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by capillary action.[3]Rapid, low-cost screening tool for reaction monitoring and identifying the number of components.[4]Primarily qualitative/semi-quantitative; lower resolution; not suitable for precise purity determination.[5]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[6]Excellent for volatile and thermally stable compounds.The analyte may have insufficient volatility and could potentially degrade at high inlet temperatures; derivatization is often required for polar aldehydes.[7]

Given the need for quantitative accuracy and a stability-indicating method, Reversed-Phase HPLC (RP-HPLC) is the most logical and robust choice. It separates molecules based on hydrophobicity, which is well-suited for the analyte's structure.[8][9]

HPLC Method Development: A Causality-Driven Approach

Developing a reliable HPLC method is not a matter of guesswork; it is a systematic process guided by the analyte's physicochemical properties.

Logical Workflow for Method Development

MethodDevelopment Start Analyte Characterization (this compound) Mode_Selection Select HPLC Mode Start->Mode_Selection RP_HPLC Reversed-Phase (RP-HPLC) (Good for moderate polarity) Mode_Selection->RP_HPLC Analyte is soluble in ACN/Water mixtures HILIC HILIC (Alternative for very polar compounds) Mode_Selection->HILIC If poor retention in RP Column_Choice Select Column (C18, 5 µm, 4.6x150 mm) RP_HPLC->Column_Choice Mobile_Phase Optimize Mobile Phase (Acetonitrile:Water/Buffer) Column_Choice->Mobile_Phase Detection Set Detector Wavelength (UV Scan for λmax) Mobile_Phase->Detection Optimization Fine-Tune Gradient & Flow Rate Detection->Optimization Optimization->Mobile_Phase No SST Perform System Suitability Test (SST) Optimization->SST Resolution & Peak Shape OK? Final_Method Final Validated Method SST->Final_Method Passes Criteria

Caption: Logical workflow for HPLC method development.

  • Mode Selection: The analyte possesses both hydrophobic (phenyl) and hydrophilic (oxazole, carbaldehyde) parts. RP-HPLC is the default choice.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) would be an alternative if the compound were too polar to be retained on a C18 column.[10][11][12]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its long alkyl chains provide sufficient hydrophobic interaction with the phenyl group to ensure good retention. A standard dimension (e.g., 4.6 x 150 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.

  • Mobile Phase: A mixture of acetonitrile (ACN) and water is a standard mobile phase for RP-HPLC. ACN is chosen for its low viscosity and UV transparency. A buffer (e.g., phosphate or acetate, pH 3-4) is recommended to ensure the consistent ionization state of any acidic or basic impurities and to sharpen peak shapes.

  • Detection: The conjugated aromatic and heteroaromatic system in the analyte is expected to have strong UV absorbance. A photodiode array (PDA) detector is used to determine the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

Experimental Protocol: The Self-Validating System

This protocol is designed to be self-validating through the integration of rigorous System Suitability Testing (SST).[13] SST ensures that the chromatographic system is performing adequately on the day of analysis.[14][15]

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or Milli-Q

  • Phosphoric Acid: ACS grade

  • This compound: Reference Standard (>99.5% purity) and Test Sample

  • HPLC System: Quaternary pump, autosampler, column thermostat, PDA detector

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

Chromatographic Conditions
Parameter Condition Rationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase suppresses silanol activity on the column and ensures consistent analyte protonation, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier in RP-HPLC with good elution strength and UV transparency.
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% BA gradient is essential to elute any potential impurities that may be more or less retained than the main peak, ensuring a comprehensive purity profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection PDA at λmax (e.g., 285 nm)Provides maximum sensitivity for the analyte and allows for peak purity analysis using spectral data.
Injection Volume 10 µLA small volume minimizes potential peak distortion from the injection solvent.
Solution Preparation
  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Test Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the test sample.

System Suitability Testing (SST) Protocol

Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for data trustworthiness.[16][17]

  • Inject the diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution five (5) consecutive times.

  • Evaluate the results against the following criteria:

SST Parameter Acceptance Criteria (USP <621>) Purpose
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Repeatability (%RSD) %RSD of peak area ≤ 2.0% for 5 injectionsEnsures the precision of the injector and the stability of the system.

Analysis Procedure

AnalysisWorkflow Start Start Analysis Blank Inject Blank (Diluent) Start->Blank SST_Inject Inject Standard Solution (5x) Blank->SST_Inject Check_SST Does SST Pass? SST_Inject->Check_SST Sample_Inject Inject Test Sample Solution (2x) Check_SST->Sample_Inject Yes Stop Stop/Troubleshoot Check_SST->Stop No Standard_Check Inject Standard Solution (1x) Sample_Inject->Standard_Check Process_Data Process Chromatograms Standard_Check->Process_Data End Report Results Process_Data->End

Caption: Step-by-step analysis and SST workflow.

  • Perform and pass the SST as described in section 4.4.

  • Inject the Test Sample Solution in duplicate.

  • Inject the Reference Standard Solution again after the samples to bracket them and confirm system stability.

  • Integrate all peaks in the chromatograms for the blank and test sample, disregarding any peaks from the blank.

Calculation of Purity

Purity is calculated using the area percent method, which assumes that all compounds have a similar detector response.

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

This calculation provides the purity of the sample relative to all other detected impurities. For regulatory purposes, impurity levels must be reported and potentially identified or qualified if they exceed certain thresholds defined by ICH Q3A guidelines.[18][19]

Demonstrating Trustworthiness: Forced Degradation Studies

To prove the method is stability-indicating, forced degradation studies are essential.[20][21] This involves intentionally stressing the sample to produce degradation products and then demonstrating that these new peaks are well-resolved from the main analyte peak.[2][22]

Protocol Summary: Prepare solutions of the analyte (~0.5 mg/mL) and subject them to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to light (ICH Q1B guideline: 1.2 million lux hours visible, 200 watt hours/m² UV).

Analyze each stressed sample using the developed HPLC method. The goal is to achieve 5-20% degradation.[22] The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak.

Conclusion: An Integrated Approach to Purity Confirmation

Confirming the purity of this compound requires more than a simple analytical run; it demands a comprehensive strategy. By selecting RP-HPLC based on the analyte's chemical nature, systematically developing a robust method, and embedding trustworthiness through rigorous System Suitability Testing and forced degradation studies, researchers can generate high-confidence data suitable for critical decision-making in drug development. This guide provides the framework and the causal logic to not only execute the analysis but to understand and defend the chosen methodology.

References

A Spectroscopic Journey: Characterizing the Synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde from its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, oxazole derivatives are privileged scaffolds due to their presence in numerous bioactive natural products and pharmaceuticals. 2-Phenyl-1,3-oxazole-4-carbaldehyde, in particular, serves as a versatile building block for the synthesis of more complex molecules. Its synthesis, therefore, is a process of significant interest, and rigorous characterization of the final product against its starting materials is paramount to ensure the integrity of subsequent research.

This guide provides an in-depth spectroscopic comparison of this compound with its precursors. We will explore the transformation through the lenses of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. By understanding the distinct spectral signatures of the precursors and the product, researchers can confidently verify the successful formation of the target oxazole.

The Synthetic Pathway: A Modified Robinson-Gabriel Approach

The synthesis of this compound can be achieved through a variation of the classic Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone intermediate.[1][2] For this guide, we will consider a plausible and efficient pathway starting from readily available commercial precursors: Benzamide and 1,3-dihydroxyacetone .

The reaction proceeds via an initial condensation to form an α-acylamino ketone intermediate, which is typically not isolated but undergoes an acid-catalyzed cyclization and dehydration in situ to yield the aromatic oxazole ring.

Synthetic_Pathway Benzamide Benzamide Intermediate α-Acylamino Ketone (In situ intermediate) Benzamide->Intermediate + DHA 1,3-Dihydroxyacetone DHA->Intermediate Product 2-Phenyl-1,3-oxazole- 4-carbaldehyde Intermediate->Product H⁺, -2H₂O (Cyclodehydration)

Caption: Proposed synthesis of this compound.

I. FT-IR Spectroscopy: Tracking Functional Group Transformation

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By comparing the spectra of the precursors and the final product, we can observe the disappearance of reactant-specific vibrations and the appearance of new ones corresponding to the oxazole ring.

Rationale for Experimental Choice: The key transformations we expect to see are the conversion of the primary amide and hydroxyl groups into the C=N and C-O-C functionalities of the oxazole ring, along with the modification of a primary alcohol to an aldehyde.

  • Benzamide (Precursor 1): The spectrum of benzamide is dominated by the vibrations of the primary amide group. Key characteristic peaks include two N-H stretching bands around 3366 and 3170 cm⁻¹, and a strong C=O (Amide I) stretching band around 1656 cm⁻¹.[3] An N-H bending (scissoring) vibration is also typically observed near 1622 cm⁻¹.[3]

  • 1,3-Dihydroxyacetone (Precursor 2): This precursor will show a very broad O-H stretching band from the hydroxyl groups, typically in the range of 3600-3200 cm⁻¹. A strong C=O stretching vibration for the ketone will be present around 1720 cm⁻¹.

  • This compound (Product): The formation of the oxazole ring and the aldehyde group will result in a significantly different IR spectrum:

    • Disappearance of N-H and O-H stretches: The broad O-H and the distinct N-H stretching bands from the precursors will be absent.

    • Appearance of Aldehyde C-H stretch: Two weak bands are expected around 2850 and 2750 cm⁻¹ for the aldehydic C-H stretch.

    • Aldehyde C=O stretch: A strong, sharp carbonyl peak for the conjugated aldehyde will appear, typically in the range of 1690-1710 cm⁻¹.

    • Oxazole Ring Vibrations: The characteristic C=N stretching vibration of the oxazole ring is expected around 1620-1650 cm⁻¹. The C-O-C stretching of the ring will also be present, usually in the 1050-1150 cm⁻¹ region.

II. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The formation of the oxazole ring and the introduction of the aldehyde group will cause significant and predictable changes in the ¹H NMR spectrum.

Rationale for Experimental Choice: This technique allows us to "see" the formation of the new C-H bonds of the oxazole ring and the aldehyde, and to observe the electronic effect of the new heterocyclic system on the adjacent phenyl protons.

  • Benzamide (Precursor 1):

    • Amide Protons (-NH₂): Two broad signals for the amide protons are typically observed downfield, around 7.4 and 8.0 ppm in DMSO-d₆.[4] The chemical shift of these protons is highly dependent on the solvent and concentration.

    • Aromatic Protons: The protons of the phenyl ring will appear as a multiplet in the aromatic region, typically between 7.4 and 7.9 ppm.[4]

  • 1,3-Dihydroxyacetone (Precursor 2): In an aqueous solution, this simple molecule exists in equilibrium with its hydrate and dimer, but the monomeric ketone form shows a singlet for the four equivalent -CH₂- protons around 4.41 ppm.[5][6]

  • This compound (Product):

    • Aldehyde Proton (-CHO): A highly characteristic, sharp singlet will appear far downfield, typically in the range of 9.5-10.5 ppm. This is due to the strong deshielding effect of the carbonyl group.

    • Oxazole Proton (C5-H): A singlet corresponding to the proton at the C5 position of the oxazole ring is expected. This proton is in an electron-deficient aromatic ring and will be deshielded, appearing around 8.0-8.5 ppm.

    • Phenyl Protons: The formation of the electron-withdrawing oxazole ring will alter the electronic environment of the phenyl group. The ortho-protons (adjacent to the oxazole ring) will be more deshielded than the meta- and para-protons, appearing as a multiplet around 8.0-8.2 ppm. The remaining phenyl protons will be observed as a multiplet around 7.4-7.6 ppm.

III. ¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy is essential for confirming the carbon framework of the synthesized molecule. The cyclization reaction results in a complete rearrangement of the carbon skeleton, leading to a unique set of signals for the product.

Rationale for Experimental Choice: ¹³C NMR provides unambiguous evidence of the formation of the oxazole ring carbons and the aldehyde carbonyl carbon, which have highly characteristic chemical shifts.

  • Benzamide (Precursor 1):

    • Carbonyl Carbon (C=O): The amide carbonyl carbon gives a signal around 168 ppm.

    • Aromatic Carbons: The phenyl carbons will resonate in the 127-134 ppm range.[7]

  • 1,3-Dihydroxyacetone (Precursor 2): The monomeric ketone form in an aqueous solution shows a signal for the ketone carbonyl carbon at approximately 212.0 ppm and a signal for the two equivalent -CH₂OH carbons at around 64.8 ppm.[5][6]

  • This compound (Product):

    • Aldehyde Carbonyl (C=O): The aldehyde carbon is highly deshielded and will appear far downfield, typically >180 ppm.

    • Oxazole Ring Carbons: Three distinct signals for the oxazole ring carbons are expected:

      • C2 (bearing the phenyl group): ~160-165 ppm.

      • C4 (bearing the aldehyde group): ~150-155 ppm.

      • C5: ~125-135 ppm.

    • Phenyl Carbons: The signals for the phenyl group carbons will be observed in the aromatic region (~125-132 ppm), including the ipso-carbon attached to the oxazole ring.

IV. UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy levels. This technique is particularly sensitive to the extent of conjugation in a molecule.

Rationale for Experimental Choice: The formation of the aromatic oxazole ring creates a larger conjugated system involving the phenyl group and the aldehyde. This extension of conjugation will lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the precursors.

  • Benzamide (Precursor 1): Benzamide exhibits absorption maxima around 225 nm, corresponding to the π → π* transitions of the benzene ring and the carbonyl group.[8]

  • 1,3-Dihydroxyacetone (Precursor 2): As an aliphatic ketone, it shows only a weak n → π* transition at around 270-280 nm.

  • This compound (Product): The product possesses a highly conjugated system extending from the phenyl ring, through the oxazole, to the carbonyl of the aldehyde. This will result in strong π → π* transitions at significantly longer wavelengths, likely in the range of 280-320 nm. This significant red shift is a strong indicator of the formation of the conjugated aromatic product.[9]

Summary of Spectroscopic Data

CompoundFT-IR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis (λmax, nm)
Benzamide (Precursor) ~3366, 3170 (N-H str); ~1656 (C=O str); ~1622 (N-H bend)[3][10]~8.0, 7.4 (br s, 2H, NH₂); 7.9-7.4 (m, 5H, Ar-H)[4][11]~168 (C=O); ~134 (ipso-C); ~132 (para-C); ~129 (ortho-C); ~128 (meta-C)[7][12]~225[8]
1,3-Dihydroxyacetone (Precursor) ~3600-3200 (broad, O-H str); ~1720 (C=O str)[13][14]~4.41 (s, 4H, -CH₂-); (in D₂O)[5][6]~212.0 (C=O); ~64.8 (-CH₂OH) (in D₂O)[5][15]~275 (weak)
This compound (Product) Expected: ~2850, 2750 (Aldehyde C-H str); ~1700 (Aldehyde C=O str); ~1630 (C=N str); ~1100 (C-O-C str); Absence of N-H and O-HExpected: ~9.9 (s, 1H, -CHO); ~8.3 (s, 1H, Oxazole H5); ~8.1 (m, 2H, ortho Ar-H); ~7.5 (m, 3H, meta/para Ar-H)Expected: >180 (CHO); ~162 (Oxazole C2); ~153 (Oxazole C4); ~130 (Oxazole C5); ~131-126 (Aromatic C's)Expected: ~280-320

Experimental Protocols

Synthesis of this compound

Trustworthiness: This protocol is a representative procedure based on established Robinson-Gabriel synthesis principles.[1][2] Yields and reaction times may vary and should be optimized.

  • To a solution of benzamide (1.0 eq) in a suitable high-boiling solvent (e.g., dioxane or DMF), add 1,3-dihydroxyacetone (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves the formation of water, which should be removed, for instance, by using a Dean-Stark apparatus if the solvent is appropriate.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Analysis Workflow

Expertise & Experience: Proper sample preparation is critical for obtaining high-quality spectroscopic data. The choice of solvent is crucial, especially for NMR, to ensure the sample is fully dissolved and does not interact with the analyte in a way that complicates the spectrum.

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep_NMR Dissolve ~5-10 mg in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) NMR ¹H & ¹³C NMR Acquisition Prep_NMR->NMR Prep_FTIR Prepare KBr pellet or cast thin film on salt plate FTIR FT-IR Acquisition Prep_FTIR->FTIR Prep_UV Prepare dilute solution (~10⁻⁵ M) in UV-grade solvent (e.g., Ethanol) UV UV-Vis Acquisition Prep_UV->UV Interpret Compare spectra of precursors and product. Identify key changes in signals and shifts. NMR->Interpret FTIR->Interpret UV->Interpret

Caption: General workflow for spectroscopic sample preparation and analysis.

Conclusion

The transformation of simple precursors like benzamide and 1,3-dihydroxyacetone into the functionalized heterocycle this compound is accompanied by a cascade of distinct and predictable changes in their spectroscopic signatures. FT-IR confirms the formation of the new aldehyde and oxazole functionalities through the disappearance of N-H and O-H bonds. ¹H and ¹³C NMR provide an unambiguous map of the new carbon-hydrogen framework, highlighting the characteristic downfield shifts of the aldehyde and oxazole ring protons and carbons. Finally, UV-Vis spectroscopy validates the creation of an extended conjugated system, evidenced by a significant bathochromic shift. Together, these techniques form a self-validating system, providing researchers with a comprehensive and reliable toolkit for confirming the successful synthesis of this valuable chemical building block.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Phenyl-1,3-oxazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 2-phenyl-1,3-oxazole-4-carbaldehyde stands as a pivotal intermediate, its reactive aldehyde group serving as a versatile handle for the construction of more complex molecular architectures. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide provides an in-depth, objective comparison of prominent synthetic methodologies for this compound, supported by experimental data to inform methodological choices in both research and development settings.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through various strategies, primarily falling into two categories: the construction of the oxazole ring with the aldehyde precursor already in place, or the formylation of a pre-synthesized 2-phenyloxazole core. This guide will focus on two well-established and contrasting methods: the direct synthesis via the Van Leusen Oxazole Synthesis and a two-step approach involving the synthesis of 2-phenyloxazole followed by a Vilsmeier-Haack formylation.

Method 1: The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for the one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method directly installs the C4 and C5 atoms of the oxazole ring, with the aldehyde substrate providing the C4 carbon and its attached substituent.

Mechanistic Insight

The reaction commences with the deprotonation of TosMIC by a base, typically potassium carbonate, to form a nucleophilic intermediate. This intermediate then attacks the carbonyl carbon of the starting aldehyde (in a hypothetical direct synthesis, this would be a glyoxal derivative to yield the carbaldehyde). A subsequent intramolecular cyclization via a 5-endo-dig pathway, followed by elimination of the tosyl group and water, yields the aromatic oxazole ring. The choice of base and solvent is critical to the reaction's success, influencing both the rate and yield.

Experimental Protocol: A Representative Van Leusen Synthesis

While a direct, high-yielding Van Leusen synthesis of this compound from a simple aldehyde is not prominently documented, a general procedure for the synthesis of 5-substituted oxazoles is as follows:

  • Reaction Setup: To a solution of the aldehyde (1.0 eq) in a suitable solvent such as methanol or tetrahydrofuran, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Method 2: Two-Step Synthesis via Vilsmeier-Haack Formylation

This approach involves the initial synthesis of the stable 2-phenyloxazole heterocycle, followed by the introduction of the aldehyde group at the C4 position using the Vilsmeier-Haack reaction. This method offers a more controlled and often higher-yielding route to the target molecule.

Step 1: Synthesis of 2-Phenyloxazole

A common and efficient method for the synthesis of 2-phenyloxazole is the Bredereck reaction, which involves the reaction of an α-haloketone with a primary amide.

  • Reactant Preparation: A mixture of α-bromoacetophenone (1.0 eq) and formamide (excess, acting as both reactant and solvent) is prepared.

  • Reaction Conditions: The mixture is heated, typically at a temperature between 120-150 °C, for several hours. The reaction progress is monitored by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude 2-phenyloxazole is purified by distillation or column chromatography.

Step 2: Vilsmeier-Haack Formylation of 2-Phenyloxazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. The oxazole ring is sufficiently electron-rich to undergo this electrophilic substitution, primarily at the C4 position.

The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The electron-rich 2-phenyloxazole then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the work-up to yield the desired aldehyde.

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Oxazole 2-Phenyloxazole Oxazole->Intermediate Electrophilic Attack Hydrolysis Hydrolysis (Work-up) Intermediate->Hydrolysis Product 2-Phenyl-1,3-oxazole- 4-carbaldehyde Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 2-phenyloxazole.

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃) (1.5 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF) (acting as both reagent and solvent). The mixture is stirred at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of 2-Phenyloxazole: A solution of 2-phenyloxazole (1.0 eq) in anhydrous DMF is added dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 60-80 °C). The reaction is monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base (e.g., sodium hydroxide solution). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two discussed synthetic routes. It is important to note that the data for the Van Leusen synthesis is generalized due to the lack of specific literature for the target molecule, while the Vilsmeier-Haack data is based on typical reported procedures for similar substrates.

ParameterVan Leusen Oxazole Synthesis (Hypothetical Direct Route)Two-Step Synthesis via Vilsmeier-Haack
Overall Yield Moderate to Good (Variable)Good to Excellent
Number of Steps One-potTwo steps
Starting Materials Glyoxal derivative, TosMICα-bromoacetophenone, formamide, DMF, POCl₃
Reaction Conditions Mild to moderate (RT to reflux)Step 1: High temp (120-150 °C); Step 2: Moderate (60-80 °C)
Scalability Potentially challenging due to stoichiometry controlGenerally scalable
Purification Column chromatography often requiredStep 1: Distillation/Chromatography; Step 2: Recrystallization/Chromatography
Key Advantage Atom economy, one-pot procedureHigh yield, reliable, well-established
Key Disadvantage Potential for side reactions, lack of specific precedentTwo-step process, use of corrosive reagents (POCl₃)

Discussion and Recommendations

The choice between these two synthetic methodologies will largely depend on the specific requirements of the researcher or organization.

The Van Leusen Oxazole Synthesis , in theory, offers an elegant and atom-economical one-pot route to the target molecule. However, the lack of specific, high-yielding examples in the literature for the direct synthesis of this compound suggests that this approach may be challenging in practice. Potential issues could include the stability of the required glyoxal precursor and the control of regioselectivity. This method may be more suitable for exploratory or small-scale synthesis where a rapid, one-pot approach is desired.

On the other hand, the two-step synthesis via Vilsmeier-Haack formylation represents a more robust and well-trodden path. While it involves an additional synthetic step, both the synthesis of 2-phenyloxazole and the subsequent formylation are well-documented and generally high-yielding reactions. This method offers greater control and predictability, making it the recommended choice for large-scale synthesis and applications where product purity and consistent yields are critical. The use of phosphorus oxychloride necessitates appropriate handling precautions, but the overall procedure is straightforward for a trained chemist.

A Senior Application Scientist's Guide to the Unambiguous Identification of 2-Phenyl-1,3-oxazole-4-carbaldehyde in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the identity of 2-Phenyl-1,3-oxazole-4-carbaldehyde within a complex reaction mixture. We will move beyond a simple checklist of techniques to explore the causality behind experimental choices, presenting an integrated, multi-faceted strategy that ensures scientific rigor and confidence in your results. The core principle of this guide is the application of orthogonal analytical techniques—a self-validating system where each method provides a unique and complementary piece of the structural puzzle.

The Analytical Challenge: Certainty in Complexity

Synthesizing a target molecule is only half the battle; confirming its structure with absolute certainty, especially within a crude reaction mixture containing starting materials, byproducts, and reagents, is a critical challenge. This compound presents a unique combination of structural motifs: a phenyl ring, a five-membered oxazole heterocycle, and a reactive aldehyde group. A robust analytical strategy must unequivocally confirm the presence and connectivity of all three components. Relying on a single technique is insufficient and can lead to misinterpretation. This guide champions an orthogonal approach, primarily leveraging Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for separation and purity assessment.

The Orthogonal Workflow for Structural Confirmation

An effective workflow does not simply run tests in sequence; it uses the output of one technique to inform the next. The goal is to build a layered, self-consistent dataset that leaves no room for ambiguity.

G cluster_0 Initial Assessment & Purification cluster_1 Definitive Structural Elucidation cluster_2 Final Confirmation & Method Development ReactionMixture Crude Reaction Mixture TLC Thin-Layer Chromatography (TLC) ReactionMixture->TLC Quick Purity Check Purification Column Chromatography TLC->Purification Guide Separation PurifiedProduct Purified Product Isolate Purification->PurifiedProduct NMR NMR Spectroscopy (¹H, ¹³C, 2D) PurifiedProduct->NMR Connectivity & Skeleton HRMS High-Resolution MS (LC-MS or Direct Infusion) PurifiedProduct->HRMS Molecular Formula FTIR FTIR Spectroscopy PurifiedProduct->FTIR Functional Groups HPLC_Dev HPLC Method Development (Purity & Quantification) PurifiedProduct->HPLC_Dev For Routine Analysis Data Correlated Data Confirmation Identity Confirmed Data->Confirmation Unambiguous Match

Caption: Orthogonal workflow for compound identification.

Core Techniques: A Comparative Analysis

The selection of an analytical technique is driven by the specific question being asked. Is it about atomic connectivity, molecular mass, or purity? Each method offers a different lens through which to view the molecule.

Technique Primary Information Provided Specificity Sensitivity Destructive? Use Case in Workflow
¹H & ¹³C NMR Atomic connectivity, chemical environment, structural backbone.Very HighLow (mg scale)NoGold Standard: Absolute structural proof of the purified compound.[1]
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation pattern.HighVery High (pg-ng)YesConfirmation: Provides molecular formula and a structural fingerprint.[2][3]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, C=N).ModerateModerate (µg-mg)NoRapid Check: Quick confirmation of key bonds like the aldehyde carbonyl.[4][5]
HPLC-UV Purity, quantification, separation from isomers/impurities.ModerateHigh (ng-µg)No (can be)Workhorse: Purity assessment and development of a routine analytical method.[6][7]

Experimental Protocols & Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for de novo structure elucidation of organic molecules. It provides direct evidence of the carbon-hydrogen framework and the connectivity between atoms.[1] For this compound, we expect a distinct set of signals.

Expected Spectral Features:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • Aldehyde Proton (~9.9-10.1 ppm): A sharp singlet (s). This is highly characteristic and downfield due to the electron-withdrawing nature of the carbonyl group.

    • Oxazole Proton (~8.3-8.5 ppm): A singlet corresponding to the proton at the C5 position of the oxazole ring.

    • Phenyl Protons (~7.4-8.1 ppm): A set of multiplets corresponding to the five protons on the phenyl ring. The ortho-protons will be further downfield.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • Aldehyde Carbonyl (~185 ppm): A signal for the C=O group.

    • Oxazole Carbons (~125-165 ppm): Three distinct signals for the carbons of the oxazole ring.

    • Phenyl Carbons (~126-132 ppm): Signals for the carbons of the phenyl ring.

  • Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Perform standard instrument shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended): Acquire 2D NMR spectra like COSY (H-H correlation) and HSQC (C-H correlation) to definitively assign proton and carbon signals and confirm connectivity.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H signals. Reference the spectra to the residual solvent peak.

  • Interpretation: Compare the observed chemical shifts, multiplicities, and integrations to the expected values for the target structure.

G cluster_nmr NMR Workflow Prep Dissolve ~5mg in CDCl₃ Acquire Acquire Spectra (¹H, ¹³C, 2D) Prep->Acquire Process Process Data (FT, Phasing) Acquire->Process Analyze Assign Signals & Confirm Connectivity Process->Analyze

References

Comparative Docking Analysis of 2-Phenyl-1,3-oxazole-4-carbaldehyde Derivatives: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-phenyl-1,3-oxazole-4-carbaldehyde scaffold has emerged as a privileged structure, serving as a versatile starting point for the synthesis of a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential as anticancer and antimicrobial agents, making them a focal point for contemporary drug discovery efforts.[1][2][3][4] This guide provides a comprehensive framework for conducting comparative molecular docking studies of this compound derivatives, offering researchers a robust methodology to predict and rationalize their binding affinities against key protein targets. By understanding the structural basis of these interactions, we can accelerate the design of more potent and selective therapeutic agents.

The Rationale for Comparative Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For a series of derivatives, comparative docking allows for a systematic evaluation of how different functional groups and structural modifications influence binding affinity and interaction patterns. This in-silico approach is indispensable for:

  • Prioritizing Compounds for Synthesis: By predicting which derivatives are most likely to be active, researchers can focus synthetic efforts on the most promising candidates, saving time and resources.

  • Understanding Structure-Activity Relationships (SAR): Comparative docking elucidates why certain structural features enhance or diminish binding to a target, providing crucial insights for the rational design of next-generation inhibitors.[3][5]

  • Hypothesizing Mechanisms of Action: By identifying the most probable protein targets and the key interactions involved in binding, docking studies can shed light on the potential mechanisms by which these compounds exert their biological effects.

This guide will focus on three well-validated protein targets to illustrate the application of comparative docking for this compound derivatives:

  • Epidermal Growth Factor Receptor (EGFR) Kinase: A key target in cancer therapy, particularly for non-small cell lung cancer.[6][7]

  • Tubulin: The protein subunit of microtubules, a critical component of the cytoskeleton and a proven target for anticancer agents that disrupt cell division.[8][9][10][11]

  • Escherichia coli DNA Gyrase (Subunit B): An essential bacterial enzyme involved in DNA replication, making it an attractive target for the development of novel antibiotics.[3][12][13][14]

A Generalized Workflow for Comparative Docking Studies

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB_DL Download Protein Structures (e.g., from PDB) Receptor_Prep Prepare Receptor (Remove water, add hydrogens) PDB_DL->Receptor_Prep Ligand_Prep Prepare 3D Ligand Structures (Energy Minimization) Docking_Run Perform Docking Calculations (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen Define Binding Site & Generate Grid Box Receptor_Prep->Grid_Gen Grid_Gen->Docking_Run Pose_Analysis Analyze Binding Poses & Interactions Docking_Run->Pose_Analysis Energy_Comparison Compare Binding Energies (Create Tables) Docking_Run->Energy_Comparison SAR_Analysis Correlate Structure with Activity (SAR) Pose_Analysis->SAR_Analysis Energy_Comparison->SAR_Analysis

Caption: A generalized workflow for comparative molecular docking studies.

Experimental Protocols

Part 1: Ligand and Receptor Preparation

A crucial first step in any docking study is the meticulous preparation of both the small molecule ligands and the macromolecular receptor.

Ligand Preparation (A Representative Set of Derivatives):

For this guide, we will consider a hypothetical series of this compound derivatives with varying substituents on the phenyl ring. These substituents are chosen to explore the effects of electron-donating and electron-withdrawing groups, as well as steric bulk.

Compound ID R-Group (Substitution on Phenyl Ring)
OXA-H -H (Unsubstituted)
OXA-Cl -Cl (4-Chloro)
OXA-OCH3 -OCH3 (4-Methoxy)
OXA-NO2 -NO2 (4-Nitro)

Step-by-Step Ligand Preparation Protocol:

  • 2D Structure Drawing: Draw the chemical structures of the derivatives using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization of the 3D structures using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum mechanical method. This step is critical for obtaining a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the optimized 3D structures in a suitable format for the docking software (e.g., .pdbqt for AutoDock).

Receptor Preparation Protocol:

  • Protein Structure Retrieval: Download the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB):

    • EGFR Kinase Domain: PDB ID: 1M17

    • Tubulin: PDB ID: 1SA0

    • E. coli DNA Gyrase B: PDB ID: 1KZN

  • Initial Cleanup: Open the PDB file in a molecular modeling program (e.g., PyMOL, UCSF Chimera, AutoDockTools). Remove all water molecules, co-crystallized ligands, and any non-essential protein chains.

  • Protonation: Add polar hydrogen atoms to the protein structure. This is essential for accurately modeling hydrogen bonding.

  • Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).

  • File Format Conversion: Save the prepared receptor structure in the .pdbqt format.

Part 2: Molecular Docking Protocol (Using AutoDock Vina as an Example)

This protocol outlines the steps for performing the docking calculations.

  • Grid Box Generation:

    • Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.

    • Define a grid box that encompasses the entire binding pocket. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.

    • Example Grid Parameters (EGFR - 1M17):

      • Center X: 19.5, Y: 15.5, Z: 51.5

      • Dimensions (Angstroms): 25 x 25 x 25

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, the grid box parameters, and the output file name.

  • Running the Docking Simulation: Execute the docking run from the command line using the AutoDock Vina executable.

  • Analysis of Results:

    • The output file will contain the predicted binding affinities (in kcal/mol) for the top-ranked binding poses.

    • Visualize the docked poses using a molecular graphics program to analyze the interactions between the ligand and the protein residues.

Comparative Analysis of Docking Results

The true power of this method lies in the comparative analysis of the results for a series of compounds against different targets.

Anticancer Targets: EGFR and Tubulin

Illustrative Docking Results:

Compound ID R-Group Predicted Binding Affinity (kcal/mol) - EGFR Predicted Binding Affinity (kcal/mol) - Tubulin
OXA-H -H-7.8-7.2
OXA-Cl -Cl-8.5-7.9
OXA-OCH3 -OCH3-8.2-7.5
OXA-NO2 -NO2-8.0-7.6

Interpretation of Results and SAR:

  • EGFR Inhibition: The presence of a halogen, such as chlorine (OXA-Cl), at the 4-position of the phenyl ring often leads to a more favorable binding affinity.[5] This can be attributed to the formation of halogen bonds or enhanced hydrophobic interactions within the ATP-binding pocket of EGFR. The methoxy group (OXA-OCH3), being electron-donating, may also contribute to favorable interactions.

  • Tubulin Inhibition: The binding to the colchicine site of tubulin is often driven by hydrophobic and van der Waals interactions.[8][11] As such, substituents that increase the lipophilicity of the phenyl ring, like the chloro group, can enhance binding affinity.

Key Interactions with EGFR (PDB: 1M17):

G cluster_ligand OXA-Cl Derivative cluster_receptor EGFR Active Site Oxazole_Ring Oxazole Ring Met793 Met793 Oxazole_Ring->Met793 H-bond with backbone Lys745 Lys745 Oxazole_Ring->Lys745 Potential H-bond Phenyl_Ring 4-Chlorophenyl Ring Leu718 Leu718 Phenyl_Ring->Leu718 Hydrophobic Interaction Val726 Val726 Phenyl_Ring->Val726 Hydrophobic Interaction

Caption: Key interactions of a 2-(4-chlorophenyl)-1,3-oxazole derivative in the EGFR active site.

Antimicrobial Target: E. coli DNA Gyrase

Illustrative Docking Results:

Compound ID R-Group Predicted Binding Affinity (kcal/mol) - DNA Gyrase
OXA-H -H-7.5
OXA-Cl -Cl-8.1
OXA-OCH3 -OCH3-7.9
OXA-NO2 -NO2-8.3

Interpretation of Results and SAR:

  • The ATP-binding site of DNA gyrase contains both hydrophobic and polar residues. The presence of electron-withdrawing groups like nitro (OXA-NO2) and chloro (OXA-Cl) on the phenyl ring can lead to stronger interactions, potentially through dipole-dipole or hydrogen bonding with active site residues.[3][12] The nitro group, in particular, can act as a hydrogen bond acceptor.

Conclusion and Future Directions

This guide provides a foundational methodology for conducting comparative docking studies on this compound derivatives. The illustrative results demonstrate how this approach can be used to rationalize structure-activity relationships and guide the design of more potent inhibitors for anticancer and antimicrobial applications.

It is crucial to remember that molecular docking is a predictive tool, and in-silico results must be validated through experimental assays. The insights gained from these computational studies, however, are invaluable for streamlining the drug discovery process and accelerating the development of novel therapeutics based on the versatile oxazole scaffold. Future work should focus on expanding the library of derivatives, exploring a wider range of protein targets, and integrating molecular dynamics simulations to provide a more dynamic picture of ligand-protein interactions.

References

Safety Operating Guide

A Guide to the Safe Disposal of 2-Phenyl-1,3-oxazole-4-carbaldehyde in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Phenyl-1,3-oxazole-4-carbaldehyde, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The following information is synthesized from established laboratory safety practices and data from structurally similar compounds, promoting a culture of caution and responsibility within the laboratory.

I. Understanding the Hazard Profile

Potential Hazards Include:

  • Skin and Eye Irritation: Similar aromatic aldehydes can cause significant irritation upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[2][3]

  • Toxicity: While acute toxicity data is not specified, many organic aldehydes are considered toxic.[4]

The table below summarizes the key physicochemical properties of a related compound, 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde, which are important considerations for its handling and disposal.

PropertyValueSource
Physical State Solid[1]
Molecular Weight 187.19 g/mol [1]
Hazard Classifications Acute Toxicity (Oral), Eye Irritation[1]
Storage Class Combustible Solids[1]
II. The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process that begins at the point of generation. The following workflow ensures that waste is handled in a manner that minimizes risk to personnel and the environment.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Waste (Solid, Contaminated Labware, Solutions) B Segregate as Hazardous Chemical Waste A->B Characterize Waste C Use Designated, Labeled, Leak-Proof Container B->C Contain D Store in Satellite Accumulation Area (SAA) C->D Store Safely E Maintain Closed Containers D->E Daily Practice F Arrange for Pickup by Licensed Waste Disposal Service E->F Schedule Disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Step 1: Waste Characterization and Segregation

At the point of generation, all waste materials containing this compound must be classified as hazardous chemical waste.[5][6] This includes:

  • Solid Waste: Unused or expired pure compound.

  • Contaminated Labware: Items such as pipette tips, gloves, and weighing boats that have come into direct contact with the chemical.

  • Solutions: Any liquid mixtures containing the compound.

It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal.[5][7] Keep solid and liquid waste in separate containers.[5]

Step 2: Container Selection and Labeling

The choice of waste container is critical for safety. Containers must be:

  • Chemically Compatible: Use containers made of materials that will not react with the chemical waste.[5][8]

  • Leak-Proof and Securely Sealed: Ensure containers have tight-fitting lids to prevent spills and the release of vapors.[5][9]

  • Properly Labeled: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Include the date of initial waste accumulation.

Step 3: Interim Storage in a Satellite Accumulation Area (SAA)

Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[6][9] This area must be:

  • At or near the point of waste generation.[6]

  • Under the control of the laboratory personnel.

  • Inspected weekly for any signs of leakage.[8][9]

Waste containers must be kept closed at all times, except when adding waste.[6][9]

Step 4: Final Disposal via a Licensed Contractor

Hazardous chemical waste must be disposed of through a licensed and approved waste disposal contractor.[10] Do not attempt to dispose of this chemical in the regular trash or down the drain.[4][8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for scheduling waste pick-up.

III. Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Personal Protective Equipment (PPE) is Mandatory:

  • Eye Protection: Chemical safety goggles are required.[11]

  • Hand Protection: Wear chemically resistant gloves.[11]

  • Body Protection: A lab coat or other protective clothing should be worn.[11]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][11]

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department.

IV. Potential for Chemical Deactivation

For some aldehyde-containing waste, chemical deactivation to a less hazardous substance may be an option prior to disposal.[4][12] This typically involves treatment with a neutralizing agent. For instance, some commercial products can neutralize aldehydes like formalin and glutaraldehyde, rendering them non-hazardous.[12][13] A patented method suggests using sodium pyrosulfite to neutralize aldehyde-containing wastewater, producing a non-toxic effluent that may be suitable for drain disposal after local sewer authority approval.[14] However, the efficacy of these methods for this compound has not been established. Therefore, this approach is not recommended without specific validation and approval from your institution's EHS department.

V. Conclusion: A Commitment to Safety

The responsible management of chemical waste is a cornerstone of laboratory safety. By adhering to these detailed procedures for the disposal of this compound, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific safety protocols and EHS guidelines.

References

Navigating the Safe Handling of 2-Phenyl-1,3-oxazole-4-carbaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug development, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling and disposal of 2-Phenyl-1,3-oxazole-4-carbaldehyde, a compound with significant potential in synthetic chemistry. By understanding the inherent risks and implementing the robust procedures outlined below, you can mitigate hazards and ensure a secure laboratory environment.

Hazard Profile: Understanding the Risks

Based on this data, it is prudent to treat this compound as a hazardous substance with the potential to cause significant irritation to the skin, eyes, and respiratory tract, and to be harmful if ingested.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection required.

Protection Level Required PPE Specifications and Rationale
Primary Eye ProtectionChemical splash goggles that meet ANSI Z.87.1 standards are mandatory to protect against splashes and airborne particles.[3][4]
Hand ProtectionDisposable nitrile gloves are a suitable initial choice for providing short-term protection against a range of chemicals.[3] For prolonged contact or when handling larger quantities, consider gloves with greater chemical resistance, such as Viton or Silver Shield.[4] Always consult the glove manufacturer's chemical resistance guide.
Body ProtectionA flame-resistant lab coat, fully buttoned, should be worn to protect the skin.[3] Long pants and closed-toe shoes are also required to ensure full skin coverage.[3][4]
Secondary Face ProtectionWhen there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn in addition to safety goggles.[3][4]
Respiratory ProtectionIf engineering controls such as a fume hood are not available or are insufficient to control exposure to dust or vapors, a respirator is required.[3] The use of a respirator necessitates annual medical evaluations and fit testing.[3]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Hazard Assessment cluster_1 PPE Selection Assess Task Assess Task: - Small scale? - Large volume? - Splash potential? Primary_PPE Primary PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Assess Task->Primary_PPE All Handling Tasks Secondary_PPE Secondary PPE: - Face Shield - Respirator Assess Task->Secondary_PPE If Splash/Aerosol Risk

Caption: PPE selection workflow for handling this compound.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to minimize exposure and prevent environmental contamination.

Handling Protocol
  • Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a certified chemical fume hood.

  • Donning PPE :

    • Put on the lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles.

    • If required, put on a face shield.

    • Wash and dry hands thoroughly before putting on gloves.

    • Inspect gloves for any signs of damage before use.

  • Chemical Handling :

    • Work within the designated area, keeping the sash of the fume hood at the lowest practical height.

    • Avoid creating dust or aerosols.

    • If weighing the solid, do so in a manner that minimizes dust generation.

    • Keep containers tightly closed when not in use.[5][6]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[5]

    • Launder contaminated clothing separately from other garments.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation :

    • Collect all solid waste, including contaminated gloves, weigh paper, and disposable lab materials, in a designated, clearly labeled hazardous waste container.

    • Collect all liquid waste in a separate, labeled hazardous waste container.

  • Container Management :

    • Ensure all waste containers are kept securely sealed when not in use.[5]

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

  • Final Disposal :

    • Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Do not dispose of this chemical down the drain or in the regular trash.

Handling and Disposal Workflow

The following diagram outlines the complete workflow for the safe handling and disposal of this compound.

Handling_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE Handle Handle Chemical (Minimize Dust/Aerosols) Don_PPE->Handle Segregate_Waste Segregate Hazardous Waste (Solid & Liquid) Handle->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Step-by-step workflow for handling and disposal.

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your laboratory. Always remember to consult your institution's specific safety protocols and to stay informed about the potential hazards of the chemicals you work with.

References

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